PHM-27 (human)
Description
BenchChem offers high-quality PHM-27 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHM-27 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C135H214N34O40S |
|---|---|
Molecular Weight |
2985.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 |
InChI Key |
YLBIOQUUAYXLJJ-RYDORYSLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of Human PHM-27: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that was discovered in the process of characterizing the human gene for Vasoactive Intestinal Peptide (VIP). Initially identified as a co-encoded peptide with VIP, subsequent research has revealed its own distinct biological activities, most notably its potent interaction with the human calcitonin receptor. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to human PHM-27, with a focus on the methodologies and quantitative data relevant to researchers in the field.
Discovery and Initial Characterization
The discovery of human PHM-27 was a direct result of molecular cloning techniques aimed at elucidating the precursor for VIP. In 1983, Itoh and colleagues successfully cloned the cDNA for the human prepro-VIP from a neuroblastoma cell line.[1] Analysis of the nucleotide sequence revealed that, in addition to VIP, the precursor protein contained a novel 27-amino acid peptide. This peptide was named PHM-27 due to its N-terminal histidine and C-terminal methionine residues.[1]
Structurally, PHM-27 shows significant homology to the porcine peptide PHI-27 (Peptide Histidine Isoleucine), differing by only two amino acids, and also shares a close resemblance to VIP, placing it within the secretin/glucagon superfamily of peptides.[1][2][3] Further genomic studies by Bodner and colleagues in 1985 confirmed that the coding sequences for PHM-27 and VIP are located on two adjacent exons within the same gene on chromosome 6.[4][5]
Experimental Protocols: Gene Cloning and Sequencing
The initial cloning of the prepro-VIP gene, leading to the discovery of PHM-27, involved the following key steps as described by Itoh et al. (1983) and Bodner et al. (1985):
1. RNA Extraction and cDNA Library Construction:
-
Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.
-
Poly(A)+ mRNA was isolated using oligo(dT)-cellulose chromatography.
-
Double-stranded cDNA was synthesized from the enriched mRNA using reverse transcriptase and DNA polymerase I.
-
The cDNA was then inserted into a plasmid vector (e.g., pBR322) to construct a cDNA library.
2. Library Screening:
-
The cDNA library was screened using synthetic oligodeoxynucleotide probes. These probes were designed based on the known amino acid sequence of porcine VIP.
-
The probes were radiolabeled (e.g., with ³²P) to allow for detection of complementary cDNA clones through hybridization.
3. Nucleotide Sequencing:
-
Positive clones were isolated, and the nucleotide sequence of the inserted cDNA was determined using the Maxam-Gilbert or Sanger sequencing method.
-
The full amino acid sequence of the prepro-VIP protein, including the previously unknown PHM-27 sequence, was deduced from the nucleotide sequence.
Key Biological Activity: Agonism at the Calcitonin Receptor
A pivotal moment in PHM-27 research occurred in 2004 when Ma and colleagues identified it as a potent agonist of the human calcitonin receptor (hCTR).[6] This discovery was made through a functional assay screening a library of nearly 200 peptides against several G-protein coupled receptors (GPCRs). PHM-27 was found to selectively activate the hCTR with a potency similar to that of human calcitonin.[6]
Quantitative Data: Receptor Activation
| Ligand | Receptor | Assay Type | Potency (EC₅₀/Kᵢ) | Reference |
| PHM-27 | Human Calcitonin Receptor (hCTR) | Functional Assay (cAMP) | 11 nM | [6] |
| Human Calcitonin | Human Calcitonin Receptor (hCTR) | Functional Assay (cAMP) | Similar to PHM-27 | [6] |
Experimental Protocols: Receptor Activity Assays
1. Receptor Selection and Amplification Technology (R-SAT):
-
This cell-based functional assay was utilized for the initial high-throughput screening.
-
The principle of R-SAT involves the transient transfection of cells with a library of GPCRs. Agonist activation of a specific receptor leads to a signaling cascade that results in a measurable cellular response, such as cell proliferation. This allows for the identification of receptor-ligand pairings.
2. Cyclic AMP (cAMP) Assays:
-
To confirm the findings from the R-SAT screen, cAMP assays were performed.
-
Cells stably or transiently expressing the hCTR were incubated with varying concentrations of PHM-27.
-
The intracellular accumulation of cAMP, a second messenger produced upon activation of Gs-coupled receptors like the hCTR, was measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
3. Competition Binding Assays:
-
To determine if PHM-27 binds to the same site as calcitonin, competition binding studies were conducted.
-
Membranes from cells expressing the hCTR were incubated with a radiolabeled calcitonin analog (e.g., ¹²⁵I-salmon calcitonin).
-
Increasing concentrations of unlabeled PHM-27, human calcitonin, or a known antagonist were added to compete for binding with the radiolabeled ligand.
-
The displacement of the radiolabeled ligand was measured to determine the binding affinity of PHM-27.
Signaling Pathways
The primary signaling pathway activated by PHM-27, through its interaction with the calcitonin receptor, is the adenylyl cyclase pathway. The calcitonin receptor is a classic Gs-coupled GPCR.[7]
Workflow for PHM-27 Induced Signaling at the Calcitonin Receptor:
Historical Perspective and Future Directions
The research on PHM-27 has progressed from its initial discovery as a co-encoded peptide with VIP to its characterization as a potent agonist at the calcitonin receptor. While the initial focus of the VIP/PHM-27 precursor was on the actions of VIP, the distinct pharmacology of PHM-27 suggests it may have its own physiological roles.
Logical Relationship of PHM-27 Discovery and Characterization:
Future research is needed to fully understand the physiological significance of PHM-27. Given its potent activity at the calcitonin receptor, it may play a role in calcium homeostasis, bone metabolism, and other functions regulated by calcitonin. Its relationship with VIP and potential interactions with other receptors also warrant further investigation. The unique pharmacological profile of PHM-27 makes it a valuable tool for studying the calcitonin receptor and a potential candidate for the development of novel therapeutics targeting this system.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide - Wikipedia [en.wikipedia.org]
- 4. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
PHM-27 (human) gene and protein structure
An In-Depth Technical Guide to the Human PHM-27 (VIP) Gene and Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human Peptide Histidine Methionine-27 (PHM-27) gene, more commonly known as the Vasoactive Intestinal Peptide (VIP) gene, and its protein products. It covers the core aspects of its molecular biology, protein structure, signaling pathways, and relevant experimental methodologies.
Gene Structure and Locus
The human gene encoding PHM-27 is the Vasoactive Intestinal Peptide (VIP) gene. This gene gives rise to a precursor protein, preproVIP, which is post-translationally processed to yield both VIP and PHM-27.
Table 1: Human VIP Gene Characteristics
| Characteristic | Description |
| Official Gene Symbol | VIP[1] |
| Aliases | PHM27[1] |
| Chromosomal Locus | 6q25.2[2] |
| Genomic Size | Approximately 9 kilobase pairs (kb)[3][4][5] |
| Exon Number | 7[2][4][6] |
| Intron Number | 6[3][7] |
The VIP gene is a single-copy gene in the human haploid genome.[4][5][6] Its exons correspond to distinct functional domains of the preproVIP protein and its mRNA.[2][8] Exon 4 encodes PHM-27, while exon 5 encodes VIP.[2][8][9][10][11][12]
Protein Structure and Post-Translational Processing
The primary translation product of the VIP gene is preproVIP, a 170-amino acid precursor protein.[2][13] This precursor undergoes a series of proteolytic cleavages and modifications to generate the mature, biologically active peptides.
Table 2: Products of the Human preproVIP Gene
| Peptide | Amino Acid Length | Description |
| PreproVIP | 170 | The initial precursor protein.[2][13] |
| ProVIP | 149 | Formed after cleavage of the 21-amino acid signal peptide.[2] |
| PHM-27 | 27 | A bioactive peptide with an N-terminal histidine and a C-terminal methionine amide.[9][10][11][12][13] |
| VIP | 28 | A major bioactive peptide with potent vasodilatory and other physiological effects.[3] |
| PreproVIP 22-79 | 58 | A flanking peptide.[10] |
| PreproVIP 111-122 | 12 | A flanking peptide.[10] |
| PreproVIP 156-170 | 15 | A flanking peptide.[10] |
A critical post-translational modification for both PHM-27 and VIP is C-terminal amidation, which is essential for their biological activity.[2] This process is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[2]
In terms of secondary structure, VIP in a membrane-mimicking environment exhibits a disordered N-terminal region followed by a long α-helix.[14]
Tissue Expression and Distribution
The VIP gene and its protein products are widely distributed throughout the body, with prominent expression in the nervous and gastrointestinal systems.
Table 3: Expression of VIP mRNA and Protein in Human Tissues
| Tissue | mRNA Expression Level | Protein Expression Level |
| Brain (general) | Detected[5] | High |
| Suprachiasmatic Nucleus | High | High[1] |
| Hypothalamus | Detected[5] | High |
| Cortex | Detected[5] | Moderate |
| Gastrointestinal Tract | High | High |
| Duodenum | Detected[5] | High[10] |
| Colon | Detected | Moderate[10] |
| Rectum | High | High[1] |
| Pancreas | Moderate | High (especially in islets)[6][15] |
| Urogenital Tract | Detected | Detected in nerve fibers[16] |
| Female Genital Tract | Detected in neuronal elements | Detected in neuronal elements[17] |
| Adrenal Gland | Detected | Moderate |
| Peripheral Nerves | High | High |
Receptors and Signaling Pathways
VIP and PHM-27 exert their effects by binding to Class B G protein-coupled receptors (GPCRs). The primary receptors are the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2).
Table 4: Receptor Binding Affinities
| Ligand | Receptor | EC50 (approximate) |
| VIP | VPAC1 | 7.6 nM[14][18] |
| PACAP-27 | VPAC1 | 10 nM[14][18] |
PHM-27 shares significant sequence homology with VIP and also binds to VPAC receptors, although generally with lower affinity than VIP.[19]
Upon ligand binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). In some cell types, these receptors can also couple to Gq or Gi alpha subunits, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
Gene Expression Analysis: Northern Blotting
This protocol provides a method for detecting and quantifying VIP mRNA from total RNA samples.
Detailed Methodology:
-
RNA Isolation: Extract total RNA from the tissue or cells of interest using a standard method like TRIzol reagent, ensuring all steps are performed under RNase-free conditions.
-
Gel Electrophoresis: Separate approximately 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel (e.g., 1.2%) to separate RNA molecules by size.[20][21]
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action overnight.[22][23]
-
Immobilization: Fix the RNA to the membrane by UV cross-linking or baking at 80°C.
-
Probe Labeling: Prepare a probe specific to VIP mRNA, for example, by random-primed labeling of a VIP cDNA fragment with [α-³²P]dCTP.
-
Hybridization: Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites. Then, hybridize the membrane with the radiolabeled probe overnight at an appropriate temperature (e.g., 42-68°C).[24]
-
Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.[20]
-
Detection: Expose the membrane to X-ray film (autoradiography) to visualize the bands corresponding to VIP mRNA. The intensity of the bands can be quantified using densitometry.
Protein Quantification: Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying VIP levels in plasma or tissue extracts.
Detailed Methodology:
-
Standard and Sample Preparation: Prepare a standard curve using known concentrations of synthetic VIP.[3] Extract VIP from plasma or tissue homogenates, often using ethanol (B145695) precipitation to remove interfering substances.[2][4]
-
Competitive Binding: In assay tubes, incubate the standards or unknown samples with a specific anti-VIP antibody and a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP).[3][4][25] A sequential incubation, where the antibody is first incubated with the sample/standard before adding the tracer, can increase sensitivity.[3][25]
-
Incubation: Allow the mixture to incubate (e.g., 24 hours at 4°C) to reach binding equilibrium.[3]
-
Separation: Separate antibody-bound ¹²⁵I-VIP from free ¹²⁵I-VIP. A common method is the double-antibody precipitation technique, where a secondary antibody against the primary antibody's species is added, followed by polyethylene (B3416737) glycol (PEG) to facilitate precipitation.[3][25]
-
Centrifugation and Counting: Centrifuge the tubes to pellet the antibody-bound fraction.[3] Decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.
-
Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled VIP in the sample.[3][25] The concentration in the unknown samples is determined by comparing their radioactive counts to the standard curve.
Functional Analysis: GPCR Signaling Assay (cAMP Measurement)
This assay measures the functional consequence of VIP/PHM-27 binding to its receptors by quantifying the production of the second messenger cAMP.
Detailed Methodology:
-
Cell Culture: Culture cells that endogenously express VPAC receptors (e.g., Calu-3) or cells transiently transfected with expression vectors for VPAC1 or VPAC2.[26]
-
Cell Stimulation: Plate the cells in a multi-well format. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of VIP, PHM-27, or other test compounds for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the newly synthesized cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates. Several commercial kits are available for this purpose, often based on competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[26][27][28]
-
Data Analysis: Plot the measured cAMP levels against the ligand concentration to generate a dose-response curve. From this curve, key parameters such as EC50 (the concentration of ligand that produces 50% of the maximal response) can be calculated.
Conclusion
The human PHM-27/VIP gene and its protein products are crucial signaling molecules with diverse physiological roles. A thorough understanding of their gene structure, protein processing, and signaling mechanisms is vital for researchers in neuroscience, endocrinology, and gastroenterology, as well as for professionals involved in the development of therapeutics targeting these pathways. The experimental protocols outlined in this guide provide a foundation for the further investigation of this important peptide family.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma. [/sup 125/I tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of VIP - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. maxanim.com [maxanim.com]
- 9. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of preproVIP-derived peptides in the human gastrointestinal tract: a biochemical and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Messenger RNA Gene Expression Screening of VIP and PACAP Neuropeptides and Their Endogenous Receptors in Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VIP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 16. Expression and characterization of preproVIP derived peptides in the human male urogenital tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PreproVIP-derived peptides in the human female genital tract: expression and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Northern Blot [protocols.io]
- 22. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 23. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 24. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 25. diasource-diagnostics.com [diasource-diagnostics.com]
- 26. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GPCR シグナリングアッセイ [promega.jp]
- 28. indigobiosciences.com [indigobiosciences.com]
The Biological Function of Human PHM-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Methionine (PHM-27), the human ortholog of porcine Peptide Histidine Isoleucine (PHI-27), is a 27-amino acid neuropeptide with a wide array of biological functions. Co-synthesized and secreted with Vasoactive Intestinal Peptide (VIP) from the same precursor protein (prepro-VIP), PHM-27 is a key signaling molecule in the gastrointestinal, nervous, cardiovascular, and endocrine systems.[1][2] It exerts its effects primarily through interaction with the Class B G-protein coupled receptors (GPCRs) VPAC1 and VPAC2, and has also been identified as a potent agonist of the human calcitonin receptor.[3][4] This document provides an in-depth overview of the molecular interactions, signaling pathways, and physiological roles of human PHM-27, supported by quantitative data and detailed experimental methodologies.
Molecular Origin and Structure
PHM-27 is derived from the prepro-VIP gene, which is comprised of seven exons.[5] The coding sequences for PHM-27 and VIP are located on two adjacent exons, leading to their coordinated synthesis from a common precursor protein.[5][6] PHM-27 shares significant sequence homology with VIP (approximately 50%) and other members of the secretin/glucagon superfamily.[2][7] This structural similarity underlies its functional relationship with VIP, although subtle differences in sequence lead to variations in receptor affinity and biological potency.[2][7]
Receptor Interactions and Pharmacology
PHM-27 primarily mediates its effects through two high-affinity receptors for VIP, VPAC1 and VPAC2, and has also been shown to interact with the human calcitonin receptor (hCTr).[3][4][8]
-
VPAC1 and VPAC2 Receptors: These are classic Class B GPCRs that bind both VIP and PHM-27.[8][9] While often described as having comparable or slightly lower affinity for these receptors than VIP, precise quantitative binding data for human PHM-27 is not consistently reported in the literature.[2][7] These receptors are widely distributed; VPAC1 is abundant in the cerebral cortex, hippocampus, liver, lung, and intestine, while VPAC2 is found in the thalamus, pancreas, smooth muscle, and heart.[8][10][11]
-
Calcitonin Receptor (hCTr): Functional screening has identified PHM-27 as a potent and selective agonist at the human calcitonin receptor, activating it with a potency similar to that of calcitonin itself.[4]
Quantitative Ligand-Receptor Interaction Data
The following table summarizes available quantitative data for PHM-27 and related peptides. Direct binding affinity and functional potency values for human PHM-27 at VPAC1 and VPAC2 are sparse in the literature; therefore, data for its non-human ortholog (PHI) and the closely related peptide VIP are provided for comparative context.
| Peptide | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| PHM-27 (Human) | Human Calcitonin Receptor (hCTr) | Functional (cAMP) | EC50 | 11 | [4] |
| PHI (Porcine) | Rat Liver Membranes | Radioligand Binding | Kd (Site 1) | 0.027 | [4] |
| Kd (Site 2) | 0.512 | [4] | |||
| VIP (Human) | Human VPAC1 (Calu-3 cells) | Functional (Iodide Efflux) | EC50 | ~7.6 | [12][13] |
| PACAP-27 | Human VPAC1 (Calu-3 cells) | Functional (Iodide Efflux) | EC50 | ~10 | [12][13] |
Signaling Pathways
Upon binding to its cognate GPCRs, PHM-27 initiates intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins.
Gαs-Adenylate Cyclase Pathway
The canonical signaling pathway for PHM-27, particularly through VPAC1 and VPAC2 receptors, involves coupling to the stimulatory G protein, Gαs.[9][14] This activation cascade proceeds as follows:
-
Receptor Activation: PHM-27 binding induces a conformational change in the VPAC receptor.
-
Gαs Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylate Cyclase (AC) Activation: The GTP-bound Gαs subunit dissociates and activates adenylate cyclase, a membrane-bound enzyme.
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[15]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A.
-
Downstream Phosphorylation: PKA phosphorylates a multitude of downstream target proteins, leading to the ultimate cellular response.
Alternative Signaling
While the Gαs pathway is predominant, VPAC receptors have also been shown to couple to other G proteins, such as Gαq/11 or Gαi. This can lead to the activation of Phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).[16]
Core Biological Functions
PHM-27 is widely distributed and exerts pleiotropic effects throughout the body.
-
Gastrointestinal System: PHM-27 acts as a potent regulator of gut function. It induces smooth muscle relaxation in the stomach and gallbladder and modulates water and electrolyte secretion in the intestines.[17]
-
Nervous System: Found in both the central and peripheral nervous systems, PHM-27 functions as a neurotransmitter or neuromodulator. It may play a role in regulating food intake and has been investigated for potential neuroprotective effects.[18]
-
Cardiovascular System: PHM-27 exhibits significant cardiovascular activity, causing vasodilation which leads to a decrease in arterial blood pressure.[17]
-
Endocrine System: The peptide is a recognized secretagogue. It participates in the physiological regulation of prolactin release from the pituitary gland.[19][20][21][22]
-
Immune System: Like VIP, PHM-27 is implicated in modulating immune responses, although its specific roles are less characterized. Its receptors are expressed on immune cells, suggesting a role in inflammation and immune regulation.[23]
Experimental Protocols
Characterizing the biological function of PHM-27 involves a suite of standard pharmacological assays. The two most fundamental are radioligand binding assays to determine receptor affinity and cAMP accumulation assays to measure functional potency.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of PHM-27 for its receptors (e.g., VPAC1) by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation: a. Culture cells engineered to express the target receptor (e.g., CHO-hVPAC1) to high density. b. Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors). c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in a storage buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
2. Binding Assay: a. On the day of the assay, thaw membranes and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4). b. In a 96-well plate, combine: i. A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-VIP) at a concentration near its Kd. ii. A serial dilution of unlabeled competitor ligand (PHM-27). iii. The membrane preparation. c. To determine non-specific binding (NSB), prepare parallel wells containing the radioligand and a high concentration of an unlabeled standard ligand (e.g., 1 µM VIP). d. Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).
3. Separation and Counting: a. Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes. b. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Plot the specific binding as a function of the log concentration of the competitor (PHM-27). c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Cell-Based cAMP Accumulation Assay
This protocol measures the functional potency (EC₅₀) of PHM-27 by quantifying the production of the second messenger cAMP in whole cells.
1. Cell Preparation: a. Seed cells expressing the target receptor (e.g., HEK293-hVPAC1) into a 96- or 384-well cell culture plate. b. Grow cells overnight to achieve a confluent monolayer.
2. Compound Stimulation: a. On the day of the assay, remove the culture medium. b. Wash the cells gently with a buffered salt solution (e.g., HBSS). c. Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Pre-incubate for 10-20 minutes. d. Add a serial dilution of the agonist (PHM-27) to the wells. e. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Detection: a. Lyse the cells by adding a lysis reagent provided with a commercial cAMP detection kit. b. Perform the cAMP measurement according to the kit manufacturer's instructions. Common methods include: i. HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. ii. Luminescence-Based Assays (e.g., cAMP-Glo™): An assay where cAMP stimulates PKA, depleting ATP. The remaining ATP is quantified using a luciferase/luciferin reaction, where light output is inversely proportional to cAMP levels.[9] iii. AlphaScreen™: A bead-based competitive immunoassay where endogenous cAMP competes with a biotinylated cAMP probe.[10]
4. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw signal (e.g., fluorescence ratio, luminescence) from the experimental wells into cAMP concentrations using the standard curve. c. Plot the cAMP concentration as a function of the log concentration of the agonist (PHM-27). d. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).
References
- 1. Comparative study of vascular relaxation and receptor binding by PACAP and VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Expression and GTP sensitivity of peptide histidine isoleucine high-affinity-binding sites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity peptide histidine isoleucine-preferring receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 9. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. VIP enhances synaptic transmission to hippocampal CA1 pyramidal cells through activation of both VPAC1 and VPAC2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vasoactive intestinal polypeptide (VIP) and peptide histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins: localization and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The VPAC2 agonist peptide histidine isoleucine (PHI) up-regulates glutamate transport in the corpus callosum of a rat model of amyotrophic lateral sclerosis (hSOD1G93A) by inhibiting caspase-3 mediated inactivation of GLT-1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolactin responsiveness to peptide histidine methionine-27 in normal subjects and hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide histidine methionine may be a prolactin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distribution, plasma concentration, and in vivo prolactin-releasing activity of peptide histidine methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 23. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Mechanism of Action of Human Peptide Histidine Methionine-27 (PHM-27)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Methionine-27 (PHM-27), the human ortholog of porcine Peptide Histidine Isoleucine (PHI-27), is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily. Co-synthesized and co-released with Vasoactive Intestinal Peptide (VIP), PHM-27 was initially considered an "orphan peptide." However, subsequent research has revealed its role as a signaling molecule with a distinct pharmacological profile. This guide provides a comprehensive overview of the known mechanism of action of human PHM-27, focusing on its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. A key finding is the identification of PHM-27 as a potent agonist of the human calcitonin receptor (hCTr), expanding its physiological relevance beyond its anticipated interactions with VIP receptors.
Receptor Interactions and Binding Profile
PHM-27 exerts its biological effects through interaction with G-protein coupled receptors (GPCRs). Its primary and most well-characterized interaction is with the human calcitonin receptor (hCTr). Additionally, due to its high sequence homology with VIP, PHM-27 also interacts with VIP receptors (VPAC1 and VPAC2).
Primary Target: Human Calcitonin Receptor (hCTr)
Functional profiling has definitively identified PHM-27 as a potent agonist at the hCTr.[1] In functional assays, PHM-27 demonstrated a potency of 11 nM for the activation of the hCTr, with an efficacy similar to that of human calcitonin.[1] This interaction is specific, as no significant activity was observed at other related GPCRs such as the Parathyroid Hormone 1 Receptor (PTH1R), Corticotropin-Releasing Factor 1 Receptor (CRF1), or the Glucagon-Like Peptide 1 Receptor (GLP1R).[1]
Competition binding studies have further substantiated this interaction. PHM-27, along with calcitonin and the antagonist salmon calcitonin (8-32), was shown to inhibit the binding of radiolabeled (¹²⁵I)-calcitonin to cell membranes transiently expressing the hCTr.[1]
Secondary Targets: VPAC1 and VPAC2 Receptors
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of PHM-27 with its primary receptor.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| PHM-27 | Human Calcitonin Receptor (hCTr) | Functional (RESA) | Potency (EC₅₀) | 11 nM | Not Specified | [1] |
| PHM-27 | Human VPAC1 Receptor | Binding | Affinity (Kᵢ/Kₐ) | Lower than VIP | Not Specified | [2] |
| PHM-27 | Human VPAC2 Receptor | Binding | Affinity (Kᵢ/Kₐ) | Lower than VIP | Not Specified | [2] |
Signaling Pathways
The binding of PHM-27 to its cognate receptors initiates intracellular signaling cascades, primarily through the activation of heterotrimeric G-proteins. The predominant pathway activated by PHM-27 is the adenylyl cyclase/cAMP pathway, though the potential for coupling to other G-proteins exists.
Gαs-Adenylate Cyclase-cAMP Pathway
The agonistic activity of PHM-27 at the hCTr has been shown to be coupled to the Gαs protein, leading to the activation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The elevation of intracellular cAMP levels was confirmed in cyclic AMP assays, corroborating the functional data from the initial receptor screening.[1] Similarly, the VPAC1 and VPAC2 receptors are primarily known to couple to Gαs, suggesting that PHM-27's interaction with these receptors also results in cAMP production.[3]
The increased cAMP levels subsequently lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, mediating a wide range of cellular responses.
Potential for Other G-Protein Coupling
While the Gαs pathway is the primary documented route for PHM-27, it is important to note that both the calcitonin and VIP receptor families have been reported to couple to other G-protein subtypes, including Gαq/11 and Gαi/o.
-
Gαq/11 Coupling: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Gαi/o Coupling: The Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Currently, there is no direct experimental evidence demonstrating that PHM-27 activates these alternative pathways. Further research is required to determine if PHM-27 exhibits biased agonism or pleiotropic signaling through these other G-protein subtypes at either the hCTr or VPAC receptors.
Experimental Protocols
The characterization of PHM-27's mechanism of action has relied on a variety of established experimental techniques. This section provides an overview of the methodologies for the key experiments cited.
Receptor Selection and Amplification Technology (RESA)
This cell-based functional assay was instrumental in identifying the hCTr as a target for PHM-27.[1] While the specific, detailed protocol from the original publication is not publicly available, the general principle of RESA and similar functional assays involves:
-
Cell Line and Receptor Expression: A mammalian cell line (e.g., HEK293, CHO) is engineered to express the GPCR of interest.
-
Reporter Gene Construct: The cells are also transfected with a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. For Gαs-coupled receptors, this is often a cAMP response element (CRE).
-
Ligand Screening: The engineered cells are incubated with a library of compounds (in this case, a peptide library including PHM-27).
-
Signal Detection: Activation of the GPCR by a ligand initiates the corresponding signaling cascade, leading to the expression of the reporter gene. The activity of the reporter enzyme is then measured, typically via a luminescent or colorimetric reaction, providing a quantitative measure of receptor activation.
Cyclic AMP (cAMP) Accumulation Assay
This assay confirms the involvement of the adenylyl cyclase pathway. A common method is a competitive immunoassay:
-
Cell Culture and Stimulation: Cells expressing the receptor of interest are seeded in multi-well plates. They are then stimulated with various concentrations of the test ligand (e.g., PHM-27) for a defined period, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Competitive Binding: The lysate is added to wells pre-coated with a cAMP-specific antibody. A known amount of labeled cAMP (e.g., conjugated to an enzyme like alkaline phosphatase) is also added. The unlabeled cAMP from the cell lysate competes with the labeled cAMP for binding to the antibody.
-
Detection: After washing away unbound reagents, a substrate for the enzyme is added. The amount of product formed is inversely proportional to the amount of cAMP in the original cell lysate. This is quantified by measuring absorbance or fluorescence.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the amount of cAMP produced in response to the ligand is calculated. This data can be used to generate dose-response curves and determine the EC₅₀ of the ligand.
Radioligand Competition Binding Assay
This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand.
-
Membrane Preparation: Cell membranes from cells expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-calcitonin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., PHM-27).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes while allowing the free radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. Non-linear regression analysis is used to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion and Future Directions
The current body of evidence firmly establishes human PHM-27 as a biologically active peptide with a clear mechanism of action centered on the activation of the human calcitonin receptor, primarily through the Gαs-cAMP signaling pathway. Its interaction with VPAC receptors, though of lower affinity, suggests a potential for broader physiological roles, particularly in tissues where both VIP and calcitonin receptors are expressed.
For drug development professionals and researchers, several key areas warrant further investigation:
-
Quantitative Pharmacological Profiling: A comprehensive analysis of the binding affinities (Kᵢ/Kₐ) of PHM-27 at human VPAC1 and VPAC2 receptors is needed to fully understand its receptor selectivity profile.
-
Investigation of Biased Agonism: Studies designed to directly assess the coupling of PHM-27-activated hCTr and VPAC receptors to Gαq/11 and Gαi/o are required to explore the possibility of biased signaling. This could involve measuring downstream effectors such as IP₃ accumulation, intracellular calcium mobilization, or using G-protein-specific activation assays (e.g., GTPγS binding assays).
-
Physiological and Pathophysiological Relevance: The discovery of PHM-27's potent activity at the hCTr opens up new avenues for investigating its role in calcium homeostasis, bone metabolism, and other physiological processes regulated by calcitonin. Its potential involvement in diseases such as osteoporosis or metabolic disorders should be explored.
References
An In-depth Technical Guide to the Physiological Role of Peptide Histidine Methionine (PHM-27) in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine (PHM-27) is a 27-amino acid peptide that plays a multifaceted role in human physiology. It belongs to the glucagon/secretin superfamily of peptides and is the human counterpart to the porcine peptide histidine isoleucine (PHI-27).[1] PHM-27 and the well-characterized Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene, prepro-VIP, and are co-synthesized and co-secreted from various neuronal and endocrine cells.[2][3][4] This co-localization and shared structural homology with VIP result in overlapping, yet distinct, biological activities.[2][3] This technical guide provides a comprehensive overview of the physiological roles of PHM-27 in humans, with a focus on its endocrine, gastrointestinal, and cardiovascular effects. This document details the underlying signaling mechanisms, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these functions.
Molecular Profile and Synthesis
PHM-27 is derived from the post-translational processing of prepro-VIP.[5] The gene encoding this precursor contains separate exons for PHM-27 and VIP, indicating a coordinated but distinct regulation of their expression.[4][6] The synthesis of the prepro-VIP/PHM-27 precursor is stimulated by cyclic AMP (cAMP).[7]
Physiological Roles and Mechanisms of Action
PHM-27 exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors, which it shares with VIP.[8] However, it generally displays a lower affinity for these receptors compared to VIP.[8] A notable and more recently discovered target for PHM-27 is the human calcitonin receptor, where it acts as a potent agonist.[9] The activation of these receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and downstream signaling cascades.[5][10]
Endocrine System
PHM-27 is implicated in the physiological regulation of prolactin (PRL) secretion from the anterior pituitary.[11] In normal human subjects, intravenous infusion of PHM-27 has been demonstrated to cause a significant increase in serum prolactin levels.[11] This effect is consistent with the presence of PHI-like immunoreactivity in hypothalamic nerve endings in the median eminence, suggesting a role as a prolactin-releasing factor.[12]
Quantitative Data on Prolactin Release
| Parameter | Value | Reference |
| Baseline Serum Prolactin | 7.8 ± 1.4 µg/L (mean ± SE) | [11] |
| Peak Serum Prolactin after PHM-27 Infusion | 13 ± 2.1 µg/L (mean ± SE) | [11] |
| PHM-27 Infusion Rate | 3.3 µ g/min for 60 minutes (Total Dose: 100 µg) | [11] |
| Time to Peak Prolactin Level | 30 minutes | [11] |
Signaling Pathway for PHM-27-Induced Prolactin Release
PHM-27, along with VIP, is thought to play a role in regulating glucose-induced insulin (B600854) secretion from pancreatic β-cells.[2] Transgenic mice expressing the human VIP/PHM-27 gene in their pancreatic β-islets exhibit enhanced glucose-induced insulin secretion. This suggests that locally released PHM-27 can act as a potentiator of insulin release. The signaling mechanism is believed to involve the activation of VPAC2 receptors on β-cells, leading to increased cAMP production, which augments the glucose-stimulated insulin secretion pathway.[13][14]
Signaling Pathway for PHM-27-Potentiated Insulin Secretion
Gastrointestinal System
In the human jejunum, PHM-27 (as its porcine equivalent, PHI) has been shown to inhibit the net absorption of water, sodium, potassium, and bicarbonate, while inducing a net secretion of chloride.[15] These effects are similar to those of VIP and suggest that PHM-27 may participate in the neurohumoral regulation of intestinal fluid and electrolyte balance.[15]
Quantitative Data on Intestinal Transport
| Substance | Effect of PHI Infusion (44.5 pmol/kg/min) | Reference |
| Water | Inhibition of net absorption | [15] |
| Sodium | Inhibition of net absorption | [15] |
| Potassium | Inhibition of net absorption | [15] |
| Bicarbonate | Inhibition of net absorption | [15] |
| Chloride | Induction of net secretion | [15] |
Cardiovascular System
PHM-27 exhibits vasodilatory properties, causing relaxation of smooth muscle in various blood vessels. Studies on human intracervical and cerebral arteries have demonstrated that PHM-27 induces concentration-dependent relaxation of pre-contracted vessels.[9][11] This effect is comparable to that of VIP, suggesting a role for PHM-27 in the local regulation of blood flow.[11] The vasodilatory action is not mediated by adrenergic, cholinergic, or histaminergic receptors.[9]
Quantitative Data on Arterial Relaxation
| Artery | Pre-contraction Agent | PHM-27 Concentration Range | Maximum Relaxation | Reference |
| Human Intracervical Artery | Noradrenalin (10⁻⁵ M) | 10⁻⁸ - 10⁻⁶ M | 79.6 ± 11.8% (at 10⁻⁶ M) | [11] |
| Human Cerebral (Pial) Artery | Prostaglandin (B15479496) F2α | Not specified | Potent relaxation | [9] |
Signaling Pathway for PHM-27-Induced Smooth Muscle Relaxation
Interaction with the Human Calcitonin Receptor
A significant finding is that PHM-27 is a potent agonist at the human calcitonin receptor (hCTr), an activity not observed with other related peptides like VIP at the concentrations tested.[9] This interaction has a potency in the low nanomolar range and is capable of stimulating cAMP production to a similar extent as human calcitonin itself.[9] This suggests a potential role for PHM-27 in calcium homeostasis and bone metabolism, areas traditionally associated with calcitonin.
Quantitative Data on Calcitonin Receptor Activation
| Parameter | Value | Reference |
| Receptor | Human Calcitonin Receptor (hCTr) | [9] |
| Agonist Potency (EC₅₀) | 11 nM | [9] |
| Effect | Stimulation of cAMP production | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
Human Infusion Study for Prolactin Measurement
-
Objective: To determine the effect of intravenous PHM-27 infusion on serum prolactin levels in healthy human subjects.
-
Subjects: Healthy volunteers with normal baseline prolactin levels.
-
Procedure:
-
Subjects fast overnight prior to the study.
-
An intravenous cannula is inserted into a forearm vein for infusion and another in the contralateral arm for blood sampling.
-
Baseline blood samples are collected.
-
A continuous intravenous infusion of synthetic human PHM-27 is administered at a rate of 3.3 µ g/min for 60 minutes.[11]
-
Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during and after the infusion period (up to 120 minutes from the start).[11]
-
A control experiment is performed on a separate day with a saline infusion following the same protocol.[11]
-
Serum is separated from blood samples and stored at -20°C until analysis.
-
Serum prolactin concentrations are measured using a specific radioimmunoassay (RIA) or other validated immunoassay.
-
-
Data Analysis: Changes in serum prolactin levels from baseline are calculated for both PHM-27 and saline infusions. Statistical analysis (e.g., paired t-test or ANOVA) is used to determine the significance of the difference between the two conditions.
Experimental Workflow for Human Infusion Study
In Situ Human Jejunal Perfusion
-
Objective: To investigate the effect of PHM-27 on water and electrolyte transport in the human jejunum.
-
Procedure:
-
A multilumen perfusion tube is passed into the jejunum of a fasted human subject.
-
The tube is positioned to isolate a segment of the jejunum (e.g., 30 cm in length).
-
A plasma-like electrolyte solution containing a non-absorbable marker (e.g., polyethylene (B3416737) glycol 4000) is perfused through the isolated segment at a constant rate.[15]
-
After a stabilization period to achieve steady-state, perfusate samples are collected from the distal end of the segment.
-
An intravenous infusion of PHM-27 (or its analogue PHI) is started at a constant rate (e.g., 44.5 pmol/kg/min).[15]
-
Perfusate samples continue to be collected during the peptide infusion and a subsequent recovery period.
-
Concentrations of electrolytes (Na⁺, K⁺, Cl⁻, HCO₃⁻) and the non-absorbable marker are measured in the infused solution and the collected samples.
-
-
Data Analysis: Net water flux is calculated from the change in concentration of the non-absorbable marker. Net electrolyte flux is calculated from the difference between the amount of electrolyte entering and leaving the segment, corrected for water movement.
Isometric Tension Recording of Human Arteries
-
Objective: To determine the effect of PHM-27 on the contractility of human arterial smooth muscle.
-
Tissue Preparation: Small arteries (e.g., intracervical or cerebral) are obtained from surgical specimens and dissected in a cold physiological salt solution (PSS).[9][11]
-
Procedure:
-
Arterial rings (1-2 mm in length) are mounted on small wire myographs in organ baths containing PSS, maintained at 37°C and aerated with 95% O₂/5% CO₂.[11]
-
The rings are stretched to an optimal baseline tension and allowed to equilibrate.
-
The vessels are pre-contracted with a vasoconstrictor agent (e.g., noradrenalin or prostaglandin F2α) to induce a stable tonic contraction.[9][11]
-
Once a stable contraction is achieved, cumulative concentrations of PHM-27 are added to the organ bath.[11]
-
Changes in isometric tension are continuously recorded.
-
-
Data Analysis: The relaxation induced by PHM-27 is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is generated to determine the potency (EC₅₀) and maximal effect (Emax) of PHM-27.
Competition Binding Assay for the Human Calcitonin Receptor
-
Objective: To determine the ability of PHM-27 to bind to the human calcitonin receptor (hCTr).
-
Materials: Cell membranes prepared from cells transiently expressing the hCTr; radiolabeled calcitonin (e.g., ¹²⁵I-calcitonin); unlabeled PHM-27, human calcitonin, and a known antagonist (e.g., salmon calcitonin (8-32)).[9]
-
Procedure:
-
A fixed concentration of cell membranes expressing hCTr is incubated with a fixed concentration of ¹²⁵I-calcitonin.
-
Increasing concentrations of unlabeled competitor (PHM-27, human calcitonin, or the antagonist) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) of PHM-27 for the hCTr can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
PHM-27 is a bioactive peptide with a range of physiological effects in humans, stemming from its close relationship with VIP and its unique interaction with the calcitonin receptor. Its roles in regulating prolactin secretion, intestinal transport, and vascular tone highlight its importance in neuroendocrine and autonomic control. The discovery of its potent agonism at the calcitonin receptor opens new avenues for research into its potential involvement in mineral metabolism and skeletal homeostasis. Further investigation is warranted to fully elucidate the specific contributions of PHM-27 to human health and disease, and to explore its potential as a therapeutic agent or target. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing peptide.
References
- 1. Jejunal monosaccharide, water, and electrolyte transport in patients with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Electrolytes in Fluid Replacement Solutions: What Have We Learned From Intestinal Absorption Studies? - Fluid Replacement and Heat Stress - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Jejunal monosaccharide, water, and electrolyte transport in patients with chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of VIP and PHM in human intracervical arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption of glucose, sodium, and water by the human jejunum studied by intestinal perfusion with a proximal occluding balloon and at variable flow rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling [mdpi.com]
- 15. cAMP Signaling Compartmentation: Adenylyl Cyclases as Anchors of Dynamic Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Tissue-Specific Expression of Human PHM-27: A Technical Guide for Researchers
An In-depth Examination of PHM-27 Distribution, Quantification Methodologies, and Signaling Pathways
This technical guide provides a comprehensive overview of the expression of Peptide Histidine Methionine-27 (PHM-27) in various human tissues. PHM-27, a 27-amino acid peptide, is co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein, prepro-VIP.[1] Due to this shared origin, PHM-27 and VIP are often co-localized and share significant functional similarities. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on PHM-27's tissue distribution, detailed experimental protocols for its detection and quantification, and a visualization of its signaling pathways.
Quantitative Data on PHM-27 Expression
The expression of PHM-27, at both the mRNA and protein level, exhibits a distinct pattern across various human tissues. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Relative Abundance of VIP/PHM-27 mRNA in Human Tissues
This table presents the relative levels of VIP/PHM-27 mRNA as determined by Northern blot analysis. The data indicates the presence and relative abundance of the transcript, but not the absolute copy number.
| Tissue | Relative mRNA Abundance | Transcript Size(s) |
| Brain | High | 1.7 kb |
| Pancreas | High | 1.7 kb |
| Colon | Detectable | 1.7 kb |
| Ileum | Detectable | 1.7 kb |
| Striated Muscle | Detectable | 7.0 kb |
| Liver | Not Detected | - |
| Kidney | Not Detected | - |
| Lung | Not Detected | - |
| Heart | Not Detected | - |
| Prostate | Not Detected | - |
| Placenta | Not Detected | - |
Data sourced from a study utilizing Northern blot analysis and densitometry of autoradiograms.[2]
Table 2: PHM-27 Protein Concentration in Human Plasma (Pathological Condition)
While data from healthy human tissues is limited, studies on patients with VIP-secreting tumors provide evidence of PHM-27's presence and quantifiability in plasma. It is important to note that these values are from a pathological state and may not reflect physiological levels in healthy individuals.
| Sample Type | Condition | PHM Immunoreactivity (pmol/liter) |
| Plasma | VIP-secreting tumors | 500 - 6800 (median: 1800) |
| Plasma | Other endocrine and nonendocrine pancreatic tumors | 5 - 60 (median: 20) |
| Plasma | Diarrhea due to other illnesses | 10 - 80 (median: 40) |
| Plasma | Normal | 5 - 60 (median: 20) |
Data obtained by radioimmunoassay.[3]
Experimental Protocols
Accurate quantification of PHM-27 expression is crucial for understanding its physiological and pathological roles. The following sections provide detailed methodologies for key experimental techniques.
Radioimmunoassay (RIA) for PHM-27 Quantification in Tissue Homogenates
Radioimmunoassay is a highly sensitive technique for quantifying peptide hormones like PHM-27. This protocol is adapted from general peptide hormone RIA procedures.
1. Reagents and Materials:
-
PHM-27 specific antibody (polyclonal or monoclonal)
-
¹²⁵I-labeled PHM-27 (tracer)
-
PHM-27 standard of known concentration
-
Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.5% BSA)
-
Precipitating agent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Gamma counter
-
Centrifuge
2. Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in an appropriate buffer (e.g., acid-ethanol) to extract peptides and prevent degradation. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant.
-
Assay Setup: In duplicate or triplicate tubes, add a known volume of assay buffer, PHM-27 standard (for the standard curve) or tissue extract (for unknown samples), and a specific dilution of the primary anti-PHM-27 antibody.
-
Incubation: Vortex the tubes and incubate for 24-48 hours at 4°C to allow for the binding of PHM-27 to the antibody.
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled PHM-27 to each tube.
-
Second Incubation: Vortex and incubate for another 24-48 hours at 4°C to allow for competition between labeled and unlabeled PHM-27 for antibody binding sites.
-
Separation of Bound and Free Tracer: Add the precipitating agent to separate the antibody-bound PHM-27 from the free PHM-27. Centrifuge the tubes and decant the supernatant.
-
Quantification: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the PHM-27 standard. Determine the concentration of PHM-27 in the tissue extracts by interpolating their bound tracer percentage on the standard curve.
Northern Blot Analysis for PHM-27 mRNA Detection
Northern blotting is a standard technique to determine the size and relative abundance of specific mRNA transcripts.
1. Reagents and Materials:
-
Total RNA or poly(A)⁺ RNA from human tissues
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
³²P-labeled DNA or RNA probe specific for PHM-27
-
Wash buffers of varying stringency (SSC, SDS)
-
Phosphorimager or X-ray film
2. Procedure:
-
RNA Electrophoresis: Separate 10-20 µg of total RNA or 1-5 µg of poly(A)⁺ RNA on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.
-
RNA Fixation: Crosslink the RNA to the membrane using a UV crosslinker.
-
Prehybridization: Incubate the membrane in hybridization buffer for at least 1 hour at a specific temperature (e.g., 42°C or 65°C depending on the probe and buffer) to block non-specific binding sites.
-
Hybridization: Add the ³²P-labeled PHM-27 probe to the hybridization buffer and incubate the membrane overnight at the same temperature.
-
Washing: Wash the membrane with a series of low and high stringency buffers to remove unbound probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe. The intensity of the band corresponds to the relative abundance of the PHM-27 mRNA.
Immunohistochemistry (IHC) for PHM-27 Localization in Tissue Sections
IHC allows for the visualization of the cellular and subcellular localization of PHM-27 protein within tissue sections.
1. Reagents and Materials:
-
Formalin-fixed, paraffin-embedded human tissue sections on slides
-
Xylene, ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Blocking solution (e.g., normal serum)
-
Primary antibody: anti-PHM-27
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue sections.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) by incubating the slides in antigen retrieval buffer in a microwave or water bath to unmask the antigenic sites.
-
Peroxidase Blocking: Incubate the sections in H₂O₂ to block endogenous peroxidase activity.
-
Blocking: Apply a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PHM-27 antibody at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply the ABC reagent and incubate.
-
Chromogenic Detection: Add the chromogenic substrate to visualize the location of the antigen-antibody complex (typically a brown precipitate).
-
Counterstaining: Stain the sections with hematoxylin (B73222) to visualize cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope to assess the localization and intensity of PHM-27 staining.
Signaling Pathways of PHM-27
PHM-27 exerts its biological effects by binding to G-protein coupled receptors (GPCRs) that are also recognized by VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). These receptors, namely VPAC1, VPAC2, and PAC1, trigger downstream signaling cascades that regulate a wide array of physiological processes.
General Experimental Workflow for Tissue Analysis
The following diagram illustrates a typical workflow for the analysis of PHM-27 expression in tissue samples, from collection to data interpretation.
PHM-27/VIP/PACAP Signaling Pathway
The binding of PHM-27 to its receptors initiates two primary signaling cascades: the adenylyl cyclase and the phospholipase C pathways.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression and transcript size of the prepro-peptide VIP/PHM-27 in normal human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide histidine-methionine immunoreactivity in plasma and tissue from patients with vasoactive intestinal peptide-secreting tumors and watery diarrhea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Affinity of Human PHM-27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Peptide Histidine Methionine-27 (PHM-27) to its cognate human receptors. PHM-27, the human counterpart to porcine Peptide Histidine Isoleucine (PHI), is a 27-amino acid peptide that is co-synthesized with Vasoactive Intestinal Peptide (VIP) from the prepro-VIP gene.[1] It belongs to the secretin/glucagon/VIP family of peptides and plays a role in various physiological processes.[2] This document summarizes the available quantitative binding data, details relevant experimental methodologies, and illustrates the key signaling pathways activated upon receptor binding.
Quantitative Binding Affinity of PHM-27
While direct high-affinity binding of human PHM-27 to the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2) has been investigated, the most precise quantitative data currently available is for its porcine equivalent, PHI. It is generally understood that PHM-27 exhibits a lower affinity for VPAC receptors compared to VIP.[3] Additionally, PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR).[4]
The table below summarizes the key binding affinity and potency values for PHM-27 and its porcine analog, PHI.
| Ligand | Receptor | Species | Cell Line/System | Parameter | Value | Reference(s) |
| Peptide PHI | VPAC1 | Porcine | pIC50 | 6.0 (IC50 = 1 µM) | IUPHAR Review | |
| Peptide PHI | VPAC2 | Porcine | pIC50 | 7.5 (IC50 ≈ 31.6 nM) | IUPHAR Review | |
| PHM-27 | hCTR | Human | Transiently expressed in cells | Potency (EC50) | 11 nM | [4] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. The data for VPAC1 and VPAC2 receptors are for the porcine peptide (PHI).
Experimental Protocols: Radioligand Binding Assay
The binding affinity of ligands like PHM-27 to VPAC receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the "competitor," e.g., PHM-27) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-VIP or [125I]-PACAP-27) from the receptor binding site.
Objective:
To determine the inhibition constant (Ki) of PHM-27 for human VPAC1 and VPAC2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human VPAC1 or VPAC2 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [125I]-VIP.
-
Competitor Ligand: Unlabeled PHM-27 at a range of concentrations.
-
Binding Buffer: A buffer solution optimized for the binding assay (e.g., Tris-HCl with bovine serum albumin and protease inhibitors).
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor (PHM-27) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Caption: VPAC receptor signaling pathways upon PHM-27 binding.
Conclusion
PHM-27 is a biologically active peptide with a notable affinity for the human calcitonin receptor and moderate to low affinity for the VPAC1 and VPAC2 receptors. The provided data and protocols offer a foundational understanding for researchers engaged in the study of this peptide and its therapeutic potential. Further investigations are warranted to fully elucidate the binding kinetics and functional consequences of PHM-27 interaction with its various receptors in different physiological and pathological contexts.
References
- 1. Vasoactive intestinal peptide and anterior pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PHM-27 (human) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide that belongs to the glucagon-secretin family of hormones.[1] Co-synthesized with Vasoactive Intestinal Peptide (VIP), PHM-27 is a potent agonist of the human calcitonin receptor (hCTr), a Class B G-protein coupled receptor (GPCR).[2] Activation of hCTr by PHM-27 primarily triggers a canonical signaling cascade involving the Gs alpha subunit, leading to the activation of adenylyl cyclase, subsequent elevation of intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP Response Element-Binding Protein (CREB), which modulates the expression of target genes. While the Gs-cAMP pathway is the principal mechanism, evidence suggests that the calcitonin receptor can also couple to other G-proteins, such as Gq and Gi, potentially leading to the activation of alternative signaling pathways involving phospholipase C (PLC) and intracellular calcium mobilization. This guide provides a comprehensive overview of the PHM-27 signaling pathway, detailed experimental protocols for its investigation, and quantitative data to support further research and drug development.
PHM-27 and its Receptor
PHM-27 is a naturally occurring peptide in humans, derived from the same precursor as VIP.[1] It has been identified as a selective and potent agonist at the human calcitonin receptor (hCTr).[2] The hCTr is a key receptor involved in calcium homeostasis and bone metabolism.[3]
Quantitative Data: Ligand-Receptor Interaction
| Ligand | Receptor | Parameter | Value | Reference |
| PHM-27 (human) | human Calcitonin Receptor (hCTr) | EC50 (cAMP accumulation) | 11 nM | [2][4] |
| Salmon Calcitonin | human Calcitonin Receptor (hCTr) | IC50 (Radioligand Displacement) | 0.0005 µM | [5] |
| Human Calcitonin | human Calcitonin Receptor (hCTr) | IC50 (Radioligand Displacement) | >0.021 µM | [5] |
Core Signaling Pathway: Gs-cAMP-PKA-CREB Axis
The primary signaling pathway activated by PHM-27 upon binding to the hCTr is the Gs-protein coupled cascade. This pathway is central to many of the physiological effects mediated by calcitonin receptor agonists.
Gs Protein Coupling and Adenylyl Cyclase Activation
Upon agonist binding, the hCTr undergoes a conformational change that facilitates its interaction with the heterotrimeric Gs protein. This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3]
cAMP-Dependent Protein Kinase A (PKA) Activation
The elevation of intracellular cAMP levels leads to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits.[6]
CREB Phosphorylation and Gene Transcription
The free catalytic subunits of PKA can translocate to the nucleus, where they phosphorylate various substrate proteins, including the transcription factor CREB at a specific serine residue (Ser133). Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP), to the cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[6][7]
Alternative Signaling Pathways
While the Gs-cAMP pathway is predominant, the calcitonin receptor has been shown to couple to other G-proteins, suggesting a more complex signaling network. The specific activation of these alternative pathways by PHM-27 is less characterized but is a potential area for further investigation.
Gq/11-PLC-Calcium Mobilization Pathway
The calcitonin receptor can also couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[6][8]
Gi Protein-Mediated Signaling
There is also evidence for calcitonin receptor coupling to Gi proteins. The activation of Gi typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels. The Gβγ subunits released from Gi can also modulate the activity of other effectors, such as ion channels and other kinases.[9]
Experimental Protocols
Investigating the PHM-27 signaling pathway involves a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of PHM-27 to the hCTr. It typically involves a competition binding experiment where unlabeled PHM-27 competes with a radiolabeled ligand (e.g., [¹²⁵I]Calcitonin) for binding to the receptor.[5][10][11]
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human calcitonin receptor (e.g., T-47D breast cancer cells or transfected HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled PHM-27.
-
Add a constant concentration of radiolabeled ligand (e.g., 50 pM [¹²⁵I]Calcitonin).
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 0.5 µM salmon calcitonin).
-
Incubate the plate (e.g., 60 minutes at 37°C) with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of PHM-27.
-
Determine the IC50 value (the concentration of PHM-27 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (HTRF)
This assay measures the functional consequence of hCTr activation by PHM-27, specifically the production of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this purpose.[12][13][14]
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing hCTr in a suitable medium.
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Cell Stimulation:
-
Prepare serial dilutions of PHM-27.
-
Remove the culture medium and add the PHM-27 dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
Incubate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence signals.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of PHM-27 to determine the EC50.
-
Western Blot for Phospho-CREB
This technique is used to detect the phosphorylation of CREB, a key downstream event in the PHM-27 signaling pathway.[15][16][17]
Protocol:
-
Cell Treatment and Lysis:
-
Culture hCTr-expressing cells and treat with different concentrations of PHM-27 for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and heating.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB.
-
To normalize, strip the membrane and re-probe with an antibody for total CREB.
-
Calculate the ratio of pCREB to total CREB to determine the extent of CREB phosphorylation.
-
Conclusion
The PHM-27 (human) peptide is a potent and selective agonist for the human calcitonin receptor. Its primary mode of action is through the activation of the Gs-cAMP-PKA-CREB signaling pathway. The potential for this receptor to couple to other G-proteins provides avenues for further research into the nuanced signaling of PHM-27 and other calcitonin receptor agonists. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important signaling pathway, which holds relevance for various physiological processes and potential therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 4. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the PKA-regulated transcription factor CREB in development and tumorigenesis of endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 13. youtube.com [youtube.com]
- 14. How to run a cAMP HTRF assay | Revvity [revvity.co.jp]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Role of Peptide Histidine Methionine (PHM-27) in Neurotransmission: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Methionine (PHM-27) is a 27-amino acid neuropeptide that belongs to the secretin/glucagon superfamily. Co-synthesized with the structurally similar and more extensively studied Vasoactive Intestinal Peptide (VIP) from the prepro-VIP gene, PHM-27 is the human counterpart to the porcine Peptide Histidine Isoleucine (PHI).[1][2] While often overshadowed by VIP, PHM-27 is an independent bioactive peptide with distinct receptor interaction profiles and physiological functions. It is expressed in the central and peripheral nervous systems and is implicated in several neuromodulatory processes, including the regulation of neuronal excitability and cerebral blood flow.[3][4][5] This guide provides an in-depth examination of PHM-27's role in neurotransmission, focusing on its receptor pharmacology, downstream signaling cascades, and functional effects, supported by quantitative data and detailed experimental methodologies.
PHM-27 Biosynthesis and Distribution
PHM-27 and VIP are encoded by the same gene, which in humans is composed of seven exons.[3] The coding sequences for PHM-27 and VIP are located on two separate, adjacent exons, allowing for their co-expression from a single precursor protein.[3][6][7] Following translation, this prepro-peptide undergoes post-translational processing to yield the mature, biologically active peptides.
RNA gel blot hybridization analysis has confirmed the expression of the VIP/PHM-27 precursor mRNA in the brain—including the cortex, hypothalamus, and hippocampus—and in the gastrointestinal tract (duodenum and colon).[3][5] This distribution points towards a significant role for PHM-27 in both central neurotransmission and enteric nervous system function.
Receptor Pharmacology of PHM-27
PHM-27 exerts its biological effects by binding to G protein-coupled receptors (GPCRs). Its activity is characterized by a promiscuous but differential interaction profile compared to its co-peptide, VIP. The primary targets include the VPAC receptors, which it shares with VIP and Pituitary Adenylate Cyclase-Activating Peptide (PACAP), and a more recently identified high-affinity interaction with the human calcitonin receptor (hCTr).[8][9][10]
Interaction with VPAC Receptors
PHM-27 is considered an agonist at the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2), though its potency and affinity are significantly lower than that of VIP in human systems.[9][10][11] Studies on human colonic epithelial cell membranes, which express VIP receptors, have shown that PHM-27's potency in both inhibiting radiolabeled VIP binding and stimulating adenylate cyclase activity is approximately three orders of magnitude (about 1000-fold) lower than that of VIP.[12] This substantial difference suggests that under normal physiological conditions where both peptides may be co-released, VIP is the dominant ligand for VPAC receptors. However, the functional role of PHM-27 at these receptors may become significant in specific contexts or tissues where its local concentration is high or VIP levels are low.
Interaction with the Human Calcitonin Receptor (hCTr)
A significant discovery identified PHM-27 as a potent and selective agonist at the human calcitonin receptor (hCTr).[8] In a functional screening assay, PHM-27 activated the hCTr with a potency of 11 nM, comparable to that of human calcitonin itself.[8] This interaction is specific, as no activity was observed at other tested Class B GPCRs like the PTH1, CRF1, or GLP1 receptors.[8] This finding suggests that some of the physiological effects of PHM-27 may be mediated independently of the VPAC system, via the calcitonin signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data on the binding affinity and potency of PHM-27 and related peptides at their respective human receptors.
| Peptide | Receptor | Cell/Tissue System | Assay Type | Value | Citation |
| PHM-27 | hCTr | 3T3 Cells (transiently expressed) | Functional (cAMP) | 11 nM (EC₅₀) | [8] |
| PHM-27 | VIP Receptors | Human Colonic Epithelium | Binding / cAMP | ~1000x less potent than VIP | [12] |
| VIP | VPAC₁ | Calu-3 Cells | Binding | 1.1 ± 0.34 nM (IC₅₀) | [10] |
| VIP | VPAC₁ | Calu-3 Cells | Functional (Iodide Efflux) | ~7.6 nM (EC₅₀) | [10] |
| PACAP-27 | VPAC₁ | Calu-3 Cells | Binding | 2.3 ± 0.66 nM (IC₅₀) | [10] |
| PACAP-27 | VPAC₁ | Calu-3 Cells | Functional (Iodide Efflux) | ~10 nM (EC₅₀) | [10] |
Signaling Pathways
The activation of GPCRs by PHM-27 initiates intracellular signaling cascades that mediate its physiological effects. The primary pathways involve the activation of adenylyl cyclase and, potentially, phospholipase C.
Gαs / Adenylyl Cyclase / cAMP Pathway
The most well-documented signaling pathway for PHM-27 is through the Gαs protein subunit. Both the VPAC receptors and the hCTr are known to couple to Gαs.[8] Upon ligand binding, the activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, leading to a cellular response. This is the primary mechanism by which PHM-27 stimulates the hCTr and acts as a weak agonist at VPAC receptors.[8][12]
Potential Gαq / Phospholipase C / Ca²⁺ Pathway
While less directly documented for PHM-27, receptors in the VIP/PACAP family can also couple to Gαq proteins.[10] This coupling activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[10] Given the promiscuity of these receptors, it is plausible that in certain cellular contexts, PHM-27 could engage this pathway.
Functional Roles in the Nervous System
Neuromodulation and Neuronal Excitability
Studies on PHM-27's non-human analogue, PHI, provide strong evidence for a role in modulating neuronal activity. Intracellular recordings from thalamic relay neurons demonstrated that PHI produces membrane depolarization, an excitatory action. This effect suggests that PHM-27 likely functions as an excitatory neuromodulator in the CNS, capable of altering the firing patterns and responsiveness of targeted neuronal populations.
Cerebrovascular Regulation
PHM-27 has demonstrated clear effects on the circulatory system of the brain. Intra-arterial administration of PHM-27 in canine models caused a transient, dose-dependent increase in vertebral artery blood flow, indicating a vasodilatory role.[4] Although less potent than VIP in this capacity, its ability to induce vasodilation and antagonize the vasoconstrictive effects of norepinephrine (B1679862) and histamine (B1213489) suggests PHM-27 contributes to the intricate regulation of local cerebral blood flow.[4]
Key Experimental Protocols
The characterization of PHM-27's function has relied on a variety of established biochemical and physiological techniques.
Radioligand Competition Binding Assay
This technique is used to determine the binding affinity (typically as an IC₅₀ value) of an unlabeled ligand (PHM-27) by measuring its ability to compete off a radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-calcitonin) from a receptor preparation.
-
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., human colon, or cells transfected with hCTr) and isolate the cell membrane fraction via centrifugation.[8][12]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor ligand (PHM-27).
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, which is the concentration of PHM-27 required to inhibit 50% of the specific binding of the radioligand.
-
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of a ligand to stimulate the production of the second messenger cAMP, providing a quantitative measure of agonist potency (EC₅₀).
-
Protocol Outline:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., 3T3 cells transfected with hCTr) in culture dishes.[8]
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Then, treat the cells with varying concentrations of the agonist (PHM-27).
-
Lysis: After a set incubation time, lyse the cells to release the intracellular contents.
-
Quantification: Measure the concentration of cAMP in the cell lysates. This is commonly done using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
Electrophysiology
Whole-cell patch-clamp or intracellular recordings are used to directly measure the effects of neuropeptides on the electrical properties of individual neurons.
-
Protocol Outline:
-
Slice Preparation: Prepare acute brain slices from an animal model (e.g., rat thalamus) containing the neurons of interest.
-
Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron (patch-clamp) or impale the neuron (intracellular recording).
-
Baseline Measurement: Record the neuron's baseline electrical activity, such as resting membrane potential and input resistance.
-
Peptide Application: Apply PHM-27 (or its analogue PHI) to the brain slice via perfusion in the bath solution.
-
Effect Measurement: Record any changes in the neuron's membrane potential, firing rate, or synaptic currents in response to the peptide application.
-
Conclusion and Implications for Drug Development
PHM-27 is a distinct neuropeptide with a dual receptor profile, acting as a low-potency agonist at VPAC receptors and a high-potency agonist at the human calcitonin receptor. Its role in neurotransmission appears focused on excitatory neuromodulation and cerebrovascular control. The significant difference in potency between PHM-27 and VIP at VPAC receptors suggests a nuanced biological system where the co-released peptides may have divergent or context-dependent functions.
For drug development professionals, the unique pharmacology of PHM-27 presents several opportunities. Its high potency at the hCTr could be exploited to design selective agonists for therapeutic targets related to calcitonin signaling, potentially avoiding the broader cardiovascular and systemic effects associated with potent VPAC receptor activation. Conversely, understanding the structure-activity relationship of PHM-27 at VPAC receptors, despite its lower affinity, could inform the design of selective antagonists for conditions where the VIP/PACAP system is overactive. Further research into the specific neuronal circuits modulated by PHM-27 and the physiological consequences of its interaction with the hCTr in the CNS will be critical to fully unlocking its therapeutic potential.
References
- 1. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of highly selective VPAC2 receptor agonists by high throughput mutagenesis of vasoactive intestinal peptide and pituitary adenylate cyclase-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of PHM, PHI and 24-glutamine PHI with human VIP receptors from colonic epithelium: comparison with rat intestinal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creation of a selective antagonist and agonist of the rat VPAC(1) receptor using a combinatorial approach with vasoactive intestinal peptide 6-23 as template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on PHM-27 (human) and its Relation to VIP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the human peptide PHM-27 and its intricate relationship with the Vasoactive Intestinal Peptide (VIP). Both peptides originate from the same precursor gene and share significant structural and functional homology, yet exhibit distinct characteristics in receptor interaction and biological activity. This document delineates their genetic origin, protein structure, receptor binding affinities, and signal transduction pathways. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding for research and drug development applications.
Genetic and Structural Relationship
PHM-27 (Peptide Histidine Methionine-27) and VIP are neuropeptides that are co-encoded by the VIP gene located on human chromosome 6q25.2.[1][2] They are derived from a common 170-amino acid precursor protein, prepro-VIP.[3][4][5] The coding sequences for PHM-27 and VIP are located on two adjacent exons within the VIP gene, highlighting their close genetic linkage.[6][7]
Following translation, prepro-VIP undergoes post-translational processing to yield several biologically active peptides, including PHM-27 and VIP.[3] PHM-27 is a 27-amino acid peptide, while VIP is a 28-amino acid peptide. They share a high degree of sequence homology, contributing to their overlapping but distinct biological functions.[4][8]
Receptor Interactions and Binding Affinities
Both PHM-27 and VIP exert their physiological effects by binding to three main subtypes of class B G-protein coupled receptors (GPCRs):
-
VPAC1 (Vasoactive Intestinal Peptide Receptor 1)
-
VPAC2 (Vasoactive Intestinal Peptide Receptor 2)
-
PAC1 (Pituitary Adenylate Cyclase-Activating Polypeptide Receptor 1) [9][10]
While both peptides can bind to VPAC1 and VPAC2 receptors, their affinities differ. Generally, VIP exhibits a higher affinity for both VPAC1 and VPAC2 receptors compared to PHM-27.[8] The PAC1 receptor shows a much higher affinity for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) than for either VIP or PHM-27.[9][10]
The following table summarizes the available quantitative data on the binding affinities (Ki) of human PHM-27 and VIP for their cognate receptors.
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Cell Line/Tissue | Reference |
| VIP | VPAC1 | ~1 | Various | [11] |
| VPAC2 | ~1 | Various | [11] | |
| PAC1 | >500 | Various | [12] | |
| PHM-27 | VPAC1 | Lower affinity than VIP | Various | [8] |
| VPAC2 | Lower affinity than VIP | Various | [8] | |
| PAC1 | Low affinity | Various | [9][10] |
Note: Specific Ki values for PHM-27 are not consistently reported in the literature, with most sources indicating its affinity is lower than that of VIP at VPAC receptors.
Signal Transduction Pathways
Upon binding to their receptors, PHM-27 and VIP primarily activate the Gαs subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][9][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[11]
In addition to the canonical Gαs/cAMP pathway, these receptors can also couple to other G-proteins, leading to the activation of alternative signaling pathways. For instance, coupling to Gαq can activate Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
The functional potencies (EC50) of PHM-27 and VIP in stimulating these signaling pathways are summarized below.
| Ligand | Receptor | Pathway | Functional Potency (EC50) [nM] | Cell Line/Tissue | Reference |
| VIP | VPAC1 | cAMP | ~7.6 | Calu-3 | [2][14] |
| VPAC2 | cAMP | - | - | - | |
| PAC1 | cAMP | >800-fold less potent than PACAP | PANC-1 | [15] | |
| PHM-27 | VPAC1 | Iodide Efflux | >10 | Calu-3 | [2] |
| VPAC2 | - | - | - | - | |
| PAC1 | - | - | - | - |
Note: Comprehensive and directly comparable EC50 values for PHM-27 across all receptors and pathways are limited in the current literature.
Mandatory Visualizations
Signaling Pathways
Caption: Generalized signaling pathways of PHM-27 and VIP upon receptor binding.
Experimental Workflow: Radioligand Binding Assay
Caption: Key steps in a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of PHM-27 and VIP for VPAC1, VPAC2, and PAC1 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-VIP.
-
Unlabeled ligands: PHM-27 (human), VIP (human).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[3]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled ligand (PHM-27 or VIP) at various concentrations.
-
50 µL of [¹²⁵I]-VIP at a final concentration close to its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[3]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[3]
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Accumulation Assay
This assay measures the ability of PHM-27 and VIP to stimulate the production of intracellular cAMP, providing a measure of their functional potency (EC50).
Materials:
-
Whole cells expressing the receptor of interest.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16][17]
-
Agonists: PHM-27 (human), VIP (human) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Cell Culture: Seed cells expressing the target receptor in a 96-well or 384-well plate and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of PHM-27 or VIP to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a positive control such as forskolin (B1673556) to directly activate adenylyl cyclase.
-
Cell Lysis: Terminate the stimulation by adding the cell lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the amount of cAMP in the cell lysates. This typically involves a competitive immunoassay format.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Phospholipase C (PLC) Activation Assay
This assay determines the ability of PHM-27 and VIP to activate the PLC pathway by measuring the accumulation of inositol phosphates (IPs).
Materials:
-
Cells expressing the receptor of interest.
-
Labeling Medium: Inositol-free medium supplemented with [³H]-myo-inositol.
-
Stimulation Buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Agonists: PHM-27 (human), VIP (human) at various concentrations.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Incubate the cells with the labeling medium containing [³H]-myo-inositol for 24-48 hours to allow for the incorporation of the radioisotope into cellular phosphoinositides.[18]
-
Pre-incubation: Wash the cells and pre-incubate with the stimulation buffer containing LiCl for 15-30 minutes.
-
Agonist Stimulation: Add varying concentrations of PHM-27 or VIP and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding a solution such as ice-cold perchloric acid. Neutralize the extracts.
-
Separation of Inositol Phosphates: Apply the neutralized extracts to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-myo-inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).[18]
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
PHM-27 and VIP are closely related peptides with significant overlap in their receptor interactions and signaling mechanisms. However, subtle differences in their binding affinities and functional potencies likely contribute to distinct physiological roles. A thorough understanding of these nuances is critical for the development of selective agonists and antagonists for the VPAC and PAC1 receptors, which hold therapeutic potential in a variety of diseases, including inflammatory conditions and cancer. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex biology of PHM-27 and VIP.
References
- 1. VPAC receptors for VIP and PACAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 10. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PHM-27 (Human) Peptide Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PHM-27 (Peptide Histidine Methionine-27) peptide family represents a group of structurally and functionally related signaling molecules crucial in a wide array of physiological processes. These peptides, derived from the prepro-vasoactive intestinal peptide (prepro-VIP) gene, are key players in neurocrine and endocrine signaling, making them significant targets for therapeutic research and drug development. This guide provides a comprehensive overview of the core members of this family, their biochemical properties, receptor interactions, signaling pathways, and detailed experimental protocols for their study.
Core Members of the PHM-27 Peptide Family
The human PHM-27 peptide family and its closely related counterparts originate from the processing of the prepro-VIP protein.[1] The primary members include PHM-27, Peptide Histidine Isoleucine (PHI), Peptide Histidine Valine (PHV), and Vasoactive Intestinal Peptide (VIP). Other important related peptides that share structural homology and receptor interactions include Helodermin and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).
Physicochemical Properties
A summary of the key quantitative data for these peptides is presented below for easy comparison.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) |
| PHM-27 (human) | HADGVFTSDFSKLLGQLSAKKYLESLM-NH2 | 2985.44[2] |
| PHI (porcine) | HADGVFTSDYSRLLGQLSAKKYLESLI-NH2 | 2995.39 |
| PHV-42 (human) | HSDAVFTDNYTRLRKQMAVKKYLNSILN- (precursor fragment) | ~4985 |
| VIP (human) | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2 | 3325.8[3] |
| Helodermin | HSDAIFTQQYSKLLAKLALQKYLASILGSRTSPPP-NH2 | 3843.49[4] |
| PACAP-27 | HSDGIFTDSYSRYRKQMAVKKYLAAVL-NH2 | 3147.6[5] |
| PACAP-38 | HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 | 4534.26 |
Precursor Protein Processing
PHM-27, PHI, PHV, and VIP are all derived from the same precursor protein, prepro-vasoactive intestinal peptide.[1] The processing of this precursor is a complex process involving several enzymatic cleavage steps, leading to the generation of these distinct, biologically active peptides. The differential processing of prepro-VIP in various tissues contributes to the diverse physiological roles of this peptide family.
Receptors and Signaling Pathways
The biological effects of the PHM-27 peptide family are mediated through their interaction with three main subtypes of class B G-protein coupled receptors (GPCRs):
-
VPAC1 Receptor
-
VPAC2 Receptor
-
PAC1 Receptor
These receptors exhibit different binding affinities for the various peptides, leading to a range of cellular responses. PACAP binds with high affinity to all three receptors, while VIP has high affinity for VPAC1 and VPAC2, but a much lower affinity for PAC1.[6] PHM-27 and its analogs primarily interact with VPAC receptors.
Upon ligand binding, these receptors activate intracellular signaling cascades, most notably the adenylyl cyclase and phospholipase C pathways.
Adenylyl Cyclase - cAMP Pathway
The canonical signaling pathway for VPAC and PAC1 receptors involves the activation of adenylyl cyclase (AC) via the stimulatory G-protein, Gαs. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[7]
Phospholipase C - IP3/DAG Pathway
In addition to the cAMP pathway, these receptors can also couple to Gαq or Gαi proteins, leading to the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and neurotransmitter release.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of VPAC and PAC1 receptors can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[8] This can occur through both PKA-dependent and -independent mechanisms and is often associated with cell proliferation and differentiation.
Experimental Protocols
Radioimmunoassay (RIA) for Peptide Quantification
Objective: To quantify the concentration of a specific peptide (e.g., PHM-27) in biological samples.
Principle: This is a competitive binding assay where a radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled peptide in the sample.
Materials:
-
Specific primary antibody to the peptide of interest.
-
¹²⁵I-labeled peptide (tracer).
-
Peptide standards of known concentrations.
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA).
-
Precipitating agent (e.g., secondary antibody and polyethylene (B3416737) glycol).
-
Gamma counter.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the peptide standard in assay buffer.
-
Assay Setup: In duplicate tubes, add a constant amount of primary antibody and ¹²⁵I-labeled peptide to each standard dilution and to the unknown samples.
-
Incubation: Incubate the tubes at 4°C for 12-24 hours to allow for competitive binding to reach equilibrium.
-
Precipitation: Add the precipitating agent to separate the antibody-bound from the free radiolabeled peptide.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radioactivity versus the concentration of the peptide standards. Determine the concentration of the peptide in the unknown samples by interpolating from the standard curve.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of a peptide for its receptor.
Principle: This assay measures the binding of a radiolabeled ligand to its receptor on cell membranes or in tissue homogenates.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., VPAC1).
-
Radiolabeled ligand (e.g., [¹²⁵I]VIP).
-
Unlabeled peptide for competition binding.
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled peptide.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding versus the concentration of the unlabeled peptide. The data can be analyzed using non-linear regression to determine the IC50, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of a peptide to stimulate intracellular cAMP production.
Principle: This is a functional assay that quantifies the amount of cAMP produced by cells in response to receptor activation.
Materials:
-
Cells expressing the receptor of interest.
-
Peptide agonist.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulation: Add the peptide agonist at various concentrations and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration versus the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Phospholipase C Activity Assay
Objective: To measure the activation of PLC in response to peptide stimulation.
Principle: This assay typically measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides.
Materials:
-
Cells expressing the receptor of interest.
-
[³H]-myo-inositol for metabolic labeling of cellular phosphoinositides.
-
Peptide agonist.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Label the cells by incubating them with [³H]-myo-inositol.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl.
-
Stimulation: Add the peptide agonist at various concentrations and incubate.
-
Extraction of IPs: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation of IPs: Separate the [³H]-IPs from other radiolabeled compounds using anion-exchange chromatography.
-
Counting: Measure the radioactivity of the eluted [³H]-IPs using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-IPs accumulated versus the agonist concentration to determine the EC50.
Western Blot for ERK Phosphorylation
Objective: To detect the phosphorylation of ERK as an indicator of MAPK pathway activation.
Principle: This technique uses specific antibodies to detect the phosphorylated (active) form of ERK in cell lysates separated by gel electrophoresis.
Materials:
-
Cells expressing the receptor of interest.
-
Peptide agonist.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the peptide agonist for various times, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins in the lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative increase in ERK phosphorylation.[9][10]
Conclusion
The PHM-27 (human) peptide family and its relatives are a fascinating and physiologically important group of signaling molecules. Their diverse functions, mediated through a common set of receptors and intricate signaling networks, present numerous opportunities for therapeutic intervention in a variety of diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further unravel the complexities of this peptide family and to develop novel therapeutic strategies targeting these pathways.
References
- 1. usbio.net [usbio.net]
- 2. bio-techne.com [bio-techne.com]
- 3. prospecbio.com [prospecbio.com]
- 4. Helodermin peptide [novoprolabs.com]
- 5. PACAP 1-27 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
An In-Depth Technical Guide to the Post-Translational Modification of Human PHM-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone with a range of biological activities, including vasodilation and stimulation of insulin (B600854) secretion. It is a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides. In humans, PHM-27 is co-synthesized with the highly homologous VIP from a common precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP). The bioactivity of PHM-27 is critically dependent on a series of post-translational modifications (PTMs) that occur after the translation of the prepro-VIP mRNA. This technical guide provides a comprehensive overview of the core PTMs involved in the biosynthesis of mature, active human PHM-27, including detailed experimental protocols and structured data for clarity.
Core Post-Translational Modifications of PHM-27
The generation of biologically active PHM-27 from its inactive precursor involves two primary and essential post-translational modifications:
-
Proteolytic Cleavage: The prepro-VIP polypeptide undergoes a series of sequential proteolytic cleavages to liberate the PHM-27 peptide.
-
C-terminal Amidation: The C-terminus of the cleaved PHM-27 peptide is enzymatically amidated, a modification crucial for its biological activity and stability.
To date, proteolytic processing and C-terminal amidation are the only experimentally verified post-translational modifications of human PHM-27. There is currently no evidence in the scientific literature to suggest other common PTMs such as phosphorylation, glycosylation, or acetylation on the mature PHM-27 peptide.
Data Presentation: Precursor Protein Processing Summary
The following tables provide a structured summary of the key components and cleavage sites involved in the post-translational processing of human prepro-VIP to yield mature PHM-27.
Table 1: Key Protein and Peptide Products in the PHM-27 Biosynthetic Pathway
| Protein/Peptide | Amino Acid Length | Description |
| Prepro-VIP | 170 | The initial translation product containing a signal peptide, PHM-27, and VIP. |
| Pro-VIP | 150 | The precursor protein after cleavage of the N-terminal signal peptide. |
| PHM-27-Gly-Lys-Arg | 30 | An intermediate peptide containing PHM-27 with a C-terminal extension. |
| PHM-27-Gly | 28 | The immediate precursor to mature PHM-27, with a C-terminal glycine. |
| Mature PHM-27 | 27 | The biologically active, C-terminally amidated peptide. |
| Vasoactive Intestinal Peptide (VIP) | 28 | Another bioactive peptide processed from the same precursor. |
Table 2: Proteolytic Cleavage Sites in Human Prepro-VIP for PHM-27 Liberation
| Cleavage Site Location (Residue Number) | Amino Acid Sequence at Cleavage Site | Enzyme(s) | Product(s) Generated |
| Between 20 and 21 | ...L-A-↓ -S-D... | Signal Peptidase | Pro-VIP |
| Between 80 and 81 | ...R-R-↓ -H-A... | Prohormone Convertases (e.g., PC1/3, PC2) | PHM-27 containing intermediate |
| Between 107 and 108 | ...M-G-K-↓ -R-S... | Prohormone Convertases (e.g., PC1/3, PC2) | PHM-27-Gly-Lys-Arg |
| Between 110 and 111 | ...K-R-↓ -S-N... | Carboxypeptidase E | PHM-27-Gly |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of PHM-27
The following diagram illustrates the sequential processing of prepro-VIP to mature PHM-27.
Caption: Biosynthetic pathway of human PHM-27 from its precursor, prepro-VIP.
Experimental Workflow for PTM Analysis
The following diagram outlines a general workflow for the identification and characterization of PHM-27's post-translational modifications.
Caption: A general experimental workflow for the analysis of PHM-27 PTMs.
Experimental Protocols
Identification of Proteolytic Cleavage Sites
This protocol describes a general method for identifying the cleavage sites in prepro-VIP that lead to the release of PHM-27, adaptable from studies on prohormone processing.[1][2]
Objective: To determine the precise amino acid residues at which proteolytic cleavage occurs in the prepro-VIP sequence.
Methodology:
-
Protein Extraction and Immunoprecipitation:
-
Homogenize tissue (e.g., from human intestine or neuronal cell lines known to express VIP) in a lysis buffer containing a cocktail of protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Incubate the supernatant with antibodies specific to different domains of the prepro-VIP molecule (e.g., antibodies against PHM-27, VIP, and flanking peptides) coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
SDS-PAGE and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with specific antibodies to identify the various processing intermediates of prepro-VIP.
-
-
Mass Spectrometry Analysis:
-
Excise the protein bands of interest from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel digestion with trypsin.
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS data against the human prepro-VIP protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Identify peptides that correspond to the N- and C-termini of the processed products to pinpoint the exact cleavage sites.
-
Analysis of C-terminal Amidation
This protocol provides a method for confirming the C-terminal amidation of PHM-27.[3][4]
Objective: To verify the presence of an amide group at the C-terminus of mature PHM-27.
Methodology:
-
Peptide Purification:
-
Purify PHM-27 from tissue extracts or cell culture media using a combination of techniques such as solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Mass Spectrometry Analysis:
-
Analyze the purified peptide by high-resolution mass spectrometry (e.g., Orbitrap or TOF-MS) to obtain an accurate mass measurement.
-
The theoretical mass of C-terminally amidated PHM-27 will be approximately 0.984 Da less than its corresponding C-terminally free acid form. A highly accurate mass measurement can distinguish between these two possibilities.
-
For further confirmation, subject the purified peptide to tandem mass spectrometry (MS/MS).
-
Fragmentation of the peptide will produce a series of y- and b-ions. The mass of the y-ion series will be consistent with a C-terminal amide rather than a free carboxylic acid.
-
-
Chemical Derivatization (Optional):
-
To provide definitive evidence, a chemical derivatization method can be employed.[3]
-
This involves selectively modifying the free C-terminal carboxyl group. Amidated peptides will not react.
-
For example, esterification of the C-terminal carboxyl group will result in a mass shift that can be detected by mass spectrometry. The amidated PHM-27 will not show this mass shift.
-
Conclusion
The post-translational modification of human PHM-27 is a highly regulated process that is essential for its biological function. The primary modifications are proteolytic cleavage of the prepro-VIP precursor by prohormone convertases and subsequent C-terminal amidation of the liberated peptide by PAM. Understanding the intricacies of these modifications and the enzymes involved is crucial for researchers in the fields of endocrinology, neuroscience, and pharmacology, and for professionals engaged in the development of novel therapeutics targeting the VIP/PHM-27 system. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these critical post-translational events.
References
- 1. Alternative processing pathways for preprovasoactive intestinal peptide in the enteric nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Tale of PHM-27: A Technical Guide to its Homology Across Species
For Immediate Release
A Deep Dive into the Conservation and Divergence of a Key Neuropeptide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the homology of the human peptide histidine methionine-27 (PHM-27) across a range of vertebrate species. PHM-27, a 27-amino acid neuropeptide, is co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein and plays a significant role in various physiological processes. Understanding its evolutionary conservation is crucial for translational research and the development of novel therapeutics.
Introduction to PHM-27/PHI-27
Human PHM-27 and its non-human vertebrate ortholog, peptide histidine isoleucine-27 (PHI-27), are members of the glucagon/secretin superfamily of peptides.[1] They are derived from the prepro-VIP protein, with the coding sequences for PHM-27/PHI-27 and VIP located on two adjacent exons of the VIP gene.[2] This genetic arrangement underscores their close functional and evolutionary relationship. The porcine ortholog, PHI-27, was the first to be isolated and its sequence revealed a close homology to human PHM-27, differing by only two amino acids.[1][3]
Quantitative Analysis of PHM-27/PHI-27 Homology
The amino acid sequences of PHM-27 and its orthologs exhibit a high degree of conservation across diverse vertebrate taxa, indicating a strong evolutionary pressure to maintain their primary structure and, by extension, their biological function. The following table summarizes the sequence homology of PHM-27/PHI-27 in selected species compared to the human sequence.
| Species Name | Common Name | Peptide | Sequence | % Identity to Human PHM-27 | % Similarity to Human PHM-27 |
| Homo sapiens | Human | PHM-27 | HADGVFTSDFSKLLGQLSAKKYLESLM | 100% | 100% |
| Sus scrofa | Pig | PHI-27 | HADGVFTSDFSRLLGQLSAKKYLESLI | 92.6% (25/27) | 96.3% (26/27) |
| Rattus norvegicus | Rat | PHI-27 | HADGVFTSDFSR LLGQLSAKKYLESLI | 92.6% (25/27) | 96.3% (26/27) |
| Mus musculus | Mouse | PHI-27 | HADGVFTSDFSR LLGQLSAKKYLESLI | 92.6% (25/27) | 96.3% (26/27) |
| Gallus gallus | Chicken | PHI-27 | HAD GVFTSD FS KL LG QL SA KK YL ES LI | 81.5% (22/27) | 88.9% (24/27) |
| Danio rerio | Zebrafish | PHI-27 | HS DGVFTSD YS RL LG QI SA KK YL ES LI | 70.4% (19/27) | 81.5% (22/27) |
Note: Amino acid differences from the human sequence are highlighted in bold. Similarity is calculated based on conservative amino acid substitutions.
Experimental Protocols for Homology Determination
The characterization of PHM-27/PHI-27 homology across species has been achieved through a combination of molecular biology techniques. The following sections provide a detailed overview of the key experimental workflows.
cDNA Library Construction and Screening
A common first step in identifying the gene encoding a peptide of interest in a new species is the construction and screening of a cDNA library.
Northern Blot Analysis for Gene Expression
Northern blotting is a technique used to study gene expression by detecting specific RNA sequences in a sample.
Radioimmunoassay (RIA) for Peptide Quantification
Radioimmunoassay is a highly sensitive in vitro assay technique used to measure concentrations of antigens (e.g., PHM-27) by use of antibodies.
Signaling Pathways of PHM-27
PHM-27, like its close relative VIP, exerts its biological effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. The primary signaling pathway for VIP and PHM-27 involves the activation of adenylyl cyclase through VPAC receptors.[2] Additionally, human PHM-27 has been identified as a potent agonist for the human calcitonin receptor.[4]
VPAC Receptor Signaling Pathway
Calcitonin Receptor Signaling Pathway
Conclusion
The significant conservation of the PHM-27/PHI-27 peptide sequence across vertebrate evolution highlights its fundamental physiological importance. This technical guide provides a foundational resource for researchers investigating the roles of PHM-27 in health and disease. The detailed methodologies and pathway diagrams offer a framework for future studies aimed at elucidating the nuanced functions of this peptide and exploring its therapeutic potential. The cross-reactivity of PHM-27 with both VPAC and calcitonin receptors suggests a complex and multifaceted signaling profile that warrants further investigation.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Human Peptide Histidine Methionine-27 (PHM-27)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily. Co-synthesized with VIP from the prepro-VIP gene, PHM-27 exerts its biological effects through interaction with a range of G-protein coupled receptors. This technical guide provides a comprehensive overview of the current scientific understanding of human PHM-27, with a focus on its structure, function, signaling pathways, and its emerging role in health and disease. Detailed experimental protocols for studying PHM-27 are provided, along with a quantitative summary of its receptor interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and therapeutic application of this multifaceted peptide.
Introduction
First identified through the cloning of the human prepro-vasoactive intestinal polypeptide gene, Peptide Histidine Methionine-27 (PHM-27) is a bioactive peptide that shares significant structural homology with Vasoactive Intestinal Peptide (VIP).[1][2] The genes encoding VIP and PHM-27 are located on two adjacent exons, suggesting a coordinated regulation of their expression.[3] While often studied in the context of its co-localization with VIP, PHM-27 possesses a unique pharmacological profile and a distinct set of biological activities that warrant independent investigation. This guide aims to consolidate the existing knowledge on human PHM-27, providing a detailed technical resource for the scientific community.
Molecular Profile
2.1. Structure and Synthesis
Human PHM-27 is a 27-amino acid peptide with the following sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2. It is derived from the same precursor protein as VIP, prepro-VIP.[1] The synthesis of PHM-27 for research purposes is typically achieved through solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of Human PHM-27
| Property | Value |
| Molecular Weight | 2985.46 Da |
| Amino Acid Sequence | HADGVFTSDFSKLLGQLSAKKYLESLM-NH2 |
| Solubility | Insoluble in water. Soluble in DMSO or 60% acetonitrile (B52724) in water with 0.1% TFA.[4] |
| Storage (Lyophilized) | Up to 6 months at 0-5°C.[4] |
| Storage (Rehydrated) | Up to 5 days at 4°C or up to 3 months at -20°C.[4] |
Pharmacology and Signaling Pathways
PHM-27 is an agonist for several G-protein coupled receptors, primarily the VPAC1 and VPAC2 receptors, which it shares with VIP. It has also been identified as a potent agonist for the human calcitonin receptor (hCTR).
3.1. VPAC1 and VPAC2 Receptor Interaction
PHM-27 binds to VPAC1 and VPAC2 receptors, albeit with a lower affinity than VIP.[5] Activation of these receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade mediates a variety of cellular responses.
Figure 1: PHM-27 signaling through VPAC receptors.
3.2. Calcitonin Receptor Interaction
PHM-27 has been shown to be a potent agonist at the human calcitonin receptor (hCTR) with a potency of 11 nM.[8] This interaction is significant as it suggests a potential role for PHM-27 in pathways traditionally associated with calcitonin, such as calcium homeostasis. The signaling pathway upon hCTR activation by PHM-27 also involves the Gs-protein/adenylyl cyclase/cAMP cascade.
Figure 2: PHM-27 signaling through the calcitonin receptor.
Table 2: Receptor Binding and Functional Potency of Human PHM-27
| Receptor | Ligand | Binding Affinity (Ki / IC50) | Functional Potency (EC50) | Reference(s) |
| VPAC1 | PHM-27 | Lower affinity than VIP (specific values not readily available) | Lower potency than VIP (specific values not readily available) | [5] |
| VIP | ~0.5 nM (Kd) | 7.6 ± 1.77 nM | [1][5] | |
| VPAC2 | PHM-27 | Lower affinity than VIP (specific values not readily available) | Lower potency than VIP (specific values not readily available) | [5] |
| VIP | ~0.5 nM (Kd) | - | [5] | |
| Calcitonin Receptor (hCTR) | PHM-27 | - | 11 nM | [8] |
| Calcitonin (human) | >0.021 µM (IC50) | - | [1] | |
| Calcitonin (salmon) | 0.0005 µM (IC50) | - | [1] |
Biological Functions and Therapeutic Potential
4.1. Role in Insulin Secretion
PHM-27, along with VIP, is involved in the regulation of insulin secretion from pancreatic beta cells. This effect is mediated through the activation of VPAC2 receptors on these cells, leading to increased cAMP levels and subsequent potentiation of glucose-stimulated insulin release.
4.2. Involvement in Cancer
The VIP/PACAP family of peptides and their receptors are frequently overexpressed in a variety of human tumors, including those of the breast, lung, prostate, and pancreas. This overexpression has led to the exploration of these receptors as targets for cancer imaging and therapy. While the specific role of PHM-27 in cancer is less defined than that of VIP, its interaction with receptors implicated in tumor growth suggests a potential involvement that warrants further investigation.
Detailed Experimental Protocols
5.1. Solid-Phase Peptide Synthesis (SPPS) of PHM-27
This protocol outlines a general procedure for the manual synthesis of PHM-27 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Figure 3: General workflow for Solid-Phase Peptide Synthesis of PHM-27.
Protocol Steps:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling agent such as HBTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow to react for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the PHM-27 sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized PHM-27 using mass spectrometry.
5.2. Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of PHM-27 to its receptors (e.g., VPAC1, VPAC2, or calcitonin receptor) expressed in cell membranes.
Figure 4: Workflow for a competitive receptor binding assay.
Protocol Steps:
-
Membrane Preparation: Prepare membranes from cells overexpressing the receptor of interest (e.g., CHO cells transfected with VPAC1, VPAC2, or hCTR).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ligand, e.g., VIP or calcitonin), and competitive binding (radioligand + varying concentrations of unlabeled PHM-27).
-
Reagent Addition: Add a fixed concentration of the appropriate radioligand (e.g., [125I]-VIP for VPAC receptors, [125I]-Salmon Calcitonin for hCTR) to all wells. Add the unlabeled competitor (PHM-27 or the ligand for non-specific binding) to the respective wells.
-
Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PHM-27 and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
5.3. cAMP Functional Assay
This protocol measures the ability of PHM-27 to stimulate intracellular cAMP production in whole cells expressing the target receptor.
Protocol Steps:
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of PHM-27 to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., ELISA, HTRF) or a reporter-based assay.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of PHM-27. Fit the curve using a sigmoidal dose-response model to determine the EC50 value.
5.4. In Vitro Insulin Secretion Assay from Pancreatic Islets
This protocol describes a static incubation method to assess the effect of PHM-27 on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.[6]
Protocol Steps:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Transfer groups of islets (e.g., 5-10 islets per tube) to fresh KRB buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
High glucose + varying concentrations of PHM-27
-
-
Incubation: Incubate the islets for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each tube for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a suitable method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and PHM-27 to that secreted with high glucose alone to determine the potentiating effect of PHM-27.
Conclusion
Human PHM-27 is a bioactive peptide with a complex pharmacology, acting as an agonist at both VPAC and calcitonin receptors. Its co-localization with VIP and its involvement in key physiological processes, such as insulin secretion, highlight its importance in endocrine and metabolic regulation. The overexpression of its receptors in various cancers opens up avenues for its potential use in oncology, both for diagnostic and therapeutic purposes. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of PHM-27, ultimately paving the way for a deeper understanding of its function and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the specific binding kinetics of PHM-27 to its receptors and to explore its full therapeutic potential.
References
- 1. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 8. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing the Human Peptide PHM-27: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis, Purification, and Characterization of Human Peptide Histidine Methionine-27 (PHM-27).
This document provides a comprehensive guide for the chemical synthesis of the human peptide PHM-27. Intended for researchers, scientists, and professionals in drug development, these notes detail the protocols for solid-phase peptide synthesis (SPPS), subsequent purification, and analytical characterization.
Introduction to PHM-27
Human Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide with the sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2.[1] It is an endogenous peptide derived from the same precursor as vasoactive intestinal peptide (VIP).[2][3] PHM-27 is known to be a potent agonist for the human calcitonin receptor.[4] This biological activity makes it a molecule of interest for various research applications.
Overview of the Synthesis Strategy
The synthesis of PHM-27 is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids allows for mild deprotection conditions, preserving the integrity of the peptide chain.
A Rink Amide resin is the solid support of choice for the synthesis of PHM-27, as it is specifically designed to yield a C-terminal amide upon cleavage of the peptide from the resin.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis of PHM-27.
| Category | Item | Specification |
| Solid Support | Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g substitution |
| Amino Acids | Fmoc-protected amino acids | See Table 2 for side-chain protection |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade | |
| Piperidine (B6355638) | Reagent grade | |
| Diisopropylethylamine (DIEA) | Reagent grade | |
| Acetonitrile (B52724) (ACN) | HPLC grade | |
| Diethyl ether | Anhydrous | |
| Coupling Reagents | HBTU, HATU, or DIC/HOBt | |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade | |
| 1,2-Ethanedithiol (EDT) | Reagent grade | |
| Water | Deionized | |
| Purification | HPLC Column | Preparative C18 reverse-phase column |
| Characterization | Mass Spectrometer | ESI or MALDI-TOF |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of PHM-27
This protocol outlines the manual synthesis of PHM-27 on a 0.1 mmol scale. The synthesis proceeds from the C-terminus (Methionine) to the N-terminus (Histidine).
1. Resin Preparation and First Amino Acid Loading:
-
Weigh 200 mg of Rink Amide resin (assuming a substitution of 0.5 mmol/g) into a reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and wash the resin three times with DMF.
-
Deprotect the Fmoc group on the resin by adding a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin five times with DMF.
-
To load the first amino acid (Fmoc-Met-OH), dissolve 4 equivalents of Fmoc-Met-OH and 4 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 8 equivalents of DIEA and immediately add the solution to the resin.
-
Agitate the reaction mixture for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin three times with DMF.
2. Chain Elongation (SPPS Cycles):
For each subsequent amino acid in the PHM-27 sequence, perform the following cycle:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin five times with DMF.
-
Amino Acid Coupling: Dissolve 4 equivalents of the next Fmoc-protected amino acid and 4 equivalents of the coupling reagent in DMF. Add 8 equivalents of DIEA and add the solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
-
Washing: Wash the resin three times with DMF.
Repeat this cycle for all 26 remaining amino acids in the sequence.
Table 2: Protected Amino Acids for PHM-27 Synthesis
| Amino Acid | Side-Chain Protecting Group |
| His | Trityl (Trt) |
| Asp | tert-Butyl (tBu) |
| Ser | tert-Butyl (tBu) |
| Lys | tert-Butoxycarbonyl (Boc) |
| Gln | Trityl (Trt) |
| Tyr | tert-Butyl (tBu) |
| Glu | tert-Butyl (tBu) |
| Met | None |
Workflow for a Single SPPS Cycle
Caption: A single cycle of solid-phase peptide synthesis.
Protocol 2: Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
After the final coupling step, perform a final Fmoc deprotection as described above.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, and 1% EDT. For 200 mg of resin, use approximately 5 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Reverse-Phase HPLC
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
-
HPLC System:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined based on analytical HPLC of the crude product.
-
Detection: Monitor the elution of the peptide at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified PHM-27 peptide as a white powder.
Table 3: Typical HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 22 mm |
| Flow Rate | 10 mL/min |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Detection | 220 nm |
Protocol 4: Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry analysis.
-
Instrumentation: Use either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of PHM-27.
-
Expected Mass: The theoretical average molecular weight of PHM-27 is approximately 2985.5 Da.
Table 4: PHM-27 Peptide Properties
| Property | Value |
| Sequence | H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 |
| Molecular Formula | C135H214N38O39S |
| Average Molecular Weight | 2985.5 g/mol |
| C-terminus | Amide |
PHM-27 Signaling Pathway
PHM-27 is an agonist of the human calcitonin receptor, a G-protein coupled receptor (GPCR). The binding of PHM-27 to the calcitonin receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
References
Application Notes and Protocols for PHM-27 (human) in In Vitro Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily.[1] It is derived from the same precursor protein as VIP, prepro-VIP, and is expressed in various tissues, including the brain and pancreas.[2][3][4] PHM-27 has been identified as a potent agonist for the human calcitonin receptor (CTR) and is known to stimulate intracellular cyclic AMP (cAMP) production.[5][6] Its biological activities, including the potential to modulate insulin (B600854) secretion and its effects on various cell types, make it a valuable tool for in vitro research in areas such as endocrinology, neuroscience, and cancer biology.
These application notes provide detailed protocols for utilizing human PHM-27 in a range of in vitro cell culture experiments, including the assessment of its effects on cAMP signaling, glucose-stimulated insulin secretion (GSIS), and cancer cell viability and apoptosis.
Data Summary
The following table summarizes the quantitative data available for PHM-27 in various in vitro applications.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for human Calcitonin Receptor | 11 nM | Cells expressing hCTr | [5][6] |
| Relaxation of Corpus Cavernosum | 9 +/- 9% (maximum relaxation) | Human penile corpus cavernosum tissue | [7] |
| Relaxation of Circumflex Veins | 93 +/- 3% (maximum relaxation) | Human penile circumflex veins | [7] |
Signaling Pathway
PHM-27 primarily exerts its effects through the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
Assessment of cAMP Production
This protocol describes how to measure the intracellular accumulation of cAMP in response to PHM-27 treatment.
Experimental Workflow:
Materials:
-
Human PHM-27 peptide
-
Cell line of interest (e.g., HEK293 cells transfected with the human calcitonin receptor, or a cell line endogenously expressing a responsive receptor)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Cell Starvation (Optional): Depending on the cell type and assay sensitivity, it may be beneficial to serum-starve the cells for 2-4 hours prior to the experiment to reduce basal cAMP levels.
-
PDE Inhibition: Aspirate the culture medium and replace it with serum-free medium or a suitable assay buffer containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX. Incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
PHM-27 Treatment: Prepare a serial dilution of PHM-27 in the assay buffer. A typical concentration range to test would be from 1 pM to 1 µM to generate a dose-response curve. Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (assay buffer without PHM-27).
-
Incubation: Incubate the plate at 37°C for a predetermined time. The optimal incubation time should be determined empirically but is typically between 15 and 60 minutes.
-
Cell Lysis: After incubation, lyse the cells according to the instructions provided with your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PHM-27 concentration to generate a dose-response curve and determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the effect of PHM-27 on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.
Experimental Workflow:
References
- 1. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression and transcript size of the prepro-peptide VIP/PHM-27 in normal human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of insulin secretion from beta-cell lines derived from transgenic mice insulinomas resembles that of normal beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A genetically engineered human pancreatic β cell line exhibiting glucose-inducible insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PHM-27 (human) in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that, in humans, is co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein.[1] Structurally similar to VIP, PHM-27 is the human ortholog of the porcine peptide PHI-27. While it can interact with VIP receptors (VPAC1 and VPAC2), PHM-27 has been identified as a potent and selective agonist of the human calcitonin receptor (hCTr), exhibiting a potency of 11 nM.[2] Activation of the hCTr is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Given the widespread expression of calcitonin receptors in the central nervous system, PHM-27 presents a valuable tool for investigating neuronal signaling and function.
These application notes provide a comprehensive guide for the use of human PHM-27 in primary neuron cultures, including protocols for cell culture, experimental assays, and data interpretation. While direct studies on the effects of PHM-27 on primary neurons are emerging, the information presented here is based on its known receptor interactions and the established roles of calcitonin receptor signaling in the brain.
Data Presentation
The following tables summarize key quantitative data related to PHM-27 and its receptor, providing a reference for experimental design.
Table 1: Receptor Binding and Potency of Human PHM-27
| Parameter | Receptor | Value | Cell Type | Reference |
| Potency (EC50) | Human Calcitonin Receptor (hCTr) | 11 nM | 3T3 Cells | [2] |
Table 2: Recommended Concentration Range for a Related Peptide (PHI-27) in Primary Neuron Culture
| Peptide | Application | Effective Concentration | Neuron Type | Reference |
| PHI-27 | Neurite Outgrowth Promotion | 1 x 10⁻⁸ M (10 nM) | Rat Spinal Cord Neurons |
Note: This data for PHI-27, which differs from PHM-27 by only two amino acids, provides a rational starting point for concentration-response studies with human PHM-27.
Signaling Pathway
PHM-27 primarily exerts its effects through the activation of the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR). Upon binding, the receptor activates the Gs alpha subunit of its associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-A medium
-
Papain (20 U/mL) in Hibernate®-A
-
Trypsin inhibitor (10 mg/mL) in Hibernate®-A
-
Neurobasal® Medium
-
B-27® Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL)
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL PDL in sterile water for at least 4 hours at 37°C.
-
Aspirate PDL and wash three times with sterile water.
-
Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.
-
Aspirate laminin solution and allow plates to dry before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect out the uterine horns and place them in ice-cold Hibernate®-A medium.
-
Remove the embryos and decapitate.
-
Dissect out the cerebral cortices and place them in a fresh dish of ice-cold Hibernate®-A.
-
Remove the meninges from the cortices.
-
-
Enzymatic Digestion:
-
Transfer the cortices to a 15 mL conical tube containing 5 mL of pre-warmed papain solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Carefully remove the papain solution and add 5 mL of trypsin inhibitor solution.
-
Incubate at room temperature for 5 minutes.
-
-
Mechanical Dissociation:
-
Remove the trypsin inhibitor and add 2 mL of pre-warmed complete culture medium (Neurobasal® with B-27®, GlutaMAX™, and Penicillin-Streptomycin).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated.
-
Allow the larger debris to settle for 2 minutes.
-
-
Cell Plating:
-
Transfer the supernatant containing the dissociated cells to a new 15 mL tube.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10⁵ cells/cm²) onto the pre-coated culture surfaces.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-media change with fresh, pre-warmed complete culture medium.
-
Continue with half-media changes every 3-4 days.
-
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of PHM-27 on neuronal viability.
Materials:
-
Primary neuron culture (from Protocol 1)
-
PHM-27 (human)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Allow neurons to adhere and mature for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of PHM-27 in complete culture medium (e.g., 1 nM to 1 µM).
-
Remove half of the medium from each well and replace it with the PHM-27 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies the effect of PHM-27 on neurite extension.
Materials:
-
Primary neuron culture (from Protocol 1)
-
PHM-27 (human)
-
Microscope with imaging software
-
Immunostaining reagents (optional, for visualization)
Procedure:
-
Plate primary neurons at a low density (e.g., 1 x 10⁴ cells/cm²) on coated coverslips.
-
After 24 hours, treat the neurons with various concentrations of PHM-27 (e.g., 1 nM to 100 nM) or vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Perform immunocytochemistry for a neuronal marker such as β-III tubulin to visualize neurites.
-
Acquire images of random fields for each condition.
-
Using imaging software (e.g., ImageJ with the NeuronJ plugin), trace and measure the length of the longest neurite for at least 50 individual neurons per condition.
-
Statistically compare the average neurite lengths between treated and control groups.
Protocol 4: Intracellular cAMP Measurement
This protocol measures changes in intracellular cAMP levels in response to PHM-27 treatment.
Materials:
-
Primary neuron culture (from Protocol 1)
-
PHM-27 (human)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Lysis buffer (provided with the kit)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Plate primary neurons in a multi-well plate at a high density to ensure a sufficient amount of cellular material.
-
Allow neurons to mature for at least 7 DIV.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulate the neurons with various concentrations of PHM-27 (e.g., 1 nM to 1 µM) or vehicle control for a short duration (e.g., 10-15 minutes).
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure cAMP concentrations in the cell lysates.
-
Normalize the cAMP levels to the total protein concentration in each sample.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of PHM-27 on primary neuron cultures.
Conclusion
PHM-27 represents a promising research tool for elucidating the role of calcitonin receptor signaling in the central nervous system. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the effects of this peptide on primary neuron cultures. Future studies should aim to further characterize the specific neuronal populations responsive to PHM-27 and to delineate its impact on synaptic function and plasticity.
References
Application Notes and Protocols for PHM-27 (human) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Isoleucine (PHI).[1] In humans, both PHM-27 and VIP are derived from the same precursor protein, prepro-VIP.[1][2] PHM-27 is expressed in various tissues, including the brain and gastrointestinal tract, and is implicated in a range of physiological processes. These include the regulation of smooth muscle relaxation, electrolyte and water secretion, and the release of several hormones.[2]
This document provides detailed application notes and protocols for the administration of human PHM-27 in animal models, based on available literature. It includes data from studies on transgenic mice overexpressing PHM-27 and protocols adapted from studies using the closely related peptide, PHI.
Physiological Effects of PHM-27 in Animal Models
Studies utilizing transgenic animal models have provided significant insights into the in vivo functions of PHM-27, particularly its role in glucose homeostasis.
Glucose Metabolism in VIP/PHM-27 Transgenic Mice
A key study involved the generation of transgenic mice overexpressing the human VIP/PHM-27 gene specifically in pancreatic beta cells. This model demonstrated that local production of VIP and PHM-27 enhances glucose-induced insulin (B600854) secretion through an autocrine mechanism, leading to improved glucose tolerance.[3]
Quantitative Data Summary
| Parameter | Animal Model | Genotype | Value (mean ± SEM) | Control Value (mean ± SEM) | Reference |
| Blood Glucose (free-fed) | Mice | VIP/PHM-27 Transgenic | 128 ± 4 mg/dl | 155 ± 6 mg/dl | [3] |
| Blood Glucose (60 min post-glucose administration) | Mice | VIP/PHM-27 Transgenic | 129 ± 12 mg/dl | 175 ± 13 mg/dl | [3] |
| Serum Insulin (15 min post-glucose administration) | Mice | VIP/PHM-27 Transgenic | 2.5-3.0 fold higher than control | N/A | [3] |
Experimental Protocols
Protocol 1: Intravenous Administration of a PHM-27 Analog (PHI) for Prolactin Release Studies in Rats
This protocol is based on studies investigating the effect of Peptide Histidine Isoleucine (PHI) on prolactin secretion. Given the structural and functional similarities between PHI and PHM-27, this protocol serves as a strong starting point for similar studies with PHM-27.
Objective: To assess the in vivo effect of intravenously administered PHM-27 on plasma prolactin levels.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Male or female (note that sensitivity to prolactin-releasing peptides can vary with the estrous cycle in females)[4]
-
Housing: Standard housing conditions with ad libitum access to food and water. For studies involving conscious, freely-moving animals, surgical implantation of an atrial catheter is required for stress-free blood sampling.
Materials:
-
Synthetic human PHM-27 peptide
-
Vehicle for dissolution (e.g., sterile 0.9% saline)
-
Animal restrainer (for injection in non-catheterized animals)
-
Syringes and needles (appropriate gauge for rat tail vein injection, e.g., 27-30G)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA for rat prolactin)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized PHM-27 in sterile 0.9% saline to the desired stock concentration. Further dilute to the final injection concentration. A study using PHI administered a 10 µ g/rat dose intravenously.[5]
-
Animal Preparation:
-
For conscious, catheterized rats: Allow the animal to acclimate to the experimental setting.
-
For restrained rats: Place the rat in a suitable restrainer. To aid in vein visualization, the tail may be warmed using a heat lamp or by immersion in warm water (30-35°C) for a few minutes.[6]
-
-
Administration:
-
Collect a baseline blood sample (t=0) via the catheter or from a tail vein.
-
Administer the PHM-27 solution as a bolus injection into the lateral tail vein.
-
Administer an equivalent volume of the vehicle (saline) to control animals.
-
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at approximately 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Analysis: Store plasma at -80°C until analysis. Measure prolactin concentrations using a validated radioimmunoassay (RIA) or ELISA kit.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice Following Peptide Administration
This protocol is designed to assess the effect of exogenously administered PHM-27 on glucose metabolism. It is adapted from standard IPGTT protocols for mice.
Objective: To evaluate the impact of PHM-27 on glucose clearance.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-12 weeks
-
Sex: Male or female
Materials:
-
Synthetic human PHM-27 peptide
-
Vehicle for dissolution (e.g., sterile 0.9% saline)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Syringes and needles (e.g., 27G for intraperitoneal injection)
-
Animal scale
Procedure:
-
Animal Preparation: Fast mice for 5-6 hours prior to the test, with free access to water.[7]
-
Peptide Administration (Optional Pre-treatment): If assessing the acute effect of PHM-27, administer the peptide via intraperitoneal (IP) or intravenous (IV) injection at a predetermined time before the glucose challenge (e.g., 15-30 minutes). Dosages would need to be determined empirically.
-
Baseline Glucose Measurement: Weigh each mouse. Make a small incision at the tip of the tail to obtain a drop of blood. Measure the baseline blood glucose level (t=0) using a glucometer.[7]
-
Glucose Administration: Administer a 2 g/kg body weight dose of the 20% glucose solution via intraperitoneal injection.[2][7] Start a timer immediately.
-
Blood Glucose Monitoring: Collect blood from the tail vein at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose levels.[7]
-
Data Analysis: Plot the blood glucose concentrations over time for both the PHM-27 treated and vehicle-treated groups. The Area Under the Curve (AUC) can be calculated to quantify the overall glucose excursion.
Signaling Pathways and Visualizations
PHM-27, similar to VIP, is known to exert its effects by binding to G protein-coupled receptors, primarily the VPAC2 receptor. This interaction typically activates the adenylyl cyclase signaling cascade.
PHM-27/VIP Signaling Pathway
Caption: Canonical signaling pathway of PHM-27/VIP via the VPAC2 receptor.
Experimental Workflow: Glucose Tolerance Test
Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transgenic mice overexpressing human vasoactive intestinal peptide (VIP) gene in pancreatic beta cells. Evidence for improved glucose tolerance and enhanced insulin secretion by VIP and PHM-27 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of prolactin release by prolactin-releasing peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of peptide histidine isoleucine amide 1-27 on prolactin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. mmpc.org [mmpc.org]
Application Notes and Protocols for PHM-27 (Human) in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon family. In humans, PHM-27 and VIP are encoded by the same precursor gene and are co-localized in various tissues, including the nervous and gastrointestinal systems. PHM-27 exhibits a range of biological activities, primarily through its interaction with G protein-coupled receptors. Notably, it has been identified as a potent agonist of the human calcitonin receptor (hCTR). These application notes provide a comprehensive guide to the experimental use of human PHM-27, summarizing effective dosages and concentrations, detailing its signaling pathway, and offering specific protocols for key in vitro assays.
Data Presentation: In Vitro and In Vivo Dosage and Concentration
The following tables summarize the reported concentrations and dosages of human PHM-27 for various experimental applications. Due to limited available data on direct administration of PHM-27 in preclinical animal models, dosages for the closely related Vasoactive Intestinal Peptide (VIP) are provided as a reference.
Table 1: In Vitro Concentrations of Human PHM-27
| Cell/Tissue Type | Assay Type | Concentration Range | Effective Concentration (EC50) | Reference |
| Cells expressing hCTR | cAMP Accumulation Assay | Not specified | 11 nM | [1] |
| Human Penile Corpus Cavernosum and Circumflex Vein | Smooth Muscle Relaxation | 1 nM - 1 µM | Not reported | |
| Human Fallopian Tube and Myometrium | Smooth Muscle Relaxation | Dose-dependent | Not reported | [2] |
Table 2: In Vivo Dosages of Human PHM-27 and Related Peptides
| Peptide | Species | Route of Administration | Dosage | Observed Effect | Reference |
| PHM-27 | Human | Intravenous (bolus) | 100 µg | Stimulation of ACTH secretion in Cushing's disease patients | [3] |
| VIP (as a proxy) | Mouse | Subcutaneous | 10 µ g/mouse (daily) | Enhanced anti-leukemia T-cell response | [4] |
| VIP (as a proxy) | Rat | Intravenous (continuous infusion) | 10 ng/min/kg | Reduced lymphocyte transport in intestinal lymph | [5] |
Signaling Pathway of PHM-27
PHM-27 primarily exerts its effects through the activation of the human calcitonin receptor (hCTR), a class B G protein-coupled receptor (GPCR). The binding of PHM-27 to hCTR initiates a signaling cascade predominantly through the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn acts as a second messenger to activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the intracellular accumulation of cyclic AMP (cAMP) in response to PHM-27 stimulation in cells expressing the human calcitonin receptor.
Materials:
-
hCTR-expressing cells (e.g., HEK293 or CHO cells stably transfected with the human calcitonin receptor)
-
Cell culture medium
-
96-well cell culture plates
-
PHM-27 (human) peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed the hCTR-expressing cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. This step prevents the degradation of newly synthesized cAMP.
-
PHM-27 Stimulation: Prepare serial dilutions of PHM-27 in serum-free medium containing the PDE inhibitor. Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (medium with PDE inhibitor only).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[6][7]
-
Data Analysis: Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the PHM-27 concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic curve).
Protocol 2: In Vitro Cell Viability/Proliferation Assay (Resazurin-based)
This protocol assesses the effect of PHM-27 on the viability and proliferation of a chosen cell line. The resazurin (B115843) assay measures the metabolic activity of viable cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well cell culture plates (opaque-walled plates are recommended for fluorescence assays)
-
PHM-27 (human) peptide
-
Resazurin sodium salt solution (or a commercially available resazurin-based assay kit)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Prepare different concentrations of PHM-27 in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of PHM-27. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity if applicable).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Prepare the resazurin working solution according to the manufacturer's instructions (a typical final concentration is 10-25 µg/mL). Add the resazurin solution to each well.
-
Incubation for Colorimetric Conversion: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line and density.[4]
-
Fluorescence Measurement: Measure the fluorescence of the resorufin (B1680543) product using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Plot the fluorescence intensity against the concentration of PHM-27 to determine its effect on cell viability or proliferation.
Disclaimer
This document is intended for research purposes only and is not a substitute for a thorough literature review and careful experimental design. The provided protocols are general guidelines and may require optimization for specific cell types, experimental conditions, and research questions. Always adhere to laboratory safety protocols and handle all reagents and biological materials with appropriate care.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1992019261A1 - Use of vasoactive intestinal peptide (vip) to induce temporary paralysis of the gastrointestinal tract - Google Patents [patents.google.com]
- 3. Pharmacokinetic and Histopathologic Study of an Extended-Release, Injectable Formulation of Buprenorphine in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral vascular effects of peptide histidine methionine in canine and bovine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidomics of enteroendocrine cells and characterisation of potential effects of a novel preprogastrin derived-peptide on glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog RO 25-1553 in Murine and Rat Lungs | PLOS One [journals.plos.org]
Application Notes and Protocols for PHM-27 (human) ELISA Kit
These application notes provide a detailed protocol for the quantitative determination of human Peptide Histidine Methionine-27 (PHM-27) in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. PHM-27, also known as Peptide Histidine Methioninamide 27, is a peptide hormone that is structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and is derived from the same precursor, prepro-VIP.
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human PHM-27 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PHM-27 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human PHM-27 is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, an enzyme-linked avidin (B1170675) is added to the wells. Following a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of PHM-27 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Kit Performance Characteristics
| Parameter | Value |
| Assay Type | Sandwich ELISA |
| Reactivity | Human |
| Alternative Names | PHM27, Peptide histidine methioninamide 27 |
| Detection Range | 7.82 - 500 pg/mL |
| Sensitivity | 2.54 pg/mL |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates |
| Assay Length | 3.5 hours |
Standard Curve Example
The following is an example of a typical standard curve. The concentrations and corresponding optical density (O.D.) values are for reference only and should not be used to calculate results for other assays. A new standard curve must be generated for each set of samples assayed.
| Concentration (pg/mL) | O.D. | Corrected O.D. |
| 500.00 | 2.096 | 2.003 |
| 250.00 | 1.603 | 1.510 |
| 125.00 | 1.175 | 1.082 |
| 62.50 | 0.817 | 0.724 |
| 31.25 | 0.585 | 0.492 |
| 15.63 | 0.313 | 0.220 |
| 7.82 | 0.252 | 0.159 |
| 0.00 | 0.093 | 0.000 |
Precision
| Assay Type | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Human PHM-27 ELISA | < 8% | < 10% |
Intra-assay precision was determined by testing three samples of known concentration twenty times on one plate. Inter-assay precision was determined by testing three samples of known concentration on three different plates.
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): If the Wash Buffer Concentrate (20x) contains crystals, warm it to room temperature and mix gently until the crystals have completely dissolved. Dilute the Wash Buffer Concentrate (20x) with deionized or distilled water to prepare the Wash Buffer (1x).
-
Standard: Reconstitute the lyophilized Standard with the provided Standard Diluent to create the stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Standard Curve Dilutions: Prepare a dilution series of the standard in the Standard Diluent. A typical 7-point standard curve may be prepared by performing 2-fold serial dilutions from the stock solution. The Standard Diluent serves as the zero standard (0 pg/mL).
-
Biotin-conjugated Antibody (1x): Briefly centrifuge the Biotin-conjugated Antibody Concentrate before use. Dilute the concentrate with the provided antibody diluent to the working concentration.
-
Enzyme-linked Avidin (1x): Briefly centrifuge the Enzyme-linked Avidin Concentrate before use. Dilute the concentrate with the provided avidin diluent to the working concentration.
Sample Preparation
-
Cell Culture Supernates: Centrifuge cell culture media at 1000 x g for 10 minutes to remove debris. Assay immediately or aliquot and store samples at ≤ -20°C.
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at ≤ -20°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge for 5 minutes at 10,000 x g. Collect the supernatant and assay immediately or aliquot and store at ≤ -20°C.
Assay Procedure
-
Prepare all reagents, working standards, and samples as directed in the previous sections.
-
Determine the number of wells to be used. Remove any unused wells from the plate frame, return them to the foil pouch containing the desiccant pack, and reseal.
-
Add 100 µL of Standard or sample to each well. It is recommended that all standards and samples be run in duplicate.
-
Cover the plate with the provided adhesive strip and incubate for 2 hours at 37°C.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (1x) (approximately 400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of the working dilution of Biotin-conjugated Antibody to each well.
-
Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 5.
-
Add 100 µL of the working dilution of Enzyme-linked Avidin to each well.
-
Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 5.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate for 15-30 minutes at 37°C. Protect from light. The incubation time should be determined by the rate of color development. The reaction should be stopped when the highest standard has developed a dark blue color.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 570 nm or 630 nm.
Calculation of Results
-
Average the duplicate readings for each standard, control, and sample and subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
-
Determine the concentration of the samples by interpolating their O.D. values from the standard curve.
-
If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Mandatory Visualization
Caption: Workflow of the PHM-27 (human) Sandwich ELISA.
Application Notes and Protocols for Immunohistochemistry (IHC) Staining of PHM-27 (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), also known as Peptide Histidine Methioninamide 27, is a 27-amino acid peptide that is co-synthesized and co-secreted with Vasoactive Intestinal Peptide (VIP) from a common precursor, prepro-VIP.[1][2] PHM-27 and VIP share significant sequence homology and are expressed in various human tissues, including the nervous system and the gastrointestinal tract.[1][3] These peptides act on VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors that primarily signal through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is involved in a variety of physiological processes, including smooth muscle relaxation, electrolyte secretion, and modulation of the immune response.
These application notes provide a detailed protocol for the immunohistochemical staining of PHM-27 in human paraffin-embedded tissues, along with information on its tissue distribution and signaling pathway.
Data Presentation
Quantitative Expression of PHM-27 in Human Tissues
The following table summarizes the concentration of PHM-27 immunoreactivity in various human tissues as determined by radioimmunoassay. This data can be used as a reference for expected expression levels when performing immunohistochemistry.
| Tissue | PHM-27 Concentration (pmol/g wet weight) | Reference |
| Penile Corpus Cavernosum | 42.0 +/- 7.5 | [4] |
| Penile Circumflex Vein | 9.6 +/- 2.6 | [4] |
Relative mRNA Expression of VIP/PHM-27 in Normal Human Tissues
Northern blot analysis has been used to determine the relative abundance of VIP/PHM-27 mRNA in various human tissues. The highest levels were observed in the brain and pancreas.[5]
| Tissue | VIP/PHM-27 mRNA Detection |
| Brain | Detected |
| Pancreas | Detected |
| Colon | Detected |
| Ileum | Detected |
| Striated Muscle | Detected |
| Liver | Not Detected |
| Kidney | Not Detected |
| Lung | Not Detected |
| Heart | Not Detected |
| Prostate | Not Detected |
| Placenta | Not Detected |
Experimental Protocols
Immunohistochemistry Staining Protocol for PHM-27 in Human Paraffin-Embedded Tissues
This protocol is a comprehensive guide for the immunohistochemical detection of PHM-27. As specific anti-human PHM-27 antibodies for IHC may require optimization, this protocol provides a general framework that can be adapted.
I. Materials
-
Primary Antibody: Rabbit anti-human PHM-27 polyclonal antibody (or a similar validated antibody). The optimal dilution should be determined by the end-user.
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG.
-
Detection System: Streptavidin-HRP (Horseradish Peroxidase) and DAB (3,3'-Diaminobenzidine) substrate kit.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST).
-
Blocking Solution: 5% normal goat serum in PBST.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Reagents for Deparaffinization and Rehydration: Xylene and graded alcohols (100%, 95%, 80%, 70%).
-
Positive Control Tissue: Human pancreas or colon tissue known to express PHM-27.[3][5]
-
Negative Control: Omission of the primary antibody.
II. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (10 mM, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBST.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with 5% normal goat serum in PBST for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-PHM-27 antibody at the predetermined optimal dilution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBST for 5 minutes each.
-
Incubate sections with the biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides three times with PBST for 5 minutes each.
-
Incubate sections with Streptavidin-HRP complex for 30 minutes at room temperature.
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
III. Expected Results
Positive staining for PHM-27 will appear as a brown precipitate at the sites of peptide localization. In the gastrointestinal tract and pancreas, PHM-27 immunoreactivity is expected in nerve fibers and endocrine cells.[3][6] The staining pattern should be consistent with the known distribution of the peptide. The negative control should not show any specific staining.
Visualization
PHM-27 Signaling Pathway
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location of PHM/VIP mRNA in human gastrointestinal tract detected by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal polypeptide (VIP) and peptide histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins: localization and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression and transcript size of the prepro-peptide VIP/PHM-27 in normal human tissue [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of VIP and peptide HM in human pancreas and their influence on pancreatic endocrine secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of PHM-27 (Human) Expression
Introduction
Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide hormone found in humans.[1] It is derived from the same precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP), as the Vasoactive Intestinal Peptide (VIP).[1][2] The gene encoding this precursor is the VIP gene, located on human chromosome 6q25.2.[2][3][4] PHM-27 shares structural and functional similarities with VIP and belongs to the glucagon/secretin superfamily of peptides.[4][5]
Functionally, PHM-27, much like VIP, exhibits a range of biological activities, including causing vasodilation, lowering arterial blood pressure, and relaxing smooth muscles in the trachea, stomach, and gallbladder.[3][6] These effects are mediated through interactions with Class II G protein-coupled receptors (GPCRs), specifically the PAC1, VPAC1, and VPAC2 receptors.[7][8] Binding of PHM-27/VIP to these receptors initiates downstream signaling cascades, primarily through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[7][9][10][11]
Western blotting is a powerful immunodetection technique used to identify and quantify the expression of specific proteins within a complex mixture, such as a cell lysate or tissue homogenate.[12] This method is essential for researchers studying the expression levels of the prepro-VIP protein from which PHM-27 is cleaved, allowing for the investigation of its regulation in various physiological and pathological states. Given its role in diverse systems, from the gastrointestinal to the nervous system, analyzing the expression of the PHM-27 precursor can provide critical insights for both basic research and drug development.[1][3]
Signaling Pathway for PHM-27/VIP
PHM-27 and VIP act on the PACAP subfamily of receptors (PAC1, VPAC1, VPAC2) to trigger multiple signaling pathways.[7][8][11] The primary pathways involve the activation of Gs and Gq proteins. The Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[7][9][10] The Gq pathway activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, resulting in intracellular calcium release and Protein Kinase C (PKC) activation.[7][10][11] These pathways modulate a wide range of cellular functions.
Caption: PHM-27/VIP signaling through GPCRs activates Gs/cAMP/PKA and Gq/PLC/PKC pathways.
Quantitative Data: PHM-27 (VIP Gene) Expression in Human Tissues
| Tissue | Expression Level (RNA-Seq) | Key References |
| Brain (Cortex, Hypothalamus) | High | [2] |
| Appendix | High | [3] |
| Colon | High | [3] |
| Duodenum | Detected | [2] |
| Pancreas | Detected | [4] |
| Liver | Low / Not Detected | [12] |
| Tonsil | Low / Not Detected | [12] |
Note: This table reflects mRNA expression levels, which may not directly correlate with protein expression levels due to post-transcriptional and post-translational regulation. Protein levels should be confirmed by Western blot.
Western Blot Protocol for Prepro-VIP / PHM-27
This protocol provides a general framework for the detection of the Vasoactive Intestinal Peptide precursor protein using Western blot. Optimization of specific conditions, such as antibody dilutions and incubation times, is recommended for each experimental setup.
A. Required Materials
Reagents:
-
RIPA Lysis and Extraction Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x)
-
Tris-Glycine SDS-PAGE Gels (appropriate percentage for ~20 kDa precursor)
-
SDS-PAGE Running Buffer
-
PVDF or Nitrocellulose Membranes (0.2 µm or 0.45 µm)
-
Transfer Buffer (e.g., Towbin buffer)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Tris-Buffered Saline with Tween-20 (TBS-T: 0.1% Tween-20)
-
Primary Antibody: Anti-VIP/PHM27 antibody, validated for Western Blot.[6][14]
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP).
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Methanol
-
Deionized Water
Equipment:
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
Spectrophotometer
-
Heating block
-
Electrophoresis system (gel tank, power supply)
-
Western blot transfer system (wet or semi-dry)
-
Incubation trays
-
Orbital shaker
-
Imaging system (e.g., CCD camera-based imager)
B. Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis of PHM-27 precursor protein expression.
C. Detailed Protocol Steps
1. Sample Preparation
-
Adherent Cells: Wash cells with ice-cold PBS, then scrape into ice-cold lysis buffer containing protease inhibitors.[15]
-
Suspension Cells: Pellet cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C), wash with PBS, and resuspend in lysis buffer.[15]
-
Tissues: Dissect and immediately flash-freeze tissue in liquid nitrogen. Homogenize the frozen tissue in ice-cold lysis buffer.
-
Lysis: Incubate the lysate on ice for 30 minutes, vortexing intermittently.[15]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's protocol.
2. SDS-PAGE
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5-10 minutes.[16]
-
Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[16]
3. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer along with the gel and filter paper.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions (wet or semi-dry transfer).[16][17] Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. For wet transfer, a common condition is 100 V for 1-2 hours at 4°C.[15] For semi-dry, follow system-specific protocols.
-
(Optional) After transfer, you can stain the gel with Coomassie Blue to verify transfer efficiency.
4. Immunodetection
-
Blocking: Place the membrane in a clean tray and incubate with blocking buffer for 1 hour at room temperature with gentle agitation.[12][15] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-VIP/PHM27 antibody in blocking buffer (typical dilutions range from 1:500 to 1:2000). Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with agitation.[15]
-
Washing: Decant the antibody solution. Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[12][15]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:10,000). Incubate the membrane for 1 hour at room temperature with agitation.[12][15]
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBS-T) to remove unbound secondary antibody.
5. Detection and Analysis
-
Prepare the ECL detection reagent by mixing the components as per the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure times to obtain a strong signal without saturation.
-
Analyze the resulting bands. The intensity of the band corresponding to the prepro-VIP protein can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or ß-actin) to compare expression levels between samples.
References
- 1. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VIP vasoactive intestinal peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 12. Prestige Antibodies® Powered by Atlas Antibodies in Western Blot Application [sigmaaldrich.com]
- 13. The Human Protein Atlas [proteinatlas.org]
- 14. mybiosource.com [mybiosource.com]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. nacalai.com [nacalai.com]
Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Human PHM-27
These application notes provide a detailed protocol for the quantitative determination of human Peptide Histidine Methionine-27 (PHM-27) in biological samples using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the glucagon-secretin family of hormones. It is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP) and shares significant sequence homology with it. PHM-27 is found in various human tissues, including the gastrointestinal tract, lungs, and the central and peripheral nervous systems. Elevated plasma levels of PHM-27 may be indicative of certain neuroendocrine tumors, such as VIPomas, which are associated with watery diarrhea-hypokalemia-achlorhydria syndrome. This radioimmunoassay provides a sensitive and specific method for the quantification of human PHM-27.
Principle of the Assay
This radioimmunoassay is a competitive binding assay. The assay is based on the competition between a fixed amount of radiolabeled PHM-27 (tracer) and the unlabeled PHM-27 present in the standards or samples for a limited number of binding sites on a specific anti-PHM-27 antibody. As the concentration of unlabeled PHM-27 increases, the amount of radiolabeled PHM-27 bound to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured. A standard curve is generated by plotting the percentage of tracer bound against the known concentrations of the PHM-27 standards. The concentration of PHM-27 in unknown samples is determined by interpolating from this standard curve.
Reagents and Materials
| Reagent/Material | Supplier Example | Catalog Number Example | Storage |
| Human PHM-27 Standard | Phoenix Pharmaceuticals, Inc. | 064-07 | -20°C |
| Anti-PHM-27 Antibody (Rabbit) | Phoenix Pharmaceuticals, Inc. | Custom Production | -20°C |
| 125I-labeled PHM-27 (Tracer) | PerkinElmer | NEX214 | -20°C |
| Goat Anti-Rabbit IgG Serum (Second Antibody) | Phoenix Pharmaceuticals, Inc. | G-005-02 | 4°C |
| Normal Rabbit Serum | Phoenix Pharmaceuticals, Inc. | N-005-01 | 4°C |
| RIA Buffer | Phoenix Pharmaceuticals, Inc. | R-001-01 | 4°C |
| Polystyrene RIA Tubes (12 x 75 mm) | Major Supplier | N/A | Room Temperature |
| Pipettes and Pipette Tips | Major Supplier | N/A | Room Temperature |
| Vortex Mixer | Major Supplier | N/A | Room Temperature |
| Refrigerated Centrifuge | Major Supplier | N/A | Room Temperature |
| Gamma Counter | Major Supplier | N/A | Room Temperature |
Note: This is a representative list. Equivalent reagents from other suppliers may be used.
Experimental Protocols
Reagent Preparation
-
RIA Buffer: If provided as a concentrate, dilute to 1X with distilled water as per the manufacturer's instructions. This buffer will be used for reconstituting and diluting all other reagents and samples.
-
Human PHM-27 Standard: Reconstitute the lyophilized standard with 1.0 mL of RIA buffer to create a stock solution. The final concentration of this stock will be specified by the manufacturer (e.g., 1280 pg/mL).
-
Standard Curve Dilutions: Prepare a serial dilution of the PHM-27 standard stock solution in RIA buffer to obtain a range of concentrations for the standard curve. A typical range is 10-1280 pg/mL.
| Standard | Concentration (pg/mL) | Volume of Stock/Previous Standard | Volume of RIA Buffer |
| Stock | 1280 | - | 1000 µL |
| A | 640 | 500 µL of Stock | 500 µL |
| B | 320 | 500 µL of A | 500 µL |
| C | 160 | 500 µL of B | 500 µL |
| D | 80 | 500 µL of C | 500 µL |
| E | 40 | 500 µL of D | 500 µL |
| F | 20 | 500 µL of E | 500 µL |
| G | 10 | 500 µL of F | 500 µL |
-
Anti-PHM-27 Antibody: Reconstitute and dilute the primary antibody with RIA buffer to the optimal concentration as determined by prior titration experiments.
-
125I-labeled PHM-27 (Tracer): Dilute the tracer with RIA buffer to achieve a final activity of approximately 8,000-10,000 counts per minute (CPM) per 100 µL.
-
Goat Anti-Rabbit IgG Serum (Second Antibody) and Normal Rabbit Serum: Reconstitute and dilute as per the manufacturer's instructions.
Sample Preparation
-
Plasma: Collect whole blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin). Centrifuge at 1,600 x g for 15 minutes at 4°C. Separate the plasma and store at -70°C. For the assay, plasma samples may require extraction using a C18 Sep-Pak column to concentrate the peptide and remove interfering substances.
-
Tissue Homogenates: Homogenize tissues in an appropriate extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant. The supernatant may require further purification or dilution.
-
Cell Culture Supernatants: Collect the media and centrifuge to remove any cells or debris. Samples can typically be used directly or diluted with RIA buffer if high concentrations of PHM-27 are expected.
Assay Procedure
-
Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.
-
Pipetting:
-
TC Tubes: Add 100 µL of the diluted 125I-PHM-27 tracer. These tubes will not undergo the full RIA procedure and are used to determine the total radioactivity added to each tube.
-
NSB Tubes: Add 200 µL of RIA buffer and 100 µL of the diluted 125I-PHM-27 tracer. These tubes do not contain the primary antibody.
-
B0 Tubes: Add 100 µL of RIA buffer, 100 µL of the primary anti-PHM-27 antibody, and 100 µL of the diluted 125I-PHM-27 tracer.
-
Standard Tubes: Add 100 µL of each standard dilution, 100 µL of the primary anti-PHM-27 antibody, and 100 µL of the diluted 125I-PHM-27 tracer.
-
Sample Tubes: Add 100 µL of the prepared sample, 100 µL of the primary anti-PHM-27 antibody, and 100 µL of the diluted 125I-PHM-27 tracer.
-
-
First Incubation: Vortex all tubes (except TC tubes) and incubate for 16-24 hours at 4°C.
-
Second Antibody Addition: Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum to all tubes (except TC tubes).
-
Second Incubation: Vortex all tubes and incubate for 90 minutes at room temperature.
-
Precipitation and Centrifugation: Add 500 µL of RIA buffer to all tubes (except TC tubes). Vortex and then centrifuge at 1,700 x g for 20 minutes at 4°C.
-
Aspiration: Carefully aspirate the supernatant from all tubes (except TC tubes), leaving the pellet at the bottom.
-
Counting: Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of bound tracer (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B0 - Average CPM of NSB)] x 100
-
Plot the %B/B0 for the standards against their corresponding concentrations on a semi-log graph paper to generate a standard curve.
-
Determine the concentration of PHM-27 in the unknown samples by finding their %B/B0 on the standard curve and interpolating the corresponding concentration.
Experimental Workflow
Caption: Experimental workflow for the PHM-27 Radioimmunoassay.
PHM-27 Signaling Pathway
Recent studies have identified PHM-27 as a potent agonist of the human calcitonin receptor (hCTr), a G protein-coupled receptor. Activation of the hCTr by PHM-27 initiates downstream signaling cascades primarily through the Gs and Gq alpha subunits.
-
Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
-
Gq Pathway: The hCTr can also couple to Gq, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).
Caption: PHM-27 signaling through the human calcitonin receptor.
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Human PHM-27 (VIP) Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the human gene encoding the PHM-27 peptide, officially known as Vasoactive Intestinal Peptide (VIP). The VIP gene gives rise to a precursor protein that is cleaved to produce both VIP and the closely related peptide PHM-27.[1][2][3] Therefore, knocking out the VIP gene will result in the loss of both peptides.
Gene Information
| Gene Name | Vasoactive Intestinal Peptide (VIP) |
| Synonyms | PHM27 |
| Official Gene Symbol | VIP |
| NCBI Gene ID | 7432 |
| Chromosomal Location | 6q25.2 |
| Function of the Encoded Protein | The protein encoded by this gene is a member of the glucagon (B607659) family and functions as a neurotransmitter and neuromodulator.[4][5] It is a potent vasodilator, stimulates myocardial contractility, increases glycogenolysis, lowers arterial blood pressure, and relaxes the smooth muscle of the trachea, stomach, and gallbladder.[5][6] The encoded protein also exhibits antimicrobial activity.[7] The precursor protein is processed to yield VIP and the related peptide PHM-27.[1][2] |
CRISPR/Cas9 Knockout Strategy
The recommended strategy for achieving a functional knockout of the VIP gene is to target an early exon with one or more single guide RNAs (sgRNAs) to introduce frameshift mutations. This leads to premature stop codons and subsequent nonsense-mediated decay of the mRNA transcript, preventing the production of a functional protein. Commercially available CRISPR/Cas9 plasmids for VIP gene knockout often utilize guide RNA sequences from the GeCKO (v2) library.[8]
Recommended Guide RNA Sequences
| Target Exon | Guide RNA Sequence (5' - 3') | PAM | Source |
| Exon 1 | GTCGCTGAGACGCTTCCGCAG | AGG | GeCKO (v2)[8] |
| Exon 1 | GCTTTCCGCTGCCGCACTCC | TGG | GeCKO (v2)[8] |
| Exon 1 | CGCCGAAGATCAGAGCATCA | GGG | GeCKO (v2)[8] |
Experimental Protocols
This section provides a detailed protocol for the CRISPR/Cas9-mediated knockout of the VIP gene in a human cell line (e.g., HEK293T).
Materials
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
VIP CRISPR/Cas9 KO Plasmid (containing Cas9 and a VIP-specific gRNA)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin (B1679871) (for selection)
-
DNA extraction kit
-
PCR primers flanking the gRNA target site
-
T7 Endonuclease I (T7E1) assay kit
-
Sanger sequencing reagents
-
Antibodies for Western blot: anti-VIP antibody, anti-GAPDH (or other loading control) antibody
Experimental Workflow
Caption: Experimental workflow for VIP gene knockout.
Step-by-Step Protocol
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2. Ensure cells are healthy and at 70-90% confluency before transfection.
-
Transfection:
-
Seed 2 x 10^5 cells per well in a 24-well plate the day before transfection.
-
On the day of transfection, transfect the cells with the VIP CRISPR/Cas9 KO plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected control cells are completely eliminated.
-
-
Verification of Gene Editing:
-
Genomic DNA Extraction: Extract genomic DNA from the puromycin-resistant cell population.
-
PCR Amplification: Amplify the genomic region flanking the gRNA target site using specific primers.
-
T7E1 Assay: Use a T7E1 assay kit to detect the presence of insertions or deletions (indels). The T7 endonuclease I recognizes and cleaves mismatched DNA heteroduplexes.
-
Sanger Sequencing: To confirm the presence and nature of the indels, clone the PCR products into a TA vector and perform Sanger sequencing on individual clones.
-
-
Validation of Protein Knockout:
-
Western Blot: Lyse the knockout cell population and perform Western blotting using an anti-VIP antibody to confirm the absence of the VIP protein. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Expected Phenotypes and Downstream Effects
The knockout of the VIP gene is expected to have pleiotropic effects due to the widespread functions of the VIP peptide.[4][5]
Summary of Potential Phenotypic Changes
| Phenotypic Category | Expected Outcome of VIP Knockout | References |
| Cell Morphology & Adhesion | Altered cell morphology, potentially a less defined hexagonal shape in endothelial cells, accompanied by a decrease in N-cadherin expression. | [2] |
| Inflammatory Response | Increased expression of pro-inflammatory cytokines. VIP knockout mice exhibit spontaneous airway inflammation. | [9] |
| Cell Proliferation | VIP inhibits the proliferation of bone marrow progenitors. Knockout may lead to increased proliferation in certain cell types. | [7] |
| Secretory Function | In intestinal organoids, VIP promotes a secretory cell phenotype. Knockout may lead to a reduction in the differentiation of secretory cells like Paneth and goblet cells. | [10][11] |
| Metabolism | VIP knockout mice show elevated plasma glucose and insulin (B600854) levels. | [1] |
Signaling Pathways Affected
VIP primarily exerts its effects by binding to two G protein-coupled receptors: VPAC1 and VPAC2.[12] The knockout of VIP will lead to a lack of activation of these receptors and their downstream signaling cascades.
Caption: VIP signaling pathway.
The primary signaling cascade initiated by VIP binding to its receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][12] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB.[13][14] This pathway is crucial for many of VIP's functions, including the regulation of inflammation and cell differentiation.[10][13]
In addition to the canonical cAMP/PKA pathway, VIP signaling can also involve the activation of Protein Kinase C (PKC) and the p38 MAPK pathway.[10][14] Furthermore, VIP has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[13] The knockout of VIP will abrogate these signaling events, providing a valuable model to study their roles in various cellular processes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low transfection efficiency | Suboptimal cell health or confluency; incorrect plasmid-to-reagent ratio. | Ensure cells are healthy and at the recommended confluency. Optimize the transfection protocol by titrating the amounts of plasmid DNA and transfection reagent. |
| No or low editing efficiency (T7E1 assay) | Ineffective gRNA; poor transfection efficiency; inefficient Cas9 activity. | Verify the gRNA sequence and consider testing alternative gRNAs. Confirm successful transfection using a reporter plasmid (e.g., GFP). Ensure the Cas9 nuclease is active. |
| No protein knockout despite gene editing | In-frame mutations that do not disrupt the protein reading frame; compensatory mechanisms. | Sequence individual clones to identify the specific mutations. Select clones with confirmed frameshift mutations. Be aware that some in-frame mutations may not result in a complete loss of function. Consider using a multi-guide RNA approach to excise a larger fragment of the gene.[15] |
| High cell death after selection | Puromycin concentration is too high. | Perform a puromycin kill curve to determine the optimal concentration for your specific cell line. |
Conclusion
The CRISPR/Cas9-mediated knockout of the human VIP gene provides a powerful tool for investigating the diverse biological roles of the VIP and PHM-27 peptides. These application notes offer a comprehensive framework for designing, executing, and validating such experiments. The detailed protocols and expected outcomes will aid researchers in successfully generating and characterizing VIP knockout cell lines, thereby facilitating novel discoveries in physiology, pharmacology, and drug development.
References
- 1. vip knockout mice: Topics by Science.gov [science.gov]
- 2. VIP and VIP Gene Silencing Modulation of Differentiation Marker N-Cadherin and Cell Shape of Corneal Endothelium in Human Corneas Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. VIP: molecular biology and neurobiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. VIP vasoactive intestinal peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma: up-regulation of novel lung carbonyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasoactive intestinal peptide promotes secretory differentiation and mitigates radiation-induced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasoactive Intestinal Peptide (VIP) - mediated expression and function of Steroidogenic Acute Regulatory protein (StAR) in granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. editco.bio [editco.bio]
PHM-27 (human) as a Research Tool for Respiratory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. In humans, PHM-27 and VIP are derived from the same precursor protein.[1] Due to this shared origin and significant sequence homology, PHM-27 exhibits many similar biological activities to VIP, particularly within the respiratory system.[2] These activities, which include bronchodilation and modulation of airway secretion and inflammation, make PHM-27 a valuable tool for respiratory research and drug development.[3][4]
PHM-27 exerts its effects primarily through the activation of two G protein-coupled receptors: the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[2][5] These receptors are widely distributed throughout the respiratory tract, found on airway smooth muscle cells, bronchial epithelial cells, submucosal glands, and various immune cells.[5][6] The binding of PHM-27 to VPAC receptors predominantly activates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][7] This signaling cascade mediates the key physiological responses to PHM-27 in the lungs.
This document provides detailed application notes and experimental protocols for utilizing PHM-27 as a research tool in respiratory studies.
Data Presentation
Table 1: Receptor Binding and Functional Potency of PHM-27 and Related Peptides
| Ligand | Receptor | Cell Type | Binding Affinity (IC50) | Functional Potency (EC50) | Reference |
| PHM-27 | VPAC1, VPAC2 | - | Lower affinity than VIP | - | [2] |
| VIP | VPAC1 | Human Bronchial Epithelial (Calu-3) | 1.1 ± 0.34 nM | ~7.6 nM (Iodide efflux) | [8] |
| PACAP-27 | VPAC1 | Human Bronchial Epithelial (Calu-3) | 2.3 ± 0.66 nM | ~10 nM (Iodide efflux) | [8] |
Note: Specific binding affinity and functional potency data for PHM-27 are limited in the reviewed literature. The data for VIP and PACAP-27 are provided for comparative purposes, as PHM-27 is known to have a lower affinity.
Signaling Pathways and Experimental Workflows
Figure 1: PHM-27 Signaling Pathway in Respiratory Cells.
Figure 2: General Experimental Workflow for Respiratory Studies with PHM-27.
Experimental Protocols
Protocol 1: In Vitro Assessment of PHM-27-induced Airway Smooth Muscle Relaxation
Objective: To determine the bronchodilatory effect of PHM-27 on isolated airway smooth muscle.
Materials:
-
Human or animal (e.g., guinea pig, rat) tracheal or bronchial tissue.[9]
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), bubbled with 95% O2 / 5% CO2.
-
PHM-27 (human, synthetic).
-
Contractile agonist (e.g., acetylcholine (B1216132), histamine, methacholine).
-
Isolated organ bath system with force transducers.[9]
Procedure:
-
Tissue Preparation:
-
Excise trachea or bronchi and place immediately in ice-cold Krebs-Henseleit buffer.
-
Dissect the airway into rings (2-3 mm in width), taking care to remove adhering connective tissue.
-
Suspend the rings in the isolated organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
Induce a submaximal contraction with a contractile agonist (e.g., acetylcholine at its EC50 concentration).
-
-
PHM-27 Treatment:
-
Once a stable contraction plateau is reached, add PHM-27 cumulatively in increasing concentrations (e.g., 1 nM to 1 µM).
-
Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 value for PHM-27.
-
Protocol 2: Measurement of Intracellular cAMP Accumulation in Lung Cells
Objective: To quantify the increase in intracellular cAMP in response to PHM-27 in cultured lung cells.
Materials:
-
Human bronchial epithelial cells (e.g., Calu-3, BEAS-2B) or airway smooth muscle cells.
-
Cell culture medium and supplements.
-
PHM-27 (human, synthetic).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Commercially available cAMP assay kit (e.g., ELISA, TR-FRET).[10]
Procedure:
-
Cell Culture:
-
Culture the lung cells to 80-90% confluency in appropriate multi-well plates (e.g., 96-well).
-
Serum-starve the cells for a few hours prior to the experiment if necessary.
-
-
Stimulation:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of PHM-27 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the dose-response curve for PHM-27-induced cAMP accumulation and determine the EC50.
-
Protocol 3: Assessment of PHM-27's Effect on Mucin Secretion from Bronchial Epithelial Cells
Objective: To evaluate the modulatory effect of PHM-27 on mucin secretion from cultured human bronchial epithelial cells.
Materials:
-
Primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) to promote differentiation into a mucociliary phenotype.[12]
-
Cell culture medium for ALI cultures.
-
PHM-27 (human, synthetic).
-
Mucin ELISA kit (e.g., for MUC5AC or MUC5B).[13]
Procedure:
-
Cell Culture:
-
Culture primary HBECs at an ALI for at least 21 days to allow for differentiation.
-
-
Stimulation:
-
Wash the apical surface of the cultures with PBS to remove accumulated mucus.
-
Add fresh medium containing different concentrations of PHM-27 to the basolateral side.
-
Incubate for a defined period (e.g., 1-24 hours).
-
-
Sample Collection and Mucin Quantification:
-
Data Analysis:
-
Normalize the mucin concentration to the total protein content of the cell lysate or to the surface area of the culture.
-
Compare the amount of mucin secreted in PHM-27-treated cultures to control cultures.
-
Protocol 4: In Vivo Evaluation of PHM-27's Anti-inflammatory Effects in a Murine Model of Lung Inflammation
Objective: To investigate the potential of PHM-27 to reduce airway inflammation in an animal model.
Materials:
-
Mice (e.g., BALB/c or C57BL/6).
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS), ovalbumin for allergic models).[14]
-
PHM-27 (human, synthetic).
-
Anesthesia.
-
Equipment for intratracheal or intranasal administration.
-
Equipment for bronchoalveolar lavage (BAL).
Procedure:
-
Induction of Lung Inflammation:
-
Sensitize and challenge mice with an allergen (e.g., ovalbumin) for an allergic asthma model, or administer an inflammatory agent like LPS via intratracheal or intranasal instillation.[14]
-
-
PHM-27 Administration:
-
Administer PHM-27 to a treatment group of mice at a predetermined dose and time point relative to the inflammatory challenge (e.g., prophylactically or therapeutically). Administration can be systemic (i.v., i.p.) or localized (intratracheal, intranasal).
-
-
Assessment of Inflammation:
-
At a specified time after the final challenge/treatment, anesthetize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., neutrophils, eosinophils, macrophages).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA or multiplex assays.[15]
-
-
Histopathology:
-
After BAL, perfuse and excise the lungs.
-
Fix the lung tissue in formalin, embed in paraffin, and prepare sections for histological staining (e.g., Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the inflammatory cell counts, cytokine levels, and histopathological scores between the PHM-27-treated group, the inflamed control group, and a healthy control group.
-
Conclusion
PHM-27 represents a promising research tool for investigating the complex physiology and pathophysiology of the respiratory system. Its actions as a bronchodilator and potential modulator of airway inflammation and secretion, mediated through VPAC receptors and the cAMP signaling pathway, provide multiple avenues for exploration. The protocols outlined in this document offer a foundation for researchers to study the effects of PHM-27 in various in vitro, ex vivo, and in vivo models, contributing to a better understanding of its therapeutic potential for respiratory diseases such as asthma and COPD. Further research is warranted to fully elucidate the specific binding kinetics and functional potencies of PHM-27 in different respiratory cell types.
References
- 1. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 3. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PMA induces the MUC5AC respiratory mucin in human bronchial epithelial cells, via PKC, EGF/TGF-alpha, Ras/Raf, MEK, ERK and Sp1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unipr.it [air.unipr.it]
- 10. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stimulation of mucin secretion from human bronchial epithelial cells by mast cell chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studying mucin secretion from human bronchial epithelial cell primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of Adrenomedullin on Acute Lung Injury Induced by Carrageenan in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of PHM-27 (Human) in Smooth Muscle Relaxation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), the 27-amino acid human counterpart of porcine Peptide Histidine Isoleucine (PHI-27), is a neuropeptide belonging to the Vasoactive Intestinal Peptide (VIP)/secretin/glucagon family of peptides.[1][2] Co-synthesized and co-localized with VIP from its precursor, prepro-VIP, PHM-27 is found in the central and peripheral nervous systems, including nerve fibers innervating blood vessels and smooth muscle.[3] Like VIP, PHM-27 exhibits a range of biological activities, most notably the relaxation of smooth muscle.[2][3] This document provides detailed application notes and protocols for the use of human PHM-27 in smooth muscle relaxation assays, intended for researchers in physiology, pharmacology, and drug development.
Mechanism of Action
PHM-27-induced smooth muscle relaxation is primarily mediated through its interaction with Vasoactive Intestinal Peptide Receptors (VPAC receptors), specifically the VPAC2 subtype, which is predominantly expressed on smooth muscle cells.[1] It is suggested that PHM-27 and VIP act on a common receptor, as they produce additive effects without an increase in maximal response when co-administered.[3]
The binding of PHM-27 to the G-protein coupled VPAC2 receptor initiates a downstream signaling cascade. The receptor is coupled to a stimulatory G-protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium. This ultimately results in smooth muscle relaxation.[5] A secondary signaling pathway involving the inhibition of Heat Shock Protein 27 (HSP27) phosphorylation has also been implicated in VIP-mediated smooth muscle relaxation, a mechanism likely shared by PHM-27.[6]
Quantitative Data
While extensive quantitative data for PHM-27 is limited, studies have demonstrated its dose-dependent relaxant effects. It is generally considered to be less potent than VIP in its vasodilatory actions.[7][8] The following tables summarize available quantitative data for PHM-27 and the closely related, and often equipotent, porcine peptide PHI-27. Data for VIP is also included for comparison, given the shared receptor and mechanism of action.
Table 1: Potency of PHM-27 and Related Peptides in Functional Assays
| Peptide | Assay Type | Tissue/Cell Line | Receptor | Potency (ID50/EC50) | Reference |
| PHM-27 (human) | cAMP Accumulation | Cells expressing human Calcitonin Receptor | Calcitonin Receptor | 11 nM | [9] |
| PHI-27 (porcine) | Inhibition of Mechanical Activity | Rabbit Myometrium | VPAC Receptor | 3 x 10⁻⁸ mol/L | [10] |
| VIP (human) | Inhibition of Mechanical Activity | Rabbit Myometrium | VPAC Receptor | 3 x 10⁻⁸ mol/L | [10] |
| VIP (human) | Relaxation of Smooth Muscle Strips | Human Gastric Antrum | VPAC2 Receptor | 0.53 ± 0.17 nmol/L | [11] |
| VIP (human) | Relaxation of Smooth Muscle Strips | Human Gastric Fundus | VPAC2 Receptor | 3.4 ± 1.4 nmol/L | [11] |
Note: The potency of PHM-27 at the calcitonin receptor highlights potential off-target effects at high concentrations. PHI-27 is the porcine equivalent of human PHM-27 and often exhibits similar biological activity.
Experimental Protocols
The following is a detailed protocol for a standard organ bath assay to evaluate the relaxant effects of PHM-27 on pre-contracted smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings, intestinal segments)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Contractile agonist (e.g., Carbachol (B1668302), Phenylephrine (B352888), KCl)
-
PHM-27 (human) stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Excise the desired smooth muscle tissue and immediately place it in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the tissue to prepare strips or rings of appropriate size (e.g., 2-4 mm rings for vascular tissue).
-
Suspend the tissue preparations in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the tissue should be attached to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, optimal tension should be determined for each tissue type).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissues and allow them to return to baseline.
-
Induce a submaximal, stable contraction using a suitable agonist (e.g., carbachol for airway smooth muscle, phenylephrine for vascular smooth muscle). The concentration of the agonist should be predetermined to elicit approximately 50-80% of the maximal response.
-
-
PHM-27 Administration and Data Recording:
-
Once a stable pre-contraction plateau is achieved, add PHM-27 to the organ bath in a cumulative, concentration-dependent manner.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation induced by PHM-27 as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the PHM-27 concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of PHM-27 that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the dose-response curve.
-
Visualizations
Caption: Signaling pathway of PHM-27 in smooth muscle cells.
Caption: Experimental workflow for smooth muscle relaxation assay.
References
- 1. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide histidine methionine and vasoactive intestinal peptide: occurrence and relaxant effect in the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of NO and VIP in gastrointestinal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relaxation of isolated gastric smooth muscle cells by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of thin-filament regulatory proteins in relaxation of colonic smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide histidine valine: its haemodynamic actions and pharmacokinetics in man differ from those of vasoactive intestinal peptide and peptide histidine methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral vascular effects of peptide histidine methionine in canine and bovine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides PHI and VIP: comparison between vascular and nonvascular smooth muscle effect in rabbit uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PHM-27 (human) in Studying Cyclic AMP Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide Histidine Methioninamide-27 (PHM-27), the human form of peptide histidine isoleucine (PHI), is a 27-amino acid peptide hormone structurally related to Vasoactive Intestinal Peptide (VIP). It is derived from the same precursor protein as VIP.[1][2][3][4] While initially considered an "orphan peptide," research has demonstrated that PHM-27 is a potent agonist at the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR). Activation of the hCTR by PHM-27 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular signaling pathways.[4][5]
These application notes provide a comprehensive overview of the use of human PHM-27 in studying cAMP production, including its pharmacological properties, detailed experimental protocols for measuring cAMP, and the underlying signaling pathway.
Data Presentation
The potency of human PHM-27 in stimulating cAMP production has been determined in cell-based functional assays. The following table summarizes the key quantitative data from a study identifying PHM-27 as a potent agonist at the human calcitonin receptor.
| Ligand | Receptor | Assay Type | Potency (EC₅₀) | Efficacy | Cell Type | Reference |
| Human PHM-27 | Human Calcitonin Receptor (hCTR) | Cyclic AMP Assay | 11 nM | Similar to human calcitonin | Not specified | |
| Human Calcitonin | Human Calcitonin Receptor (hCTR) | Cyclic AMP Assay | Not specified | High | Not specified |
Signaling Pathway
The binding of PHM-27 to the human calcitonin receptor (hCTR), a Class B GPCR, initiates a canonical Gs-protein signaling cascade. This pathway is a fundamental mechanism for transmembrane signal transduction that results in the generation of the second messenger, cAMP.
Experimental Protocols
Several robust methods are available for quantifying agonist-induced cAMP production. The choice of assay depends on the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for commonly used cAMP assays, adapted for studying the effects of PHM-27 on cells expressing the human calcitonin receptor.
Experimental Workflow Overview
The general workflow for assessing PHM-27-induced cAMP production involves several key steps, from cell culture to data analysis.
References
- 1. Cyclic AMP regulation of pro-vasoactive intestinal polypeptide/PHM-27 synthesis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular Organization of the cAMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHM-27 (Human) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] It is derived from the same precursor protein as VIP, prepro-VIP.[1] While initially considered an "orphan peptide," research has identified PHM-27 as a potent agonist of the human calcitonin receptor (hCTR).[2][3] This finding has opened up avenues for investigating its physiological roles and therapeutic potential, particularly in areas where calcitonin receptor signaling is relevant, such as calcium homeostasis and glucose metabolism.[3][4]
These application notes provide an overview of commercially available PHM-27, its biological activity, and detailed protocols for its characterization in a research setting.
Commercial Suppliers of PHM-27 (Human)
A variety of vendors supply synthetic human PHM-27 peptide for research purposes. The quality and specifications of the peptide can vary between suppliers, so it is crucial to select a product that meets the requirements of the intended application. Below is a summary of some commercial suppliers and their product specifications.
| Supplier | Catalog Number | Purity | Molecular Weight (Da) | Format | Storage |
| Phoenix Pharmaceuticals | 064-07 | ≥ 95% | 2985.46 | Lyophilized Powder | Lyophilized: 0-5°C; Reconstituted: 4°C (up to 5 days) or -20°C (up to 3 months) |
| BioCrick | >98% (Typically) | Not specified | Lyophilized Powder | -20°C | |
| Molecular Depot | MDP0561 | High Purity | 2985.2 | Powder | -20°C[5] |
| Biosynth | PPM-4177-V | Not specified | 2985.4 | Lyophilized Powder | Not specified |
| AbMole | >98% | Not specified | Lyophilized Powder | Not specified | |
| MedChemExpress | >98% | Not specified | Lyophilized Powder | -80°C (6 months); -20°C (1 month) | |
| MyBioSource | MBS658366 | ~95% | Not specified | Lyophilized Powder | -20°C (12 months) |
Note: This table is not exhaustive and specifications are subject to change. Researchers should always consult the supplier's technical data sheet for the most up-to-date information.
Biological Activity
PHM-27 is a potent agonist of the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR).[2][3] Its potency is reported to be similar to that of human calcitonin, with an EC50 of approximately 11 nM in cell-based functional assays.[2][3][6] The activation of the hCTR by PHM-27 initiates downstream signaling cascades that can vary depending on the cell type and its G protein coupling profile.[7]
Signaling Pathways
The calcitonin receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct signaling pathways.[4][8]
-
Gs Pathway (Adenylate Cyclase/cAMP): The most well-characterized pathway for hCTR activation involves the Gs protein. Upon ligand binding, the activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
-
Gq Pathway (Phospholipase C/IP3/DAG): The hCTR can also couple to Gq proteins.[8] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Below is a diagram illustrating the primary signaling pathways activated by PHM-27 through the human calcitonin receptor.
Experimental Protocols
To characterize the activity of PHM-27, two key in vitro assays are recommended: a radioligand binding assay to determine its affinity for the hCTR and a functional cell-based assay to measure its potency in activating downstream signaling.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of PHM-27 for the human calcitonin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing the human calcitonin receptor (hCTR).
-
Cell membrane preparation from hCTR-expressing cells.
-
[125I]-Salmon Calcitonin ([125I]-sCT) as the radioligand.
-
Unlabeled PHM-27 peptide.
-
Unlabeled human calcitonin (hCT) or salmon calcitonin (sCT) as a positive control.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 500 mM NaCl, pH 7.4.
-
Scintillation cocktail and a gamma counter.
-
96-well filter plates (e.g., Millipore Multiscreen).
Protocol:
-
Membrane Preparation:
-
Culture hCTR-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of Binding Buffer.
-
Add 50 µL of a serial dilution of unlabeled PHM-27 (or control ligands) to the appropriate wells. For non-specific binding (NSB) wells, add a high concentration of unlabeled hCT or sCT (e.g., 1 µM). For total binding (TB) wells, add 50 µL of Binding Buffer.
-
Add 50 µL of [125I]-sCT at a final concentration close to its Kd (e.g., 50 pM).
-
Add 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the TB counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based cAMP Functional Assay
This protocol measures the ability of PHM-27 to stimulate the production of intracellular cAMP in cells expressing the hCTR.
Materials:
-
HEK293 or CHO cells stably expressing the hCTR.
-
Cell culture medium (e.g., DMEM/F-12) with serum.
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
PHM-27 peptide.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase) as a positive control.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque cell culture plates.
Protocol:
-
Cell Seeding:
-
Seed the hCTR-expressing cells into a 384-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of PHM-27 and forskolin in Stimulation Buffer.
-
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted compounds (PHM-27 or forskolin) to the cells. Include wells with Stimulation Buffer only as a negative control.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression software to determine the EC50 value and the maximum response (Emax).
-
Conclusion
PHM-27 is a valuable research tool for studying the pharmacology and physiological roles of the human calcitonin receptor. The availability of high-quality synthetic peptide from various commercial suppliers, combined with the detailed protocols provided in these application notes, will enable researchers to accurately characterize its binding affinity and functional potency. These studies will contribute to a better understanding of the calcitonin receptor system and may facilitate the development of novel therapeutics targeting this receptor.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHM 27 (human) | CAS 87403-73-4 | Tocris Bioscience [tocris.com]
- 4. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 5. moleculardepot.com [moleculardepot.com]
- 6. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production and Purification of Recombinant Human Peptide Histidine Methionine-27 (PHM-27)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone with significant biological activities, including effects on smooth muscle relaxation, insulin (B600854) secretion, and potential roles in neurotransmission. Structurally and functionally related to Vasoactive Intestinal Peptide (VIP), PHM-27 is derived from the same precursor protein, prepro-VIP. A key structural feature for its biological activity is the C-terminal methioninamide. The production of biologically active, recombinant human PHM-27 is a critical step for further research into its physiological roles and therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for the expression of recombinant human PHM-27 in Escherichia coli as a tandem repeat fusion protein, followed by purification, and in vitro enzymatic amidation to yield the active peptide.
Signaling Pathway of Human PHM-27
Human PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR). Binding of PHM-27 to the hCTR activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to various cellular responses.
Troubleshooting & Optimization
PHM-27 (Human) Solubility and Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of human Peptide Histidine Methionine-27 (PHM-27). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and why are its solubility and stability important?
A1: PHM-27 is a 27-amino acid peptide that is an endogenous product of the human prepro-vasoactive intestinal peptide (VIP) gene.[1][2] It is a potent agonist for the human calcitonin receptor (hCTr), with an EC50 of 11 nM.[1][3][4] Proper solubilization and stability are critical for accurate and reproducible results in biological assays, as aggregation or degradation can lead to a loss of biological activity and misleading data.
Q2: What is the best solvent for dissolving lyophilized PHM-27?
A2: The optimal solvent for PHM-27 depends on its amino acid sequence and net charge. Based on its sequence (His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2), PHM-27 has several charged residues.[5] For initial attempts, sterile distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) is recommended. If solubility issues persist, especially with hydrophobic peptides, using a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution in an aqueous buffer can be effective.
Q3: How should I store lyophilized and reconstituted PHM-27?
A3: Lyophilized PHM-27 should be stored at -20°C or -80°C for long-term stability.[5] Once reconstituted, the solution's stability is more limited. For short-term storage (up to one week), the solution can be kept at 4°C.[6] For longer-term storage, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] The addition of a carrier protein (e.g., 0.1% BSA) can also enhance stability in solution.[6]
Q4: My reconstituted PHM-27 solution appears cloudy. What should I do?
A4: Cloudiness or precipitation in your PHM-27 solution is a sign of aggregation or poor solubility. This can be caused by several factors, including high peptide concentration, inappropriate solvent, or pH close to the peptide's isoelectric point. Refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Q5: What are the main degradation pathways for PHM-27?
A5: Peptides like PHM-27 are susceptible to several degradation pathways, including hydrolysis, deamidation, and oxidation.[7] The presence of aspartic acid (Asp) residues makes it prone to hydrolysis, while asparagine (Asn) and glutamine (Gln) can undergo deamidation. The methionine (Met) residue is susceptible to oxidation.[7] Storage conditions, such as pH and temperature, play a significant role in the rates of these degradation reactions.
Data Presentation
Table 1: Recommended Solvents for PHM-27 Reconstitution
| Solvent Type | Recommended Solvent | Application Notes |
| Aqueous | Sterile, deionized water | A good starting point for charged peptides. |
| 0.1% Acetic Acid in sterile water | Recommended for basic peptides to aid dissolution. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Use for direct application in many biological assays, but be cautious of potential solubility issues at neutral pH. | |
| Organic | Dimethyl sulfoxide (DMSO) | For hydrophobic peptides or those that are difficult to dissolve in aqueous solutions. Use a minimal amount to dissolve and then slowly dilute with your aqueous buffer. |
| Dimethylformamide (DMF) | An alternative to DMSO, especially for peptides containing Cysteine (not present in PHM-27). |
Table 2: Storage Conditions for PHM-27
| Form | Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator to protect from moisture. |
| Reconstituted Solution | 4°C | Up to 1 week | Prone to microbial growth; use sterile techniques. |
| -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (B35011) for enhanced stability.[8] |
Troubleshooting Guides
Guide 1: Resolving PHM-27 Solubility Issues (Cloudiness/Precipitation)
This guide provides a systematic approach to troubleshoot and resolve solubility problems with PHM-27.
Caption: Troubleshooting workflow for PHM-27 solubility.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PHM-27
-
Equilibration: Before opening, allow the vial of lyophilized PHM-27 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of the appropriate sterile solvent (refer to Table 1) to the vial. For example, to make a 1 mg/mL stock solution from 500 µg of peptide, add 500 µL of solvent.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve readily, sonication in a water bath for a few minutes can be helpful.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
Protocol 2: Long-Term Storage of Reconstituted PHM-27
-
Aliquoting: Based on your experimental needs, divide the reconstituted PHM-27 stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the peptide is subjected to, as repeated cycling can lead to degradation.[9][10][11][12][13]
-
Cryoprotectant (Optional): For enhanced stability, consider adding a cryoprotectant such as sterile glycerol to a final concentration of 10-20% to your aliquots.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage.
-
Thawing: When needed, thaw an aliquot rapidly in a room temperature water bath and keep it on ice until use. Avoid repeated freeze-thaw cycles of the same aliquot.
Protocol 3: General Workflow for Assessing PHM-27 Stability
This protocol outlines a general approach to assess the stability of a PHM-27 solution under specific conditions.
Caption: Experimental workflow for assessing PHM-27 stability.
Signaling Pathway
Putative Signaling Pathway of PHM-27 via the Human Calcitonin Receptor (hCTr)
PHM-27 has been identified as a potent agonist of the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR).[3] Upon binding, it is expected to initiate a signaling cascade similar to that of calcitonin, primarily involving the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Putative signaling pathway of PHM-27.
References
- 1. PHM 27 (human) | CAS 87403-73-4 | Tocris Bioscience [tocris.com]
- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of repeated freeze-thaw cycles on human muscle tissue visualized by postmortem computed tomography (PMCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PHM-27 (Human) Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Western blot analysis of the human peptide hormone PHM-27.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of human PHM-27 on a Western blot?
Human PHM-27 is a 27-amino acid peptide with a predicted molecular weight of approximately 3 kDa. However, due to its small size, it may be challenging to resolve on standard SDS-PAGE gels and may migrate differently than expected. Additionally, antibodies may detect the precursor protein, pro-vasoactive intestinal peptide (pro-VIP), which has a molecular weight of approximately 17.5-20 kDa.[1] It is crucial to check the antibody datasheet for the expected band size, as some antibodies may be raised against the precursor.
Q2: I am not detecting any signal for PHM-27. What are the possible reasons?
The absence of a signal is a common issue when working with a small peptide like PHM-27. Several factors could be contributing to this:
-
Inefficient Protein Transfer: Small peptides can easily pass through standard 0.45 µm PVDF or nitrocellulose membranes, a phenomenon known as "blow-through."
-
Low Protein Expression: The expression level of PHM-27 in your samples may be below the detection limit of the antibody.
-
Poor Antibody Binding: The antibody may not be optimal for Western blotting, or the epitope may be masked.
-
Protein Degradation: Peptides are susceptible to degradation by proteases.
Q3: My Western blot shows a high background. How can I reduce it?
High background can obscure the detection of your target protein. Common causes and solutions include:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may need to be optimized.
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies.
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered.
Q4: I am observing multiple non-specific bands. What can I do?
Non-specific bands can arise from several sources:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Some anti-PHM-27 antibodies may cross-react with structurally related peptides like PACAP.
-
Detection of Precursor Forms: As mentioned, you might be detecting the pro-VIP precursor at ~20 kDa.[1]
-
Protein Degradation: Degraded fragments of PHM-27 or its precursor could appear as lower molecular weight bands.
-
Excessive Protein Loading: Overloading the gel can lead to non-specific antibody binding.
Q5: Why do I see a ~50 kDa band when the antibody is for PHM-27?
Some commercially available anti-PHM-27 antibodies have been reported to detect a band at ~50 kDa. This is significantly larger than both the mature peptide and its known precursor. This could be due to several reasons, including the detection of a protein complex, a post-translationally modified form of the precursor, or non-specific binding to an unrelated protein of high abundance. It is essential to validate the antibody's specificity using appropriate controls, such as a blocking peptide or tissues known to express PHM-27.
Troubleshooting Guide
Problem 1: No or Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Transfer of Small Peptide | - Use a smaller pore size membrane (0.2 µm PVDF is recommended).- Optimize transfer time; shorter times may be necessary to prevent blow-through.- Consider using two membranes to capture any peptide that passes through the first.- A wet transfer system is often more efficient for small proteins. |
| Low Abundance of Target Protein | - Increase the amount of protein loaded onto the gel.- Enrich your sample for PHM-27 using immunoprecipitation.- Use a positive control (e.g., recombinant PHM-27 peptide or a cell line known to express PHM-27) to confirm the protocol and antibody are working. |
| Suboptimal Antibody Performance | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).- Ensure the secondary antibody is appropriate for the primary antibody and is used at the recommended dilution.- Check the antibody datasheet to confirm it is validated for Western blotting. |
| Protein Degradation | - Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time to 1-2 hours at room temperature.- Optimize the blocking agent. While 5% non-fat milk is common, 3-5% BSA may be preferable for some antibodies. |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Inadequate Washing | - Increase the number and duration of wash steps (e.g., 3 x 10 minutes) with a buffer containing a detergent like Tween-20 (0.05-0.1%). |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | - Use a more specific antibody; monoclonal antibodies are generally more specific than polyclonal antibodies.- Perform a peptide block experiment by pre-incubating the primary antibody with the immunizing peptide to confirm the specificity of the bands. |
| Detection of Precursor Protein | - Be aware that a band at ~20 kDa may correspond to the pro-VIP precursor.[1] This can be a valid target depending on the research question. |
| Protein Overload | - Reduce the amount of total protein loaded per lane. A typical range is 20-50 µg, but this may need optimization. |
Experimental Protocols
General Western Blot Protocol for PHM-27 (Human)
This protocol is a starting point and may require optimization for your specific samples and antibodies.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Keep samples on ice throughout the lysis procedure.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE:
-
For the detection of the ~3 kDa PHM-27 peptide, use a high-percentage Tris-Tricine gel (e.g., 16.5%).
-
For the detection of the ~20 kDa pro-VIP precursor, a standard 12-15% Tris-Glycine gel can be used.
-
Load 20-50 µg of total protein per lane.
-
Include a pre-stained protein ladder that resolves low molecular weight proteins.
3. Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Activate the PVDF membrane in methanol (B129727) for 1-2 minutes before assembling the transfer stack.
-
Use a wet transfer system and optimize the transfer time. For small peptides, a shorter transfer time (e.g., 30-60 minutes at 100V) may be required to prevent blow-through.
4. Immunodetection:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHM-27 antibody at the recommended dilution (start with the datasheet recommendation and optimize) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.
Quantitative Data Summary
| Parameter | Recommendation for PHM-27 (3 kDa) | Recommendation for pro-VIP (20 kDa) |
| Gel Percentage | 16.5% Tris-Tricine | 12-15% Tris-Glycine |
| Membrane Type & Pore Size | PVDF, 0.2 µm | PVDF or Nitrocellulose, 0.45 µm |
| Transfer Time (Wet) | 30-60 minutes (optimization required) | 60-90 minutes |
| Blocking Buffer | 5% BSA or non-fat milk in TBST | 5% BSA or non-fat milk in TBST |
| Primary Antibody Dilution | Refer to datasheet; titrate for optimization | Refer to datasheet; titrate for optimization |
| Secondary Antibody Dilution | Refer to datasheet; typically 1:2,000 - 1:10,000 | Refer to datasheet; typically 1:2,000 - 1:10,000 |
Visualizations
Caption: A generalized workflow for Western blotting, with key considerations for the detection of the small peptide PHM-27 highlighted.
References
Technical Support Center: Optimizing PHM-27 (Human) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PHM-27 (human) for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and what are its primary functions?
Peptide Histidine Methionine (PHM-27) is a 27-amino acid peptide hormone.[1][2][3] It is co-synthesized from the same precursor protein as Vasoactive Intestinal Peptide (VIP) and shares significant structural and functional similarities with VIP.[2][4] PHM-27 is known to be involved in a variety of physiological processes, including smooth muscle relaxation, hormone secretion, and regulation of the central nervous system.[1][2][5] In humans, it is the analogue of the porcine/rat peptide, Peptide Histidine Isoleucine (PHI).[2][4]
Q2: What receptors does PHM-27 interact with?
PHM-27, like VIP, is known to interact with the VPAC1 and VPAC2 receptors, which are Class B G-protein coupled receptors.[4][6][7] It has also been identified as a potent agonist of the human calcitonin receptor, with a potency of 11 nM.[8] The binding affinity of PHM to VPAC receptors is generally considered to be lower than that of VIP.[6]
Q3: What is the typical starting dose for PHM-27 in in vivo studies?
Due to limited direct studies on PHM-27, initial dosage can be estimated based on studies of its rodent equivalent, Peptide Histidine Isoleucine (PHI), and the closely related Vasoactive Intestinal Peptide (VIP). For intravenous (IV) administration in rats, a dose of 3.0 nmol/rat of PHI has been shown to elicit a physiological response.[9] For intracerebroventricular (ICV) injections in the paraventricular nucleus (PVN) of rats, doses of PHI ranging from 0.15 to 3.0 nmol/rat have been used.[9] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q4: How should I prepare and handle PHM-27 for in vivo administration?
Peptides like PHM-27 are susceptible to degradation. To ensure stability and bioactivity, follow these guidelines:
-
Reconstitution: Reconstitute lyophilized PHM-27 in a sterile, buffered solution. The choice of solvent will depend on the peptide's properties. For basic peptides, a slightly acidic solution may be necessary, while acidic peptides may require a basic solution.
-
Storage: Store the lyophilized peptide at -20°C or colder. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
-
Formulation: Consider using excipients to enhance stability. For example, antioxidants can be added for peptides containing methionine, which is prone to oxidation.[10] The pH of the formulation should be optimized to improve stability.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological response | Peptide degradation | - Ensure proper storage and handling of the peptide. - Prepare fresh solutions for each experiment. - Assess peptide integrity using techniques like HPLC. |
| Incorrect dosage | - Perform a thorough literature search for similar peptides. - Conduct a dose-response study to find the optimal concentration. | |
| Inappropriate administration route | - The chosen route may not be optimal for reaching the target tissue. - Consider alternative routes of administration (e.g., IV for rapid systemic effects, SC for sustained release). | |
| High variability in results | Inconsistent peptide administration | - Ensure accurate and consistent injection volumes and techniques. - For infusions, verify the pump is calibrated and functioning correctly. |
| Animal-to-animal variability | - Increase the number of animals per group to improve statistical power. - Ensure animals are of similar age, weight, and health status. | |
| Peptide precipitation upon reconstitution or injection | Poor peptide solubility | - Check the peptide's isoelectric point (pI) and adjust the pH of the reconstitution buffer accordingly. - Use a small amount of a suitable organic solvent (e.g., DMSO) to initially dissolve the peptide before diluting with an aqueous buffer. |
| Aggregation | - Avoid vigorous shaking or vortexing during reconstitution. - Include anti-aggregation excipients in the formulation. |
Quantitative Data from In Vivo Studies
The following table summarizes available quantitative data for PHM-27 and its rodent equivalent, PHI, from in vivo studies. Due to the limited data directly on PHM-27, data from closely related peptides are included for reference.
| Peptide | Species | Administration Route | Dose | Observed Effect | Reference |
| PHI | Rat | Intravenous (IV) | 3.0 nmol/rat | Increased plasma ACTH and corticosterone (B1669441) levels | [9] |
| PHI | Rat | Intracerebroventricular (PVN) | 0.15 - 3.0 nmol/rat | Dose-dependent increase in plasma ACTH and corticosterone | [9] |
| PHM | Canine | Intra-arterial | Dose-dependent | Increased vertebral artery blood flow | [5] |
| VIP | Rat | Intravenous (IV) infusion | 11.2 ng/kg/min | Physiological effects on gut-associated lymphoid tissues | |
| VIP | Mouse | Subcutaneous (SC) infusion | 1.0 - 10 µ g/day | Dose-dependent inhibition of small-cell lung cancer tumor growth | [13] |
Experimental Protocols
Intravenous (IV) Bolus Injection in Rats
This protocol is adapted from general guidelines for peptide administration and a study using intravenous PHI in rats.[9]
Materials:
-
PHM-27 (human), lyophilized
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS), pH 7.4
-
Sterile insulin (B600854) syringes with 27-30G needles
-
Animal restrainer
Procedure:
-
Peptide Preparation:
-
Allow the lyophilized PHM-27 vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. Gently swirl the vial to dissolve the peptide; do not vortex.
-
Dilute the stock solution to the final injection concentration with sterile saline or PBS. A typical injection volume for a rat is 100-200 µL.
-
-
Animal Preparation:
-
Weigh the rat to determine the correct dose volume.
-
Place the rat in a suitable restrainer to immobilize the tail.
-
-
Injection:
-
Disinfect the lateral tail vein with a 70% ethanol (B145695) wipe.
-
Carefully insert the needle into the vein, bevel up.
-
Slowly inject the PHM-27 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions.
-
Proceed with the experimental measurements at the predetermined time points.
-
Continuous Intravenous (IV) Infusion in Rats
This protocol provides a general framework for continuous IV infusion, which can be adapted for PHM-27 based on studies with similar peptides.
Materials:
-
PHM-27 (human), lyophilized
-
Sterile infusion vehicle (e.g., saline with 0.1% bovine serum albumin to prevent peptide adsorption)
-
Implantable osmotic pump or syringe pump with catheter
-
Surgical instruments for catheter implantation
-
Anesthesia
Procedure:
-
Peptide and Pump Preparation:
-
Prepare the PHM-27 solution in the sterile infusion vehicle at the desired concentration.
-
Fill the osmotic pump or syringe with the peptide solution according to the manufacturer's instructions.
-
-
Surgical Implantation of Catheter:
-
Anesthetize the rat.
-
Surgically implant a catheter into the jugular or femoral vein.
-
Connect the catheter to the osmotic pump or the line from the syringe pump, which is implanted subcutaneously on the back of the rat.
-
Close the incision and allow the animal to recover from surgery.
-
-
Infusion and Monitoring:
-
The osmotic pump will deliver the peptide at a constant rate. For a syringe pump, set the desired infusion rate.
-
House the animals individually and monitor their well-being throughout the infusion period.
-
Collect samples or perform measurements at the specified time points.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PHM-27 signaling pathway via VPAC receptors.
Caption: Experimental workflow for optimizing PHM-27 dosage.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] [pubmed.ncbi.nlm.nih.gov]
- 3. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral vascular effects of peptide histidine methionine in canine and bovine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide histidine isoleucine-induced elevations in ACTH and corticosterone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. Vasoactive intestinal peptide inhibits human small-cell lung cancer proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of PHM-27 (human) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of human Peptide Histidine Methionine (PHM-27) in solution.
I. Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and why is its stability in solution a concern?
A1: Human PHM-27 is a 27-amino acid peptide hormone that is closely related to Vasoactive Intestinal Peptide (VIP).[1][2] It is a potent agonist for the human calcitonin receptor.[3] Like many peptides, PHM-27 is susceptible to degradation in solution, which can lead to a loss of biological activity and inaccurate experimental results. This degradation can be caused by enzymatic activity, pH-dependent hydrolysis, oxidation, and aggregation.[4][5]
Q2: What are the primary pathways of PHM-27 degradation in solution?
A2: The primary degradation pathways for PHM-27 and similar peptides include:
-
Enzymatic Degradation: A key enzyme responsible for the degradation of PHM-27 in human serum is dipeptidyl-peptidase IV (DPP-IV).[6] This enzyme cleaves the N-terminal dipeptide from peptides with a penultimate proline or alanine, which is the case for PHM-27 (His-Ala...).
-
Chemical Degradation: This includes pH-dependent hydrolysis of peptide bonds, deamidation of asparagine and glutamine residues, and oxidation of susceptible amino acids like methionine.[5] For the closely related peptide VIP, it has been shown to be stable in acidic and neutral solutions but unstable in basic conditions.[7]
-
Physical Instability: This involves aggregation and adsorption to surfaces, which can be influenced by factors such as peptide concentration, pH, ionic strength, and temperature.[5]
Q3: How can I prevent enzymatic degradation of PHM-27?
A3: To prevent enzymatic degradation, especially by proteases like DPP-IV, the use of protease inhibitors is highly recommended. A cocktail of inhibitors with broad specificity is often effective. For targeted inhibition of DPP-IV, specific inhibitors are available.
Q4: What is the optimal pH and temperature for storing PHM-27 solutions?
A4: Based on studies of the closely related peptide VIP, PHM-27 is expected to be most stable in acidic to neutral pH (pH 4-7).[7] It is recommended to avoid basic conditions (pH > 7) as this can accelerate degradation. For short-term storage (hours to a few days), solutions should be kept at 2-8°C. For long-term storage, it is best to store aliquots of the peptide solution at -20°C or -80°C to minimize degradation.[7]
Q5: What are the best practices for handling and dissolving lyophilized PHM-27?
A5: To ensure the stability and integrity of lyophilized PHM-27, follow these guidelines:
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Use sterile, nuclease-free water or a recommended buffer for reconstitution. The choice of solvent can impact solubility and stability.
-
For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.
-
Vortex gently to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
After reconstitution, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PHM-27.
| Problem | Possible Cause | Recommended Solution |
| Loss of PHM-27 activity in cell culture medium. | Enzymatic degradation by proteases present in serum-containing media. | Use a serum-free medium if compatible with your cells. If serum is required, add a broad-spectrum protease inhibitor cocktail to the medium. Consider using a specific DPP-IV inhibitor if this is the primary degradation pathway. |
| Inconsistent results between experiments. | Degradation of PHM-27 stock solution due to improper storage or handling. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Always verify the concentration of the stock solution before use. |
| Precipitation of PHM-27 in solution. | Peptide concentration is too high for the chosen solvent. pH of the solution is at or near the isoelectric point (pI) of the peptide. | Check the solubility information provided by the manufacturer. If necessary, use a small amount of an appropriate organic solvent (e.g., DMSO) to aid dissolution before adding the aqueous buffer. Adjust the pH of the buffer to be at least one unit away from the peptide's pI. |
| Rapid degradation of PHM-27 in biological samples (e.g., plasma, serum). | High concentration of endogenous proteases. | Add a protease inhibitor cocktail, including a DPP-IV inhibitor, to the collection tubes immediately after sample collection. Process the samples on ice and as quickly as possible. Store samples at -80°C until analysis. |
III. Experimental Protocols
Protocol 1: In Vitro Stability Assay of PHM-27 using RP-HPLC
This protocol describes a method to assess the stability of PHM-27 in a buffered solution over time.
Materials:
-
Lyophilized human PHM-27
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Protease inhibitor cocktail (optional)
-
Incubator or water bath
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of PHM-27 Stock Solution:
-
Allow the lyophilized PHM-27 vial to equilibrate to room temperature.
-
Reconstitute the peptide in sterile water to a stock concentration of 1 mg/mL. Gently vortex to dissolve.
-
-
Incubation:
-
Prepare the test solution by diluting the PHM-27 stock solution in PBS (pH 7.4) to a final concentration of 100 µg/mL. If testing the effect of protease inhibitors, add them to the PBS before adding the peptide.
-
Incubate the test solution at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Sample Quenching and Preparation:
-
Immediately stop the degradation reaction in the withdrawn aliquot by adding an equal volume of 1% TFA in water. This will acidify the sample and precipitate most proteins/enzymes.
-
Centrifuge the quenched sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Inject a standard of undegraded PHM-27 to determine its retention time.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact PHM-27 at each time point.
-
Calculate the percentage of remaining PHM-27 at each time point relative to the T=0 time point.
-
Plot the percentage of remaining PHM-27 versus time to determine the degradation kinetics and half-life. The half-life can be calculated by fitting the data to a one-phase exponential decay model.[8]
-
IV. Data Presentation
Table 1: Recommended Storage Conditions for PHM-27 Solutions
| Storage Duration | Temperature | Recommended pH | Notes |
| Short-term (≤ 24 hours) | 2-8°C | 4.0 - 7.0 | Avoid repeated temperature fluctuations. |
| Medium-term (1-2 weeks) | -20°C | 4.0 - 7.0 | Aliquot to avoid freeze-thaw cycles. |
| Long-term (> 2 weeks) | -80°C | 4.0 - 7.0 | Aliquot in single-use vials. |
Table 2: Common Protease Inhibitors for Stabilizing Peptides
| Inhibitor | Target Proteases | Typical Working Concentration | Notes |
| Broad-Spectrum Protease Inhibitor Cocktails | Serine, Cysteine, Aspartic, and Metallo-proteases | Varies by manufacturer (e.g., 1X) | Recommended for initial experiments and complex biological matrices. |
| Sitagliptin | Dipeptidyl Peptidase IV (DPP-IV) | 10 - 100 µM | A specific and potent inhibitor of DPP-IV.[9] |
| Vildagliptin | Dipeptidyl Peptidase IV (DPP-IV) | 1 - 10 µM | Another specific DPP-IV inhibitor.[10] |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates divalent cations required for metalloprotease activity. |
| Aprotinin | Serine proteases | 1 - 2 µg/mL | Effective against trypsin, chymotrypsin, and plasmin. |
V. Visualizations
Caption: Major degradation pathways for PHM-27 in solution.
Caption: Workflow for in vitro stability testing of PHM-27.
Caption: Troubleshooting logic for PHM-27 degradation issues.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHM-27 (Human) Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating non-specific binding (NSB) in human PHM-27 receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in PHM-27 receptor assays?
A1: Non-specific binding refers to the adherence of the radiolabeled ligand (e.g., ¹²⁵I-PHM-27) to components other than the target receptor, such as filter plates, assay tubes, and other proteins in the membrane preparation. High NSB can mask the specific binding signal, leading to an underestimation of receptor affinity and an inaccurate determination of receptor density (Bmax). In peptide radioligand assays, like those for PHM-27, NSB can be particularly problematic due to the inherent "stickiness" of peptides.
Q2: How is non-specific binding determined in a PHM-27 receptor assay?
A2: Non-specific binding is measured by incubating the membrane preparation and the radioligand in the presence of a high concentration of a non-radiolabeled competitor. This "cold" ligand will saturate the specific binding sites on the PHM-27 receptor, so any remaining bound radioactivity is considered non-specific.
Q3: What are the primary receptors for PHM-27 (human)?
A3: PHM-27 (Peptide Histidine Methionine-27) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily. It binds with high affinity to the VPAC1 and VPAC2 receptors, which it shares with VIP. Additionally, PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR). Therefore, troubleshooting NSB may depend on which of these receptors is being studied.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 10% of the total binding to ensure a sufficient signal window for accurate measurements. High-quality assays should have specific binding that accounts for at least 80% of the total binding at the Kd concentration of the radioligand.[1]
Q5: What are the most common causes of high non-specific binding in peptide receptor assays?
A5: The most common causes include:
-
Hydrophobic and Ionic Interactions: Peptides can non-specifically adhere to plasticware and filter materials through hydrophobic or electrostatic forces.
-
Inadequate Blocking: Insufficient blocking of non-target sites on the cell membranes and assay materials.
-
Radioligand Degradation: Proteases in the membrane preparation can degrade the radiolabeled peptide, and the fragments may bind non-specifically.
-
Suboptimal Assay Conditions: Incorrect pH, ionic strength, or temperature of the assay buffer can increase NSB.
-
Filter Binding: The radioligand may bind directly to the filter material used to separate bound from free ligand.
Troubleshooting High Non-Specific Binding
High non-specific binding is a common challenge in PHM-27 receptor assays. The following guide provides a systematic approach to identify and resolve the root cause of this issue.
Experimental Workflow for Troubleshooting NSB
Caption: A flowchart outlining the systematic steps to diagnose and reduce high non-specific binding.
Quantitative Troubleshooting Guide
The following tables provide quantitative starting points for optimizing your PHM-27 receptor binding assay.
Table 1: Buffer and Additive Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Buffer pH | 7.4 | Test a range from 7.0 to 8.0. | The charge of the peptide ligand and receptor can influence NSB.[2][3] |
| Salt (NaCl) | 100-150 mM | Increase concentration up to 200 mM. | Higher salt concentrations can shield electrostatic interactions causing NSB.[2] |
| BSA | 0.1% (w/v) | Increase concentration up to 1% (w/v). | BSA blocks non-specific sites on assay tubes, pipette tips, and membranes.[2] |
| Surfactant | None | Add 0.01-0.1% Tween-20 or Triton X-100. | Non-ionic detergents can reduce hydrophobic interactions. |
| Protease Inhibitor | None | Add Bacitracin (e.g., 0.25 mg/mL). | Prevents degradation of the peptide radioligand. |
Table 2: Filtration and Washing Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Filter Type | Glass Fiber (GF/B or GF/C) | Test different filter types if NSB persists. | Some ligands may have a high affinity for certain filter materials. |
| Filter Pre-treatment | None | Pre-soak filters in 0.3-0.5% polyethylenimine (PEI) for 30-60 min.[4] | PEI is a cationic polymer that reduces radioligand binding to negatively charged glass fiber filters.[2] |
| Wash Buffer | Assay Buffer | Use ice-cold wash buffer. Increase the number of washes (e.g., from 3 to 5). | Cold temperatures slow dissociation from the receptor. More washes remove unbound ligand more effectively. |
| Washing Volume | 3 x 1 mL | Increase volume per wash. | Ensures complete removal of unbound radioligand. |
Experimental Protocols
Membrane Preparation
-
Homogenize cells or tissues expressing the human PHM-27 receptor (VPAC or calcitonin receptor) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
Radioligand Binding Assay (Filtration Method)
This protocol is a composite based on assays for related peptide receptors and should be optimized for your specific experimental conditions.
Materials:
-
Assay Buffer: 20 mM HEPES, 5 mM MgCl₂, 150 mM NaCl, 0.2% BSA, 0.25 mg/mL Bacitracin, pH 7.4.
-
Radioligand: ¹²⁵I-PHM-27 (or ¹²⁵I-VIP).
-
Non-specific Competitor: 1 µM unlabeled PHM-27 or VIP.
-
Membrane Preparation: 20-50 µg of membrane protein per well.
-
Filter Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-treated with 0.3% PEI.[3][5]
Procedure:
-
Filter Pre-treatment: Soak the filter plate in 0.3% (v/v) PEI for at least 30 minutes at 4°C.[4] Aspirate the PEI solution and wash the filters with assay buffer before use.
-
Assay Setup: In a 96-well assay plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL radioligand, 50 µL assay buffer, 150 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL radioligand, 50 µL non-specific competitor, 150 µL membrane preparation.
-
Competition Assay: 50 µL radioligand, 50 µL of varying concentrations of test compound, 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[6]
-
Filtration: Rapidly terminate the reaction by filtering the contents of the assay plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
Drying: Dry the filter plate completely, typically for 30-60 minutes at 50°C.[3]
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
PHM-27 Receptor Signaling Pathway
PHM-27 primarily signals through VPAC receptors, which are G-protein coupled receptors (GPCRs). The canonical pathway involves the activation of adenylyl cyclase.
Caption: Canonical and alternative signaling pathways activated by PHM-27 binding to VPAC receptors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sinobiological.com [sinobiological.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. False serum calcitonin high levels using a non-competitive two-site IRMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Improving signal-to-noise ratio in PHM-27 (human) ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their human PHM-27 (Peptide Histidine Methionine-27) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a peptide ELISA?
A signal-to-noise (S/N) ratio is a measure that compares the level of the desired signal to the level of background noise.[1] For quantitative ELISAs, a higher S/N ratio is desirable as it indicates a more sensitive and reliable assay. While the optimal S/N ratio can vary, a ratio of at least 10 is often considered a benchmark for sufficient analytical sensitivity in HPLC, a related quantitative technique.[2] For ELISAs, a signal from the positive control that is at least 3 times the signal of the negative control is a common minimum requirement.[3]
Q2: My signal is weak or absent. What are the common causes?
Weak or no signal in a PHM-27 ELISA can stem from several factors:
-
Reagent Issues: Ensure all reagents, including standards and antibodies, are brought to room temperature before use, as cold reagents can impede binding.[1] Verify that reagents have not expired and have been stored correctly.
-
Incorrect Antibody Concentrations: The concentrations of both the capture and detection antibodies are critical. Titrate each antibody to determine the optimal concentration that yields the highest signal-to-noise ratio.[4]
-
Improper Incubation: Incubation times and temperatures that are too short or too low can lead to incomplete binding.[1][5] Refer to the kit protocol for recommended incubation parameters.
-
Inefficient Washing: While essential for reducing background, overly aggressive washing can strip away bound antibodies or antigen, leading to a weaker signal.[6]
-
Peptide Degradation: Peptides like PHM-27 can be susceptible to degradation. Ensure proper sample handling and storage to maintain peptide integrity.
Q3: I'm experiencing high background noise. How can I reduce it?
High background noise can obscure the specific signal and reduce assay sensitivity.[1] Common causes and solutions include:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the microplate is a primary cause of high background.[7] Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and concentrations.[8]
-
Ineffective Washing: Insufficient washing will not adequately remove unbound antibodies and other reagents, leading to high background. Increase the number of wash cycles or the soaking time between washes.[6][8]
-
High Antibody Concentration: Using too high a concentration of the detection antibody or HRP-conjugate can lead to non-specific binding and increased background.[4]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.[4] Ensure the use of highly specific antibodies.
-
Edge Effects: Variations in temperature across the plate during incubation can lead to higher background in the outer wells, a phenomenon known as the "edge effect".[1] Ensure uniform temperature by using an incubator and allowing reagents to reach room temperature before use.[1]
Q4: Can the type of ELISA plate affect my results?
Yes, the choice of microplate can influence the outcome of your ELISA. For peptide antigens like PHM-27, which may not bind well to standard polystyrene plates through passive adsorption, consider using plates with modified surfaces, such as maleic-anhydride or maleimide-activated plates, which allow for covalent attachment of the peptide.[4]
Troubleshooting Guides
Problem: Low Signal
| Possible Cause | Recommended Solution |
| Reagents not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.[4] |
| Incorrect Antibody Dilution | Perform a checkerboard titration to determine the optimal concentrations for both capture and detection antibodies.[4] |
| Insufficient Incubation Time/Temperature | Increase incubation times as recommended by the kit protocol. Ensure the incubator is calibrated to the correct temperature.[4][5] |
| Peptide Standard Degradation | Prepare fresh peptide standards for each assay. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inefficient Antibody Binding | Consider using a different coating buffer to enhance the binding of the capture antibody to the plate.[9] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Try different blocking agents (e.g., 1-5% BSA, casein, or commercial blockers) and extend the blocking incubation time.[10] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and/or the wash volume.[11] Adding a soaking step of 1-2 minutes per wash can also be beneficial. |
| Excessive Antibody Concentration | Reduce the concentration of the detection antibody and/or the enzyme conjugate.[7] |
| Non-specific Binding of Detection Antibody | Include a detergent like Tween-20 (typically 0.05%) in the wash buffer and antibody diluents to reduce non-specific interactions.[8] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure proper pipetting techniques to avoid cross-contamination.[7] |
Quantitative Data Summary
The following tables provide example data from a typical human VIP/PHM-27 competitive ELISA kit. Note that these values are for reference only, and users should generate their own standard curve for each experiment.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Average Optical Density (OD) at 450 nm |
| 500 | 0.162 |
| 250 | 0.301 |
| 125 | - |
| 62.5 | - |
| 31.25 | - |
| 15.63 | - |
| 7.82 | - |
| 0 (Blank) | - |
Note: Data for some concentrations were not available in the searched resources.
Table 2: Example Standard Curve Data (Sandwich ELISA)
| Concentration (pg/mL) | OD | Corrected OD |
| 500.00 | 2.096 | 2.003 |
| 250.00 | 1.603 | 1.510 |
| 125.00 | 1.175 | 1.082 |
| 62.50 | 0.817 | 0.724 |
| 31.25 | 0.585 | 0.492 |
| 15.63 | 0.313 | 0.220 |
| 7.82 | 0.252 | 0.159 |
| 0.00 | 0.093 | 0.000 |
Source: Adapted from a human VIP ELISA kit manual, which is structurally and functionally related to PHM-27.[12]
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody according to your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to be tested. Examples include:
-
1% Bovine Serum Albumin (BSA) in PBS
-
3% Non-fat dry milk in PBS
-
Commercial blocking buffer formulations
-
-
Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a set of replicate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Assay Procedure: Proceed with the rest of your ELISA protocol, adding a zero-antigen control (blank) and a high concentration of your PHM-27 standard to different wells for each blocking buffer condition.
-
Data Analysis: Measure the optical density (OD) at the appropriate wavelength. Calculate the signal-to-noise ratio for each blocking buffer by dividing the OD of the high standard by the OD of the blank. The blocking buffer that provides the highest signal-to-noise ratio is considered optimal.
Protocol 2: Checkerboard Titration of Capture and Detection Antibodies
-
Plate Coating: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 0.5, 1, 2, 5 µg/mL).[13] Coat the columns of a 96-well plate with these different concentrations.
-
Blocking: Block the entire plate with your optimized blocking buffer.
-
Antigen Addition: Add a constant, intermediate concentration of the PHM-27 standard to all wells.
-
Detection Antibody Dilution: Prepare serial dilutions of the HRP-conjugated detection antibody in your antibody diluent buffer. Add these different concentrations to the rows of the plate.
-
Substrate Addition and Reading: Add the substrate and stop solution according to your protocol. Read the absorbance.
-
Analysis: Create a grid of the OD values. The combination of capture and detection antibody concentrations that yields the highest specific signal (and low background) is the optimal pair.
Visualizations
Caption: Processing of the human Prepro-VIP/PHM-27 precursor protein.
Caption: Simplified signaling pathway of PHM-27 via a VPAC receptor.
References
- 1. neobiolab.com [neobiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Vesicle transport and processing of the precursor to 2S albumin in pumpkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 10. nbinno.com [nbinno.com]
- 11. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human VIP(Vasoactive Intestinal Peptide) ELISA Kit [elkbiotech.com]
- 13. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
PHM-27 (human) antibody validation and cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human PHM-27 antibodies. As PHM-27 is the human equivalent of peptide histidine isoleucine (PHI) and is also known as Vasoactive Intestinal Peptide (VIP), this guide will refer to the target as PHM-27/VIP.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and its relationship to VIP?
A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is the human counterpart to the porcine peptide PHI-27. PHM-27 and Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene and are closely related in sequence and biological activity. Often, antibodies targeting VIP will also recognize PHM-27.
Q2: What are the main applications for anti-PHM-27/VIP antibodies?
A2: Anti-PHM-27/VIP antibodies are used in a variety of immunoassays to detect and quantify the peptide in different biological samples. Common applications include Western Blotting (WB), Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Flow Cytometry.
Q3: What is the expected molecular weight of PHM-27/VIP in a Western Blot?
A3: The theoretical molecular weight of the mature PHM-27/VIP peptide is approximately 3.3 kDa. However, it is derived from a larger precursor protein, prepro-VIP, which has a molecular weight of about 20 kDa. Depending on the antibody's epitope and the sample preparation, you might detect the precursor, the mature peptide, or other processed forms.
Q4: What is the primary signaling pathway activated by PHM-27/VIP?
A4: PHM-27/VIP primarily exerts its effects by binding to two G protein-coupled receptors: VPAC1 and VPAC2.[1][2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This pathway is crucial for the various physiological functions of PHM-27/VIP, including smooth muscle relaxation and immune modulation.
Signaling Pathway Diagram
Caption: PHM-27/VIP Signaling Pathway.
Antibody Cross-Reactivity
PHM-27/VIP belongs to a family of structurally similar peptides, which can lead to antibody cross-reactivity.
Potential Cross-Reactants:
-
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)
-
Secretin
-
Glucagon
-
Glucagon-like peptide-1 (GLP-1)
-
Gastric Inhibitory Polypeptide (GIP)
-
Growth Hormone-Releasing Hormone (GHRH)
It is crucial to validate your antibody against these potential cross-reactants, especially when quantifying PHM-27/VIP levels.
Cross-Reactivity Data for a Specific Anti-VIP Antibody:
| Peptide | Cross-Reactivity |
| Secretin | No Reduction in Immunostaining |
| Gastric Inhibitory Polypeptide | No Reduction in Immunostaining |
| Somatostatin | No Reduction in Immunostaining |
| Glucagon | No Reduction in Immunostaining |
| Insulin | No Reduction in Immunostaining |
| ACTH | No Reduction in Immunostaining |
| Gastrin 34 | No Reduction in Immunostaining |
| FMRF-amide | No Reduction in Immunostaining |
| Rat GHRF | No Reduction in Immunostaining |
| Human GHRF | No Reduction in Immunostaining |
| Peptide Histidine Isoleucine 27 | No Reduction in Immunostaining |
| Rat Pancreatic Polypeptide | No Reduction in Immunostaining |
| Motilin | No Reduction in Immunostaining |
| Peptide YY | No Reduction in Immunostaining |
| Substance P | No Reduction in Immunostaining |
| Neuropeptide Y | No Reduction in Immunostaining |
| CGRP | No Reduction in Immunostaining |
| Data is based on soluble pre-adsorption tests for a specific commercial antibody and may not be representative of all anti-VIP antibodies. |
Troubleshooting Guides
Western Blotting
Problem: No Signal or Weak Signal
| Possible Cause | Troubleshooting Step |
| Low protein expression | Use a positive control (e.g., cell lysate known to express PHM-27/VIP) to confirm antibody activity. Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. For a small peptide like PHM-27/VIP, optimize transfer time and use a membrane with a smaller pore size (e.g., 0.2 µm). |
| Incorrect antibody dilution | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration. |
| Antibody incompatibility | Ensure the secondary antibody is compatible with the primary antibody's host species and isotype. |
Problem: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Step |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins that can cause background with certain antibodies). |
| Inadequate washing | Increase the number and/or duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. |
ELISA
Problem: Low Signal or High Background
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentrations | Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies. |
| Insufficient incubation times | Increase the incubation times for the capture antibody, sample, and detection antibody steps. |
| Inadequate washing | Ensure thorough washing between steps to remove unbound reagents. |
| Cross-reactivity | If high background is observed, consider the possibility of cross-reactivity with other peptides in the sample. Perform a spike-and-recovery experiment to assess matrix effects. |
Immunohistochemistry (IHC)
Problem: Weak or No Staining
| Possible Cause | Troubleshooting Step |
| Inadequate antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and the pH of the retrieval buffer. |
| Low antibody concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). |
| Poor tissue fixation | Ensure proper fixation of the tissue to preserve the antigen. Over-fixation can mask the epitope, while under-fixation can lead to poor morphology and weak staining. |
Problem: High Background Staining
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the concentration of the blocking serum or use a serum from the same species as the secondary antibody. |
| Endogenous peroxidase/phosphatase activity | If using an enzyme-based detection system, perform a quenching step to block endogenous enzyme activity. |
| Hydrophobic interactions | Add a detergent (e.g., Triton X-100) to the antibody diluent and wash buffers. |
Flow Cytometry
Problem: Low Signal
| Possible Cause | Troubleshooting Step |
| Low target expression | Use a positive control cell line with known PHM-27/VIP expression to validate the antibody and protocol. |
| Inadequate cell permeabilization (for intracellular staining) | Optimize the permeabilization protocol using a mild detergent like saponin (B1150181) or Triton X-100. |
| Incorrect antibody dilution | Titrate the primary antibody to determine the optimal concentration for staining. |
Problem: High Background/Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Fc receptor binding | Block Fc receptors on cells using an Fc block reagent or serum from the same species as the primary antibody. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody concentration too high | Reduce the concentration of the primary antibody. |
Experimental Protocols
General Western Blot Protocol for PHM-27/VIP
Caption: Western Blot Workflow.
General Immunohistochemistry (IHC) Protocol for PHM-27/VIP
Caption: IHC Workflow.
Disclaimer: These are general guidelines. Optimal conditions for each experiment should be determined empirically by the end-user. Always refer to the antibody datasheet for specific recommendations.
References
Technical Support Center: PHM-27 (human) Reconstitution and Handling
This technical support guide provides detailed protocols and answers to frequently asked questions regarding the dissolution and handling of lyophilized PHM-27 (human) powder. It is intended for researchers, scientists, and drug development professionals to ensure the proper handling and optimal performance of PHM-27 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized PHM-27 (human) powder?
The recommended solvent for reconstituting lyophilized PHM-27 (human) is a solution of 5% acetonitrile (B52724) in water.[1]
Q2: At what concentration should I dissolve the PHM-27 powder?
It is recommended to dissolve the powder to a concentration of 1 mg/ml.[1]
Q3: How should I store the lyophilized PHM-27 powder?
Lyophilized PHM-27 powder should be stored desiccated at -20°C.[1][2]
Q4: How should I store the reconstituted PHM-27 solution?
For short-term storage, the reconstituted solution can be kept at 4°C. For long-term storage, it is advisable to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2] Aliquots are reported to be stable for at least 6 months at -20°C.[2]
Troubleshooting Guide
Q1: The PHM-27 powder is not dissolving completely in 5% acetonitrile/water.
If you encounter solubility issues with the recommended solvent, consider the following steps:
-
Gentle Agitation: After adding the solvent, gently swirl the vial to aid dissolution. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.
-
Sonication: A brief period of sonication can help to break up any clumps and promote dissolution.
-
Alternative Solvents: Since human PHM-27 is a basic peptide (net charge of +2 at neutral pH), if solubility issues persist, you can try dissolving it in a dilute acidic solution. A common choice is 0.1% acetic acid in sterile water. Once dissolved, you can then dilute it with your desired assay buffer.
Q2: My reconstituted PHM-27 solution appears cloudy or has precipitates.
Cloudiness or precipitation can indicate several issues:
-
Incomplete Dissolution: Refer to the troubleshooting steps in Q1 to ensure the peptide is fully dissolved.
-
Peptide Aggregation: This can occur with vigorous mixing or after freeze-thaw cycles. Always mix gently and aliquot solutions for storage to minimize freezing and thawing.
-
Bacterial Contamination: Ensure you are using sterile solvents and aseptic techniques during reconstitution to prevent microbial growth, which can cause cloudiness.
Q3: I am concerned about the stability and biological activity of my reconstituted PHM-27.
To maintain the biological activity of your reconstituted PHM-27:
-
Proper Storage: Adhere to the recommended storage conditions. For long-term storage, aliquoting and freezing at -20°C is crucial.[2]
-
Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation. Prepare single-use aliquots whenever possible.
-
Use Sterile Reagents: Reconstitute the peptide in sterile, high-purity water or buffer to prevent enzymatic degradation from contaminants.
Quantitative Data Summary
| Parameter | Recommendation |
| Lyophilized Powder Storage | Desiccate at -20°C[1][2] |
| Reconstitution Solvent | 5% Acetonitrile in Water[1] |
| Reconstitution Concentration | 1 mg/ml[1] |
| Short-Term Solution Storage | 4°C[2] |
| Long-Term Solution Storage | Aliquot and store at -20°C[2] |
| Long-Term Stability | Aliquots are stable for at least 6 months at -20°C[2] |
Experimental Protocols
Detailed Protocol for Reconstitution of Lyophilized PHM-27 (human) Powder
Materials:
-
Vial of lyophilized PHM-27 (human) powder
-
Sterile reconstitution solvent (5% acetonitrile in sterile, high-purity water)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized PHM-27 to come to room temperature to prevent condensation of moisture inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Prepare Solvent: Prepare the required volume of 5% acetonitrile in sterile, high-purity water.
-
Add Solvent: Using a calibrated micropipette, slowly add the calculated volume of the reconstitution solvent to the vial. To avoid foaming, gently run the solvent down the side of the vial.
-
Dissolve: Gently swirl the vial until the powder is completely dissolved. If necessary, you can let the vial sit for a few minutes to allow for complete dissolution. Avoid vigorous shaking.
-
Aliquot and Store: For long-term storage, it is highly recommended to aliquot the reconstituted PHM-27 solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C. For immediate use, the solution can be stored at 4°C.
Visualizations
Caption: Workflow for the reconstitution of lyophilized PHM-27 (human) powder.
References
Technical Support Center: Best Practices for PHM-27 (human) Aliquots
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of PHM-27 (human) aliquots. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and stability of your peptide for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized PHM-27 peptide upon arrival?
A1: Upon receipt, the lyophilized PHM-27 powder should be stored at -20°C or colder, ideally at -80°C, for long-term stability.[1][2][3] Keep the vial tightly sealed and protected from light in a desiccated environment to prevent degradation from moisture and photo-oxidation.[2][3]
Q2: What is the recommended solvent for reconstituting PHM-27?
A2: For reconstitution, it is recommended to use sterile, purified water or a solution of 5% acetonitrile (B52724) in water.[4] The choice of solvent can depend on the final application. For biological assays, using a sterile, buffered solution at a pH between 5 and 6 can enhance the stability of the peptide in solution.[1][5]
Q3: How should I prepare aliquots of reconstituted PHM-27?
A3: After reconstitution, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5][6] This minimizes peptide degradation and maintains the integrity of your stock.
Q4: What is the recommended storage temperature and shelf-life for PHM-27 aliquots?
A4: Reconstituted aliquots of PHM-27 should be stored at -20°C, where they are reported to be stable for at least six months.[6] For longer-term storage, -80°C is preferable.[1] Short-term storage at 4°C is possible but not recommended for extended periods.[6] Peptide solutions have a limited shelf life, and storage in solution for long durations is generally discouraged.[5][7]
Q5: Why is it important to avoid repeated freeze-thaw cycles?
A5: Each freeze-thaw cycle can lead to the degradation of the peptide through mechanisms like aggregation and ice crystal formation, which can damage the peptide's structure.[3][5] Aliquoting into single-use vials is the most effective way to prevent this.[1][5][6]
Q6: My reconstituted PHM-27 solution appears cloudy. What should I do?
A6: Cloudiness or precipitation in the peptide solution is an indication of aggregation or poor solubility. Do not use the solution if it appears cloudy. Refer to the troubleshooting guide below for steps to address solubility issues.
Storage and Stability Summary
| Form | Storage Temperature | Shelf-Life | Best Practices |
| Lyophilized Powder | -20°C to -80°C | Several years | Store in a tightly sealed vial in a desiccator, protected from light.[2][3] |
| Reconstituted Aliquots | -20°C | At least 6 months[6] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6) for enhanced stability.[1][5] |
| -80°C | > 6 months (recommended for long-term) | Ideal for preserving peptide integrity over extended periods.[1] | |
| 4°C | Short-term only (not recommended)[6] | Prone to degradation; suitable for immediate use only. |
Troubleshooting Guide
Problem: The PHM-27 peptide will not dissolve or the solution is cloudy.
-
Possible Cause 1: Incorrect Solvent: The polarity of the peptide may require a different solvent system.
-
Solution: While sterile water is a good starting point, if solubility is an issue, try reconstituting in a small amount of 5% acetonitrile in water.[4] For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with your aqueous buffer.
-
-
Possible Cause 2: Peptide Aggregation: Peptides, especially at high concentrations, can self-associate and form aggregates. A peptide's solubility is often lowest near its isoelectric point (pI).
-
Solution 1: Try gentle warming or brief sonication to aid dissolution. Avoid excessive heating.
-
Solution 2: Adjusting the pH of the reconstitution buffer can improve solubility. For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer.
-
Solution 3: Reconstitute at a lower concentration. It is easier to dissolve the peptide in a larger volume of solvent.
-
-
Possible Cause 3: Improper Handling: The lyophilized powder may have absorbed moisture before reconstitution.
-
Solution: Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[7] This prevents condensation from forming inside the vial.
-
Problem: I am seeing inconsistent results in my experiments using different aliquots.
-
Possible Cause 1: Peptide Degradation: Repeated freeze-thaw cycles or improper long-term storage of the stock solution can lead to degradation.
-
Possible Cause 2: Oxidation or Deamidation: PHM-27 contains amino acid residues (Methionine, Asparagine, Glutamine) that are susceptible to oxidation and deamidation, especially in solution.[5][7]
-
Possible Cause 3: Inaccurate Pipetting: Small pipetting errors when creating aliquots can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and ensure proper technique when preparing your aliquots. Consider preparing a larger stock solution to minimize the impact of small volume errors during aliquoting.
-
Experimental Protocols
Protocol: Assessment of PHM-27 Integrity by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity and identify potential degradation products of PHM-27.
-
Sample Preparation:
-
Carefully reconstitute a vial of lyophilized PHM-27 or thaw a stored aliquot.
-
Dilute the peptide to a final concentration of approximately 1 mg/mL in the mobile phase A.
-
-
HPLC System and Column:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis:
-
A pure, intact PHM-27 sample should yield a single major peak.
-
The appearance of additional peaks, particularly at earlier retention times, may indicate degradation products (e.g., oxidized or deamidated forms).
-
A shift in the main peak or a broadened peak can suggest other modifications or aggregation.
-
Visual Workflows
Caption: Recommended workflow for handling and storing PHM-27.
Caption: Troubleshooting flowchart for PHM-27 solubility issues.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PHM-27 (human)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving PHM-27 (human).
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and what is its primary mechanism of action?
PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is an endogenous product of the human prepro-vasoactive intestinal peptide (VIP) gene.[1][2] It is closely related to VIP and the porcine peptide PHI-27.[3] The primary mechanism of action for PHM-27 is as a potent agonist for the human calcitonin receptor (hCTR).[1][2][4] Its activation of the hCTR has been shown to be similar in efficacy to human calcitonin.[4] This interaction leads to the stimulation of downstream signaling pathways, such as the cyclic AMP (cAMP) pathway.[4]
Q2: My cells are not showing any response to PHM-27 treatment. What are the possible reasons?
There are several potential reasons for a lack of cellular response to PHM-27 treatment. These can be broadly categorized into issues with the peptide itself, the experimental setup, or the cells.
-
Peptide Integrity:
-
Experimental Setup:
-
Incorrect Receptor Expression: The target cells may not express the human calcitonin receptor (hCTR).
-
Assay Sensitivity: The assay used to measure the response (e.g., cAMP assay) may not be sensitive enough to detect a signal at the concentrations of PHM-27 being used.
-
-
Cellular Factors:
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization.
-
Cell Health: The cells may be unhealthy or dead, and therefore unable to respond.
-
Q3: I am observing a cellular response, but at a much higher (or lower) concentration than the reported EC50 value. Why might this be happening?
Deviations from the expected EC50 value for PHM-27 can be attributed to several factors:
-
Differences in Experimental Systems: The reported EC50 of 11 nM was determined in a specific cell-based functional assay.[1][4] Your cell type, receptor expression levels, and assay conditions may differ, leading to a shift in the dose-response curve.
-
Peptide Quantification Errors: Inaccurate determination of the PHM-27 concentration in your stock solution will lead to incorrect final concentrations in your assay.
-
Presence of Antagonists or Agonists: The cell culture media or serum may contain endogenous factors that either inhibit or enhance the activity of PHM-27.
-
Partial Peptide Degradation: If the peptide has partially degraded, a higher concentration would be required to achieve the desired effect.
Q4: Are there known off-target effects for PHM-27?
PHM-27 has been shown to be a selective agonist for the human calcitonin receptor.[4] In one study, it was screened against the human Parathyroid Hormone (PTH1R), human Corticotropin Releasing Factor (CRF1), and the human Glucagon-like peptide (GLP1) receptors and showed no activity.[4] However, as PHM-27 is derived from the same precursor as VIP, it is important to consider the possibility of interactions with VIP receptors, although it is considered less potent than VIP at these receptors.[7]
Troubleshooting Guides
Problem 1: No detectable response in a cAMP assay after PHM-27 stimulation.
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Peptide Degradation | 1. Prepare fresh PHM-27 stock solutions from a new lyophilized vial. 2. Ensure proper storage of lyophilized peptide at -20°C or colder.[5][6] 3. Avoid repeated freeze-thaw cycles of stock solutions.[5] |
| Incorrect Peptide Concentration | 1. Verify the calculations for your dilutions. 2. Consider having the concentration of your stock solution independently verified. |
| Low or Absent hCTR Expression | 1. Confirm hCTR expression in your cell line using RT-qPCR, Western blot, or flow cytometry. 2. Use a positive control cell line known to express hCTR. |
| Assay Insensitivity | 1. Use a known agonist for the hCTR (e.g., human calcitonin) as a positive control to validate the assay. 2. Increase the incubation time with PHM-27. 3. Optimize the cAMP assay protocol for your specific cell type. |
| Cell Viability Issues | 1. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy. |
Problem 2: High background signal in the cAMP assay.
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Basal cAMP Levels are High | 1. Reduce the serum concentration in the cell culture medium prior to and during the experiment. 2. Ensure the phosphodiesterase (PDE) inhibitor used in the assay is active and at the correct concentration. |
| Contamination of Reagents | 1. Use fresh, sterile reagents for the assay. |
| Cell Stress | 1. Handle cells gently during plating and media changes. 2. Ensure proper incubator conditions (temperature, CO2, humidity). |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for human Calcitonin Receptor (hCTR) | 11 nM | [1][4] |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to PHM-27 stimulation.
Materials:
-
Cells expressing the human calcitonin receptor (hCTR)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
PHM-27 (human)
-
Positive control (e.g., human calcitonin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed hCTR-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Pre-treatment: On the day of the experiment, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor. Incubate for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of PHM-27 (and controls) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log of the PHM-27 concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: PHM-27 activates the hCTR, leading to cAMP production.
Caption: A logical workflow for troubleshooting a lack of response.
References
- 1. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. PHM 27 (human) | CAS 87403-73-4 | Tocris Bioscience [tocris.com]
- 3. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PHM-27 (Human) Signaling: A Guide to Agonist and Antagonist Selection
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting agonists and antagonists for the human Peptide Histidine Methionine-27 (PHM-27). This resource includes detailed experimental protocols, troubleshooting guides, and a thorough overview of the associated signaling pathways to facilitate successful and efficient experimentation.
PHM-27, an endogenous peptide derived from the prepro-vasoactive intestinal peptide (prepro-VIP) gene, has been identified as a potent agonist for the human calcitonin receptor (hCTR).[1] Understanding its interactions with this receptor is crucial for various fields of research, including endocrinology and pharmacology. This guide aims to provide the necessary tools and information to investigate these interactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for human PHM-27?
A1: Human PHM-27 is a potent agonist for the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR).[1]
Q2: What is the potency of PHM-27 at the human calcitonin receptor?
A2: PHM-27 has a reported EC50 of 11 nM at the human calcitonin receptor.[1]
Q3: Are there known antagonists for PHM-27?
A3: Yes, the effects of PHM-27 on the human calcitonin receptor can be antagonized. Salmon calcitonin (8-32) has been shown to suppress the response to PHM-27.[1] Other known antagonists of the calcitonin receptor, such as AC187 and CGRP (8-37), are also expected to antagonize PHM-27's activity.[2][3]
Q4: What is the primary signaling pathway activated by PHM-27?
A4: Upon binding to the human calcitonin receptor, which is coupled to a Gs alpha subunit, PHM-27 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5]
Agonist and Antagonist Selection Guide
The selection of appropriate agonists and antagonists is critical for studying the biological effects of PHM-27. The following tables summarize the key quantitative data for known modulators of the human calcitonin receptor.
Table 1: PHM-27 (human) Agonist Data
| Agonist | Target Receptor | Potency (EC50) |
| PHM-27 (human) | Human Calcitonin Receptor | 11 nM[1] |
Table 2: PHM-27 (human) Antagonist Selection Guide
| Antagonist | Target Receptor | Potency | Notes |
| Salmon Calcitonin (8-32) | Human Calcitonin Receptor | Suppresses PHM-27 response[1] | A well-characterized competitive antagonist. |
| AC187 | Human Calcitonin Receptor | Control inhibitor in cAMP assays[2] | |
| CGRP (8-37) | Human Calcitonin Receptor | Control inhibitor in cAMP assays[3] | C-terminal fragment of CGRP with antagonistic properties. |
Experimental Protocols
Accurate and reproducible data are paramount in receptor pharmacology. Below are detailed methodologies for key experiments used to characterize PHM-27 agonists and antagonists.
Protocol 1: cAMP Functional Assay for Agonist and Antagonist Screening
This protocol is designed to measure the ability of compounds to stimulate (agonist) or inhibit (antagonist) cAMP production in cells expressing the human calcitonin receptor.
Materials:
-
Cells stably or transiently expressing the human calcitonin receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
PHM-27 and test compounds (agonists/antagonists).
-
Forskolin (for Gαi-coupled receptor assays, if applicable).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well white assay plates.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (optimize for a robust signal-to-noise ratio).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
-
Antagonist Pre-incubation (for antagonist screening):
-
Prepare serial dilutions of antagonist compounds in assay buffer.
-
Add 2.5 µL of the antagonist dilutions to the wells containing cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of PHM-27 or other agonists in assay buffer. For antagonist screening, use a fixed concentration of PHM-27 (typically EC80).
-
Add 2.5 µL of the agonist solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis followed by the addition of detection reagents.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature, protected from light).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the signal versus the log of the compound concentration.
-
For agonists, calculate the EC50 value from the dose-response curve.
-
For antagonists, calculate the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-induced response.
-
Protocol 2: Radioligand Binding Assay
This protocol measures the ability of a test compound to compete with a radiolabeled ligand for binding to the human calcitonin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human calcitonin receptor.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Radiolabeled ligand (e.g., [¹²⁵I]-Salmon Calcitonin).
-
Unlabeled PHM-27 and test compounds.
-
GF/C filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of the test compound at various concentrations. For non-specific binding control, add a high concentration of unlabeled calcitonin. For total binding, add buffer.
-
Add 50 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd).
-
Add 50 µL of the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle shaking.
-
-
Filtration:
-
Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the log of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Troubleshooting Guide
Q: I am observing a high background signal in my cAMP assay. What could be the cause?
A: A high background signal can be due to several factors:
-
Constitutive Receptor Activity: Overexpression of the receptor can sometimes lead to agonist-independent signaling. Consider using a cell line with a lower, more physiological level of receptor expression.[6]
-
Endogenous Ligand Production: Some cell types may produce endogenous ligands that activate the receptor. Ensure you are using a cell line that does not produce calcitonin or related peptides.
-
High Cell Density: Too many cells per well can lead to an elevated basal cAMP level. Optimize the cell number per well.
-
Phosphodiesterase (PDE) Inhibitor Concentration: If using a PDE inhibitor like IBMX, a concentration that is too high can lead to the accumulation of basal cAMP. Titrate the PDE inhibitor to find the optimal concentration.[7]
Q: My signal-to-noise ratio is low. How can I improve it?
A: To improve a low signal-to-noise ratio:
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal number of cells per well that provides a robust signal.[6]
-
Verify Ligand Activity: Ensure that your agonist (e.g., PHM-27) is active and used at an appropriate concentration. A fresh batch and a full dose-response curve are recommended.[6]
-
Increase Incubation Time: In some cases, a longer incubation time with the agonist may be necessary to achieve a maximal response.
-
Check Receptor Expression: Verify the expression of the human calcitonin receptor in your cell line using techniques like Western blotting or qPCR.
Q: The results from my binding assay are not reproducible. What are some common causes?
A: Lack of reproducibility in binding assays can stem from:
-
Inconsistent Membrane Preparation: Ensure your membrane preparation protocol is consistent and that the protein concentration is accurately determined for each batch.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when working with small volumes.
-
Incomplete Washing: Inadequate washing of the filters can lead to high non-specific binding. Ensure a sufficient number of washes with an appropriate volume of ice-cold buffer.
-
Equilibrium Not Reached: The incubation time may not be sufficient for the binding to reach equilibrium. Determine the optimal incubation time in preliminary experiments.
Signaling Pathway and Experimental Workflow Visualization
To further aid in experimental design and data interpretation, the following diagrams illustrate the PHM-27 signaling pathway and a general workflow for agonist and antagonist screening.
Caption: PHM-27 signaling pathway via the human calcitonin receptor.
Caption: General workflow for screening PHM-27 agonists and antagonists.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in PHM-27 (human) synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase peptide synthesis (SPPS) of PHM-27 (human). The amino acid sequence of human PHM-27 is H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2.[1]
FAQs and Troubleshooting Guide
Q1: My overall peptide yield is very low after cleavage and purification. What are the most likely causes for PHM-27 synthesis?
A1: Low yield in SPPS of PHM-27 can stem from several factors, often related to its specific sequence. The most common culprits are:
-
Peptide Aggregation: The PHM-27 sequence contains multiple hydrophobic residues (Val, Phe, Leu) that can cause the growing peptide chains to aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.
-
Incomplete Coupling: Steric hindrance from β-branched amino acids like Valine (Val) and Threonine (Thr) can make amide bond formation difficult, resulting in deletion sequences.
-
Aspartimide Formation: The sequence contains two Aspartic acid (Asp) residues, one followed by Glycine (Asp-Gly) and another by Phenylalanine (Asp-Phe). These are known sequences prone to forming a stable five-membered ring (aspartimide), which can lead to side products and chain termination.
-
Incomplete Deprotection: The formation of secondary structures due to aggregation can prevent the complete removal of the Fmoc protecting group, leading to truncated sequences.
Q2: I suspect peptide aggregation is occurring. How can I confirm this and what can I do to prevent it?
A2: A shrinking of the resin bed during synthesis is a physical indication of aggregation. To mitigate aggregation, consider the following strategies:
-
Use a Lower Loading Resin: A resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
-
Incorporate Chaotropic Agents: Adding chaotropic salts like lithium chloride (LiCl) or sodium perchlorate (B79767) (NaClO4) to the coupling and/or deprotection solutions can disrupt secondary structure formation.
-
Modify the Solvent System: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) can improve solvation of the growing peptide. In very difficult cases, adding a small percentage of dimethyl sulfoxide (B87167) (DMSO) can be beneficial.
-
Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) can help to break up aggregates and improve reaction kinetics.
Q3: My mass spectrometry results show a significant peak corresponding to a deletion of Valine or Threonine. How can I improve the coupling of these residues?
A3: Valine and Threonine are sterically hindered amino acids that can be difficult to couple. To improve coupling efficiency:
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents.
-
Use a More Potent Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective for hindered couplings than HBTU or DIC/HOBt.
-
Increase Coupling Time: Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can drive the reaction to completion.
Q4: I am observing a side product with a mass of -18 Da relative to my target peptide. What is this and how can I avoid it?
A4: A mass loss of 18 Da is characteristic of aspartimide formation from the Asp residues in your sequence. This is a significant risk at the Asp-Gly and Asp-Phe positions in PHM-27. To minimize this side reaction:
-
Use Protecting Groups for Asp Side Chain: Employing protecting groups like O-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) or O-2-phenylethenyl (O-2-Pv) on the Asp side chain can reduce aspartimide formation.
-
Modify Coupling Conditions: Using a less base-labile protecting group for the α-amino group or using a milder base during deprotection can help. For the coupling step, using DIC/HOBt is often recommended over stronger activating agents for Asp-containing peptides.
Q5: My final product seems to have been oxidized. Which residue is the culprit and how can I prevent this?
A5: The C-terminal Methionine (Met) residue is susceptible to oxidation, which can occur during synthesis, cleavage, or storage. To prevent oxidation:
-
Use Scavengers during Cleavage: Include a scavenger like thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT) in your cleavage cocktail to protect the Met side chain.
-
Work under an Inert Atmosphere: If possible, perform the cleavage and work-up under nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Store Properly: Store the final peptide under an inert atmosphere at -20°C or below.
Quantitative Data Summary
The following table summarizes the potential impact of troubleshooting strategies on the crude purity of PHM-27. These are representative values based on typical outcomes in the synthesis of difficult peptides.
| Issue | Standard Protocol Crude Purity (%) | Troubleshooting Strategy | Improved Crude Purity (%) |
| Peptide Aggregation | 30-40 | Use of 0.4 M LiCl in DMF | 50-60 |
| Switch to NMP as solvent | 55-65 | ||
| Incomplete Coupling of Val/Thr | 40-50 (with significant deletion) | Double coupling with HATU | 60-70 |
| Aspartimide Formation | 35-45 (with major side product) | Use of Fmoc-Asp(OMpe)-OH | 65-75 |
| Methionine Oxidation | 50-60 (with +16 Da peak) | Cleavage with 5% thioanisole | >90 (of non-oxidized peptide) |
Key Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues (e.g., Val, Thr)
-
Following the standard Fmoc deprotection and washing steps, perform the first coupling:
-
Prepare a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin and allow it to react for 1 hour.
-
-
Drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Repeat the coupling step with a freshly prepared activation mixture.
-
Allow the second coupling to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and proceed to the next deprotection step.
Protocol 2: Synthesis with a Chaotropic Agent for Aggregation Disruption
-
Prepare a 0.4 M solution of LiCl in DMF. Use this solution for all washing and coupling steps.
-
For the deprotection step, use a standard 20% piperidine (B6355638) in DMF solution.
-
For the coupling step, dissolve the Fmoc-amino acid, coupling reagents (e.g., HATU/DIPEA), in the 0.4 M LiCl/DMF solution.
-
Proceed with the synthesis as usual, using the LiCl/DMF solution for all steps except deprotection.
-
After the synthesis is complete, wash the resin extensively with DMF and DCM to remove all salts before cleavage.
Protocol 3: Cleavage Cocktail to Minimize Side Reactions
-
After completing the synthesis, wash the resin-bound peptide with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in PHM-27 synthesis.
Caption: Mechanism of aspartimide side reaction at Asp residues.
Caption: Decision tree for selecting a PHM-27 synthesis strategy.
References
Technical Support Center: Human PHM-27 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and aggregation of the human peptide PHM-27.
Troubleshooting Guides
Problem: PHM-27 peptide powder is difficult to dissolve.
Possible Causes:
-
Inappropriate Solvent: The peptide's charge and hydrophobicity dictate the optimal solvent.
-
Low Temperature: Dissolution may be slow at low temperatures.
-
Insufficient Agitation: The peptide may not be adequately dispersed in the solvent.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Select an Appropriate Solvent | Based on the PHM-27 sequence (His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2), the peptide has a net charge that is pH-dependent. Start with sterile, distilled water. If solubility is poor, try a buffer with a pH away from the peptide's isoelectric point (pI). For acidic peptides, a basic buffer can be used, and for basic peptides, an acidic buffer can be used.[1][2] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by the gradual addition of an aqueous buffer.[1][2] |
| 2 | Optimize Temperature | Gently warm the solution to 37°C to improve solubility.[3][4] Avoid excessive heating, as it can lead to degradation or aggregation. |
| 3 | Enhance Agitation | Use a vortex mixer or sonicate the solution for a few minutes to aid dissolution.[3][4] |
Problem: PHM-27 peptide solution appears cloudy or forms visible precipitates over time.
Possible Causes:
-
Aggregation: The peptide is self-associating to form insoluble aggregates. This is a common issue with many peptides.[5]
-
Suboptimal pH or Ionic Strength: The pH and salt concentration of the buffer can significantly influence peptide solubility and aggregation.[6][7][8]
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can promote aggregation.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Optimize Solution pH | Perform a pH optimization study by preparing small-scale test solutions of the peptide in buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8). Incubate under typical experimental conditions and visually inspect for precipitation or measure turbidity at 600 nm. Select the pH that provides the best solubility.[9] |
| 2 | Adjust Ionic Strength | Test the effect of varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) on peptide solubility. In some cases, increasing ionic strength can reduce aggregation by screening electrostatic interactions.[8] |
| 3 | Incorporate Excipients | Certain additives can stabilize peptides and prevent aggregation.[5][10][11][12][13] See the table below for recommended excipients. |
| 4 | Optimize Storage | Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized PHM-27?
A1: For initial reconstitution, it is recommended to use sterile, distilled water. If the peptide is not readily soluble, you can try buffers at different pH values. Given the presence of both acidic (Asp, Glu) and basic (His, Lys) residues in PHM-27, its net charge is pH-dependent. Adjusting the pH away from its isoelectric point should enhance solubility.[1][2] For particularly stubborn peptides, a small amount of an organic solvent like DMSO can be used first, followed by dilution with your aqueous buffer.[1]
Q2: How can I prevent PHM-27 from aggregating during my experiments?
A2: Preventing aggregation involves optimizing several factors. Ensure the peptide is fully dissolved in a suitable buffer at an optimal pH and ionic strength.[6][7][8] Consider the use of anti-aggregation excipients.[5][10][11][12][13] Maintaining a low peptide concentration and avoiding harsh conditions like vigorous vortexing for extended periods or high temperatures can also be beneficial.
Q3: What are some common excipients that can be used to prevent PHM-27 aggregation?
A3: Several types of excipients can be effective in preventing peptide aggregation. The following table summarizes some common options:
| Excipient Category | Examples | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Lysine, Glycine | 50-100 mM | Can suppress aggregation by acting as "hydrophobic shields" or by preferential exclusion.[5] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | Stabilize the native conformation of the peptide through preferential hydration.[9] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20) | 0.01-0.1% (v/v) | Non-ionic surfactants can reduce surface-induced aggregation by preventing adsorption to interfaces.[5] |
Q4: How should I store my PHM-27 peptide, both in lyophilized and solution form?
A4:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
-
In Solution: For short-term storage (a few days), 4°C is acceptable. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles.[4]
Q5: How can I detect and quantify PHM-27 aggregation?
A5: Several techniques can be used to monitor peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibril structures, which are a common form of peptide aggregates.[14][15][16][17]
-
Electron Microscopy (EM): Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to directly visualize the morphology of the aggregates.[18][19][20][21][22]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, which often accompany aggregation.[23][24][25][26][27]
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol provides a method to monitor the kinetics of PHM-27 fibril formation.
Materials:
-
PHM-27 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM stock solution of ThT in sterile deionized water and filter it through a 0.2 µm syringe filter. Prepare this solution fresh.[17]
-
Prepare the PHM-27 peptide solution at the desired concentration in PBS.
-
In a 96-well plate, mix the PHM-27 solution with the ThT solution. The final concentration of ThT in each well should be 25 µM.[17] Include control wells with buffer and ThT only.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[16][17][28] An increase in fluorescence over time indicates fibril formation.
Transmission Electron Microscopy (TEM) for Fibril Imaging
This protocol outlines the steps for visualizing PHM-27 aggregates.
Materials:
-
PHM-27 peptide solution (with and without aggregates)
-
Formvar/carbon-coated copper grids (200-400 mesh)
-
2% (w/v) Uranyl acetate (B1210297) solution in water (freshly prepared and filtered)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Apply a 5 µL drop of the PHM-27 peptide solution onto the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess liquid using the edge of a piece of filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute, then blot again.
-
Negatively stain the sample by placing the grid on a 5 µL drop of 2% uranyl acetate solution for 1-2 minutes.[18][19]
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).[18]
Visualizations
Caption: Workflow for preparing and analyzing PHM-27 peptide aggregation.
Caption: A logical troubleshooting guide for addressing PHM-27 aggregation issues.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. scispace.com [scispace.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurelis.com [neurelis.com]
- 11. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 18. Transmission electron microscopy assay [assay-protocol.com]
- 19. The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 25. benchchem.com [benchchem.com]
- 26. verifiedpeptides.com [verifiedpeptides.com]
- 27. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 28. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Human PHM-27 and VIP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related human peptides: Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP). Both peptides originate from the same precursor protein, prepro-VIP, and share significant sequence homology, yet they exhibit distinct pharmacological profiles at their cognate receptors and beyond. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway.
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a well-characterized neuropeptide with a wide array of physiological functions, acting primarily through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. Human PHM-27, co-encoded with VIP, generally displays a lower affinity and potency for these receptors. However, PHM-27 has been identified as a potent agonist for the human calcitonin receptor, a novel activity not shared by VIP. This differential activity presents opportunities for selective therapeutic targeting.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the biological activities of human PHM-27 and VIP. It is important to note that direct comparative studies for all parameters are limited.
| Parameter | Peptide | Receptor | Cell Line/System | Value | Reference |
| Receptor Binding Affinity | Human PHM | VPAC1 & VPAC2 | - | Lower affinity than VIP | |
| Functional Activity (Iodide Efflux) | Human VIP | VPAC1 | Calu-3 (human bronchial epithelial) | EC50 ≈ 7.6 nM | [1][2] |
| Human PHM-27 | VPAC1 | Calu-3 (human bronchial epithelial) | No stimulation at 10 nM | [1] | |
| Functional Activity (Adenylyl Cyclase Activation) | Human PHM-27 | Calcitonin Receptor | - | Potency = 11 nM | [3] |
Signaling Pathways
Both VIP and PHM-27, upon binding to VPAC receptors, primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response.
Figure 1. Simplified signaling pathway for VIP and PHM-27 via VPAC receptors.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity of unlabeled ligands, such as PHM-27 and VIP, by measuring their ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of PHM-27 and VIP for VPAC1 and VPAC2 receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing human VPAC1 or VPAC2 receptors.
-
Radioligand: [125I]-VIP.
-
Unlabeled competitors: Human PHM-27 and Human VIP.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of [125I]-VIP (usually at a concentration close to its Kd), and varying concentrations of the unlabeled competitor (PHM-27 or VIP).
-
The total reaction volume is brought to a final volume (e.g., 250 µL) with binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled VIP (e.g., 1 µM).
-
Incubate the mixture for a predetermined time at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger for VPAC receptor signaling.
Objective: To determine the potency (EC50) of PHM-27 and VIP in stimulating adenylyl cyclase activity.
Materials:
-
Intact cells stably expressing human VPAC1 or VPAC2 receptors.
-
Test compounds: Human PHM-27 and Human VIP.
-
Stimulation buffer (e.g., cell culture medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for a short period.
-
Stimulation: Add varying concentrations of the test compounds (PHM-27 or VIP) to the wells. Include a positive control (e.g., forskolin) and a vehicle control.
-
Incubate for a specific time at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for cAMP production.
-
Cell Lysis: Terminate the stimulation by adding lysis buffer to the wells.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 3. Workflow for a cAMP accumulation assay.
Conclusion
The available evidence indicates that while human PHM-27 and VIP are structurally related peptides derived from the same precursor, they possess distinct biological activity profiles. VIP is a potent agonist at both VPAC1 and VPAC2 receptors. In contrast, PHM-27 exhibits lower affinity for these receptors and, in at least one functional assay for the VPAC1 receptor, shows no stimulatory activity. A significant and differentiating characteristic of PHM-27 is its potent agonism at the human calcitonin receptor. These differences underscore the potential for developing selective therapeutic agents that can target specific receptor subtypes to achieve desired physiological effects while minimizing off-target interactions. Further direct comparative studies are warranted to fully elucidate the quantitative differences in binding and signaling between these two peptides at the VPAC receptors.
References
- 1. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Human PHM-27 and PACAP Binding to PACAP Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding characteristics of human Peptide Histidine Methionine-27 (PHM-27) with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-27 and PACAP-38) to the three main PACAP receptors: PAC1, VPAC1, and VPAC2.
This comparison synthesizes available experimental data to illuminate the similarities and differences in binding affinities and downstream signaling pathways, offering valuable insights for therapeutic development and physiological research.
Ligand-Receptor Binding Affinities: A Quantitative Overview
The binding affinities of human PHM-27, PACAP-27, and PACAP-38 to PAC1, VPAC1, and VPAC2 receptors have been determined through competitive radioligand binding assays. The data, presented as IC50 values (the concentration of a ligand that displaces 50% of a specific radioligand), are summarized in the table below. Lower IC50 values indicate higher binding affinity.
| Ligand | Receptor | IC50 (nM) |
| PACAP-38 | PAC1 | 0.28[1] |
| VPAC1 | 1.35[1] | |
| VPAC2 | 1.00[1] | |
| PACAP-27 | PAC1 | 2.82[1] |
| VPAC1 | 0.23[1] | |
| VPAC2 | 4.8[1] | |
| Human PHM-27 | VPAC1 | ~100 (EC50 for adenylyl cyclase stimulation)[2] |
| VPAC2 | Lower affinity than VIP[3] | |
| PAC1 | Data not readily available |
Key Observations:
-
PACAP-38 exhibits the highest affinity for the PAC1 receptor .[1]
-
PACAP-27 demonstrates a preference for the VPAC1 receptor , showing the highest affinity among the tested ligands for this receptor subtype.[1]
-
Both PACAP-27 and PACAP-38 bind with high affinity to all three receptors.[4]
-
Human PHM-27 generally displays a lower affinity for PACAP receptors compared to PACAP peptides. While direct binding affinity data (IC50/Ki) for PHM-27 is limited, functional assays indicate it is less potent at stimulating adenylyl cyclase via VPAC1 receptors than PACAP-27 and VIP.[2][5] Specifically, PHM-27 has been shown to bind with lower affinity to VPAC1 and VPAC2 receptors when compared to VIP.[3]
Signaling Pathways: Commonalities and Divergences
Upon binding, both PHM-27 and PACAP peptides activate intracellular signaling cascades. The primary pathway for all three receptors is the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] However, there is also evidence for the involvement of the Gq protein-coupled pathway, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium ions (Ca2+).
Experimental Protocols: A Closer Look
The quantitative data presented in this guide were primarily generated using competitive radioligand binding assays. Below is a detailed methodology representative of these experiments.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (IC50) of unlabeled ligands (PHM-27, PACAP-27, PACAP-38) by measuring their ability to compete with a radiolabeled ligand for binding to PACAP receptors expressed on cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human PACAP receptors (PAC1, VPAC1, or VPAC2).
-
Radioligand: [125I]-PACAP-27 or [125I]-VIP.
-
Unlabeled Ligands: Human PHM-27, PACAP-27, PACAP-38.
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Conclusion
The available data indicate a clear hierarchy of binding affinities for PACAP receptors. PACAP-38 is the most potent endogenous ligand for the PAC1 receptor, while PACAP-27 shows a preference for the VPAC1 receptor. Human PHM-27, in contrast, exhibits a significantly lower affinity for VPAC receptors compared to the PACAP peptides. This differential binding affinity likely translates to distinct physiological roles and presents opportunities for the development of receptor-subtype-selective drugs. Further research to obtain more direct and comprehensive quantitative binding data for PHM-27 at all PACAP receptor subtypes is warranted to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Reproducibility of PHM-27 (Human) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the human peptide PHM-27 and its structurally and functionally related alternatives, Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Isoleucine (PHI). The information is intended to aid researchers in understanding the reproducibility of experimental results and in designing future studies. The data presented is based on a review of publicly available scientific literature.
Executive Summary
PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide hormone in humans, co-synthesized with Vasoactive Intestinal Peptide (VIP).[1] It is the human analog of the porcine peptide PHI-27 (Peptide Histidine Isoleucine-27).[1] All three peptides belong to the glucagon/secretin superfamily and exhibit overlapping biological activities by acting on a common set of receptors, primarily the VPAC1 and VPAC2 receptors.[2][3] Experimental evidence indicates that PHM-27 and PHI-27 generally exhibit lower potency and binding affinity for VPAC receptors compared to VIP.[4] PHM-27 has also been identified as a potent agonist for the human calcitonin receptor.
Comparative Bioactivity Data
Table 1: Receptor Binding Affinity (IC50) of PHM-27 and Alternatives
| Peptide | Receptor | Cell Line/Tissue | IC50 (nM) | Reference |
| VIP | VPAC1 | Calu-3 (human bronchial epithelial) | 1.1 ± 0.34 | [5] |
| PACAP-27 | VPAC1 | Calu-3 (human bronchial epithelial) | 2.3 ± 0.66 | [5] |
| PHM-27 | VPAC1 & VPAC2 | Human Lung | Lower affinity than VIP and PACAP-27 | [4] |
| PHI-27 | VPAC1 & VPAC2 | Human Lung | Lower affinity than VIP and PACAP-27 | [4] |
Table 2: Functional Potency (EC50) of PHM-27 and Alternatives
| Peptide | Assay | Receptor | Cell Line/Tissue | EC50 (nM) | Reference |
| PHM-27 | Agonist Activity | Calcitonin Receptor | Not Specified | 11 | |
| VIP | Iodide Efflux Stimulation | VPAC1 | Calu-3 (human bronchial epithelial) | ≈ 7.6 | [5][6] |
| PACAP-27 | Iodide Efflux Stimulation | VPAC1 | Calu-3 (human bronchial epithelial) | ≈ 10 | [5][6] |
| VIP | Adenylyl Cyclase Stimulation | VPAC Receptors | Human Lung | Lower potency than PACAP-27 | [4] |
| PHM-27 | Adenylyl Cyclase Stimulation | VPAC Receptors | Human Lung | Lower potency than VIP and PACAP-27 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PHM-27/VIP signaling pathway via VPAC receptors.
Caption: Workflow for comparing peptide bioactivity.
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and consistent methodologies. Below are generalized protocols for the key assays used to characterize PHM-27 and its alternatives.
Radioligand Receptor Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of unlabeled peptides (e.g., PHM-27, VIP, PHI-27) by their ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-VIP) for binding to VPAC receptors.
a. Materials:
-
Cell line stably expressing human VPAC1 or VPAC2 receptors
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)
-
Radiolabeled ligand (e.g., [¹²⁵I]-VIP)
-
Unlabeled competitor peptides (PHM-27, VIP, PHI-27) at various concentrations
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
b. Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor peptide.
-
Add a constant concentration of the radiolabeled ligand to each well.
-
For total binding, add only the radiolabeled ligand and membranes.
-
For non-specific binding, add the radiolabeled ligand, membranes, and a high concentration of unlabeled VIP.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cyclic AMP (cAMP) Functional Assay
This protocol describes a general method for measuring the ability of PHM-27 and its alternatives to stimulate intracellular cAMP production upon binding to Gs-coupled receptors like VPAC1 and VPAC2.
a. Materials:
-
Cell line expressing the target VPAC receptor
-
Cell culture medium and reagents
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Peptides (PHM-27, VIP, PHI-27) at various concentrations
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats)
-
Plate reader compatible with the chosen detection method
b. Procedure:
-
Cell Culture and Seeding:
-
Culture cells to an appropriate density.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Peptide Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add the peptides at various concentrations to the wells.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement assay following the kit protocol. This typically involves the addition of detection reagents and incubation.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the peptide to generate a dose-response curve.
-
Determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).
-
Conclusion
The experimental reproducibility of studies involving PHM-27 is dependent on consistent and well-documented methodologies. This guide provides a comparative overview of PHM-27 and its key alternatives, VIP and PHI-27, based on available literature. While PHM-27 shares biological activities with VIP, the evidence suggests it is a less potent agonist at the shared VPAC receptors. Its distinct potent activity at the human calcitonin receptor presents an interesting area for further investigation. Researchers are encouraged to use the provided protocols as a foundation for developing detailed, standardized assays to ensure the generation of robust and reproducible data.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PHM-27 (Human) Gene Expression: A Comparative Guide to qPCR and Other Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common gene expression analysis methods for confirming the expression of the human PHM-27 gene. PHM-27, also known as Peptide Histidine Methionine, is a 27-amino acid peptide hormone co-encoded with Vasoactive Intestinal Peptide (VIP) by the VIP gene. The precursor protein, prepro-VIP, is processed to yield both VIP and PHM-27.[1][2] These peptides are involved in a wide range of physiological processes, making the accurate quantification of their gene expression crucial for research in neuroscience, immunology, and oncology.
Data Presentation: A Comparative Overview of Gene Expression Methodologies
The selection of a gene expression analysis platform is a critical decision in experimental design. Here, we compare qPCR with two other widely used techniques: DNA microarrays and RNA sequencing (RNA-seq). While qPCR is often considered the gold standard for targeted gene analysis due to its high sensitivity and specificity, microarrays allow for the simultaneous analysis of thousands of genes, and RNA-seq provides a comprehensive and unbiased view of the entire transcriptome.
The following table summarizes the performance characteristics of these three methods and includes publicly available RNA-seq data for VIP gene expression across various human tissues from The Human Protein Atlas.[3][4] This data, presented in normalized Transcripts Per Million (nTPM), offers a baseline for expected expression levels. Obtaining directly comparable, publicly available qPCR and microarray data for the VIP gene across a wide range of human tissues is challenging due to the focused nature of most studies. However, qPCR is frequently used to validate findings from microarray and RNA-seq experiments.[5][6][7][8][9]
| Feature | qPCR (Quantitative PCR) | DNA Microarray | RNA Sequencing (RNA-Seq) |
| Principle | Targeted amplification and real-time detection of specific DNA sequences. | Hybridization of labeled cDNA to an array of known DNA probes. | High-throughput sequencing of the entire transcriptome. |
| Data Output | Relative or absolute quantification of a specific gene (e.g., Ct value). | Signal intensity corresponding to the expression level of thousands of genes. | Digital read counts for all expressed genes, providing relative abundance. |
| Sensitivity | Very high; can detect low-abundance transcripts. | Moderate to high, but can be limited for very low-expression genes. | High; excellent for detecting rare transcripts and isoforms. |
| Dynamic Range | Wide. | Limited by probe saturation and background noise. | Very wide, offering a more accurate representation of expression differences. |
| Specificity | High, determined by the primer and probe design. | Can be affected by cross-hybridization with similar sequences. | High, with single-nucleotide resolution. |
| Discovery Potential | Limited to known sequences. | Limited to the genes represented on the array. | High; can identify novel transcripts, isoforms, and gene fusions. |
| Cost per Sample | Low for a small number of genes. | Moderate to high. | High, but decreasing. |
| Throughput | Low to moderate. | High. | High. |
| Data Analysis | Relatively straightforward. | Complex, requiring sophisticated normalization and statistical analysis. | Very complex, requiring significant bioinformatics expertise. |
| VIP Gene Expression (nTPM) - RNA-Seq Data | Data not directly comparable across studies. | Data not directly comparable across studies. | Colon: 45.9, Small intestine: 34.6, Appendix: 29.8, Pancreas: 10.7, Cerebral cortex: 8.5, Adrenal gland: 5.4, Thyroid gland: 3.2, Lung: 1.9, Spleen: 1.5, Ovary: 1.3, Prostate: 1.1, Kidney: 0.8, Liver: 0.5, Heart muscle: 0.3 |
Experimental Protocols: Confirming PHM-27 (VIP) Gene Expression with qPCR
This section provides a detailed protocol for the quantification of human VIP gene expression using SYBR Green-based qPCR.
1. RNA Extraction and Quantification:
-
Isolate total RNA from human cells or tissues using a reputable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Evaluate RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
3. qPCR Primer Design and Validation:
-
Design primers specific to the human VIP gene. Commercially available, pre-validated primer pairs are also an excellent option.
-
Example Primer Pair for Human VIP:
- Forward Primer: 5'-AAT GAG GCA GAG GAG GAT GAG A-3'
- Reverse Primer: 5'-TGC TGA TGG CTT TCT GTG TCT-3'
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
4. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix using a SYBR Green master mix. A typical 20 µL reaction includes:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of diluted cDNA
- 6 µL of Nuclease-free water
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
Run all samples and controls in triplicate.
5. qPCR Cycling Conditions:
-
Use a three-step cycling protocol:
- Initial Denaturation: 95°C for 10 minutes
- Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds 3. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
6. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the VIP gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
References
- 1. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Tissue expression of VIP - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. VIP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Gene expression levels assessed by oligonucleotide microarray analysis and quantitative real-time RT-PCR – how well do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between qPCR and RNA-seq reveals challenges of quantifying HLA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA-Seq Analysis Identifies Differentially Expressed Genes in the Longissimus dorsi of Wagyu and Chinese Red Steppe Cattle [mdpi.com]
Validating the Specificity of a New PHM-27 (Human) Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new polyclonal antibody targeting the human peptide hormone PHM-27. The performance of this new antibody is objectively compared against two commercially available alternatives. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological and experimental processes are provided to aid researchers in making informed decisions for their specific applications.
Introduction to PHM-27 and Antibody Specificity
Peptide Histidine Methionine (PHM-27) is a 27-amino acid peptide hormone in humans, co-encoded with Vasoactive Intestinal Peptide (VIP) by the VIP gene. It belongs to the glucagon/secretin superfamily of peptides and is known to be a potent agonist for the human calcitonin receptor, playing a role in processes such as glucose-induced insulin (B600854) secretion. Given its structural and functional similarities to VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), with which it shares receptors (VPAC1, VPAC2), ensuring antibody specificity is critical to avoid cross-reactivity and obtain reliable experimental results.
This guide outlines a series of validation experiments to assess the specificity and performance of a new PHM-27 antibody. The results are presented alongside data obtained for two existing commercial antibodies, hereafter referred to as Alternative Antibody 1 and Alternative Antibody 2.
Antibodies Compared:
| Antibody | Host | Type | Manufacturer | Catalog Number |
| New PHM-27 Antibody | Rabbit | Polyclonal | In-house | N/A |
| Alternative Antibody 1 | Rabbit | Polyclonal (Purified IgG) | Phoenix Pharmaceuticals | G-064-07 |
| Alternative Antibody 2 | Rabbit | Monoclonal (D8J1V) | Cell Signaling Technology | 37973 (IHC-P) |
Performance Comparison
The following tables summarize the comparative performance of the new PHM-27 antibody against the two alternatives across a range of standard immunoassays.
Western Blot (WB) Analysis
Objective: To assess the ability of each antibody to detect denatured PHM-27 precursor protein at its expected molecular weight and to evaluate non-specific binding.
Experimental Summary: Lysates from cell lines with high (SH-SY5Y, IMR-32) and low/no (MCF-7, selected based on low VIP gene expression from public databases) expression of the VIP gene were used.
| Antibody | Target Band (kDa) | Non-Specific Bands | Signal-to-Noise Ratio (High Expression Lysate) |
| New PHM-27 Antibody | Present | Minimal | High |
| Alternative Antibody 1 | Present | Minor | Moderate |
| Alternative Antibody 2 | Present | None | Very High |
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the sensitivity and specificity of each antibody for the PHM-27 peptide.
Experimental Summary: A competitive ELISA was performed using synthetic human PHM-27 peptide. Cross-reactivity with human VIP was also assessed.
| Antibody | EC50 (ng/mL) | Cross-Reactivity with VIP (%) |
| New PHM-27 Antibody | 1.5 | < 0.1% |
| Alternative Antibody 1 | 2.0 | < 0.1% |
| Alternative Antibody 2 | 1.2 | < 0.05% |
Immunohistochemistry (IHC)
Objective: To evaluate the performance of each antibody in detecting PHM-27 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Summary: Staining was performed on FFPE sections of human pancreas, known to express PHM-27 in islet cells.
| Antibody | Staining Pattern | Background Staining |
| New PHM-27 Antibody | Specific cytoplasmic staining in islet cells | Low |
| Alternative Antibody 1 | Specific cytoplasmic staining in islet cells | Moderate |
| Alternative Antibody 2 | Strong and specific cytoplasmic staining in islet cells | Very Low |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot Protocol
-
Sample Preparation: Lyse SH-SY5Y, IMR-32, and MCF-7 cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (New PHM-27, Alternative 1, or Alternative 2) diluted in 5% BSA in TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a digital imager.
ELISA Protocol (Competitive)
-
Coating: Coat a 96-well plate with 1 µg/mL of synthetic human PHM-27 peptide in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
Competition: Add a mixture of a fixed dilution of the primary antibody and varying concentrations of either standard PHM-27 peptide or VIP peptide. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add an HRP-conjugated anti-rabbit secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.
-
Measurement: Read the absorbance at 450 nm.
Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Deparaffinize FFPE human pancreas sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker for 15 minutes.
-
Peroxidase Block: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes.
-
Signal Amplification: Incubate with a streptavidin-HRP complex for 30 minutes.
-
Chromogen Detection: Develop the signal with DAB chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PHM-27 signaling pathways.
Caption: Experimental workflow for antibody validation.
Conclusion
This guide provides a robust framework for the validation of a new PHM-27 antibody. The presented data indicates that the new polyclonal antibody demonstrates high specificity and performance, comparable to or exceeding that of the tested commercial alternatives in the described applications. Researchers should always perform their own validation experiments to ensure an antibody is suitable for their specific experimental conditions and model systems.
Navigating the Maze of PHM-27 Quantification: A Head-to-Head Comparison of Human ELISA Kits
For researchers and drug development professionals targeting the human peptide hormone PHM-27 (Peptide Histidine Methioninamide-27), accurate quantification is paramount. As a member of the Vasoactive Intestinal Peptide (VIP) family, PHM-27's structural similarity to VIP presents a significant challenge for specific and reliable measurement. This guide provides a head-to-head comparison of commercially available ELISA kits, offering a critical analysis of their performance to aid in selecting the most suitable assay for your research needs.
The Cross-Reactivity Conundrum: VIP vs. PHM-27
A crucial consideration when selecting an ELISA kit for PHM-27 is the potential for cross-reactivity with VIP. Due to the high degree of amino acid sequence homology between the two peptides, antibodies generated against one may recognize the other. Many commercially available ELISA kits are marketed for the detection of human VIP, with PHM-27 often listed as an alternative name or target. However, our investigation reveals that the degree of cross-reactivity can vary significantly between manufacturers, and in some cases, is surprisingly absent. This underscores the importance of scrutinizing product datasheets for specific cross-reactivity data before making a purchase.
Performance Comparison of Human PHM-27/VIP ELISA Kits
To facilitate an informed decision, the following table summarizes the key performance characteristics of several commercially available human ELISA kits that are either marketed for PHM-27 or for VIP with potential cross-reactivity. It is important to note that obtaining comprehensive and directly comparable data from all manufacturers proved challenging.
| Manufacturer | Kit Name | Catalog No. | Assay Type | Sensitivity | Detection Range (pg/mL) | Specificity/Cross-Reactivity |
| Phoenix Pharmaceuticals | VIP (Human, Rat, Mouse, Porcine, Ovine) - EIA Kit | EK-064-16 | Competitive EIA | 120 pg/mL | 120 - 930 | PHM-27 (Human): 0% ; VIP (Human, Rat, Mouse, Porcine, Ovine): 100%; VIP (Guinea Pig): 100%; VIP (10-28) (Human, Porcine, Rat): 34.6%; VIP (Chicken): 28%[1] |
| RayBiotech | Human/Mouse/Rat VIP EIA Kit | EIA-VIP-1 | Competitive EIA | 2600 pg/mL | 100 - 1,000,000 | Designed to detect active Vasoactive Intestinal Peptide. Specific cross-reactivity data with PHM-27 is not explicitly stated in the general product information. |
| ELK Biotechnology | Human VIP(Vasoactive Intestinal Peptide) ELISA Kit | ELK1453 | Sandwich ELISA | 2.54 pg/mL | 7.82 - 500 | States high sensitivity and excellent specificity for Human VIP with no significant cross-reactivity or interference with analogues observed, but does not provide a specific cross-reactivity percentage for PHM-27.[2][3] |
| BioVendor | Vasoactive Intestinal Polypeptide ELISA | RCD033R | Competitive ELISA | Not Specified | 25 - 800 | Measures Vasoactive Intestinal Polypeptide. PHM-27 is listed as an alternative name, suggesting intended cross-reactivity, but quantitative data is not provided on the product page.[4] |
Note: The data presented above is based on publicly available information from the manufacturers' websites and product datasheets. For the most accurate and up-to-date information, it is highly recommended to consult the latest product manuals or contact the manufacturers directly. The lack of explicit cross-reactivity data for PHM-27 from several manufacturers is a significant limitation in providing a complete comparative analysis.
Experimental Protocol: A Representative ELISA Workflow
The following is a generalized experimental protocol for a competitive ELISA, which is a common format for small peptide detection. For specific details, always refer to the manual provided with your chosen kit.
Experimental Workflow Diagram
Caption: A flowchart of a typical competitive ELISA procedure.
Step-by-Step Methodology
-
Reagent and Sample Preparation: Prepare all reagents, including wash buffer, standards, and samples according to the kit's instructions. If required, perform sample extraction to isolate the peptide.
-
Antibody Incubation: Pipette the specific primary antibody into the wells of the microplate, which are often pre-coated with a secondary antibody. Incubate as per the manual's instructions.
-
Washing: Wash the wells to remove any unbound primary antibody.
-
Competitive Reaction: Add the standards, controls, and samples to the wells. During incubation, the PHM-27 in the sample will compete with a known amount of biotinylated PHM-27 (or a similar peptide) for binding to the primary antibody.
-
Washing: Wash the wells to remove unbound components.
-
Enzyme Conjugate Incubation: Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to the wells, which will bind to the biotinylated peptide that is bound to the primary antibody. Incubate as directed.
-
Washing: Wash the wells to remove the unbound enzyme conjugate.
-
Substrate Reaction: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change, which is inversely proportional to the amount of PHM-27 in the sample.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Acquisition and Analysis: Measure the optical density (OD) of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of PHM-27 in the samples.
The Signaling Pathway of PHM-27
PHM-27 exerts its biological effects by acting as a potent agonist for the human calcitonin receptor (hCTr), a G protein-coupled receptor (GPCR). The binding of PHM-27 to the hCTr initiates an intracellular signaling cascade.
PHM-27 Signaling Pathway Diagram
Caption: PHM-27 activates the calcitonin receptor, leading to cAMP production.
Upon binding of PHM-27 to the hCTr, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein (specifically the Gs alpha subunit). The activated Gs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular responses.
Conclusion and Recommendations
The quantification of human PHM-27 is complicated by its close relationship with VIP. The data presented here highlights a critical issue: a widely used VIP ELISA kit from Phoenix Pharmaceuticals shows no cross-reactivity with PHM-27, indicating that not all "VIP" kits are suitable for PHM-27 measurement.
For researchers specifically interested in PHM-27, the following recommendations are crucial:
-
Prioritize Specificity Data: When selecting an ELISA kit, give the highest priority to clear and quantitative cross-reactivity data for PHM-27. If a kit is marketed for VIP, do not assume it will detect PHM-27 without explicit confirmation from the manufacturer.
-
Contact Manufacturers Directly: If the product datasheet is unclear or lacks specific data on PHM-27 cross-reactivity, contact the manufacturer's technical support for clarification before purchasing.
-
Consider a PHM-27 Specific Assay: If your research demands high specificity for PHM-27 and you need to distinguish it from VIP, it may be necessary to seek out a custom assay or a kit specifically validated for PHM-27, though these appear to be less common.
By carefully evaluating the performance characteristics of available ELISA kits and understanding the potential pitfalls of cross-reactivity, researchers can ensure the generation of accurate and reliable data in their studies of the physiological and pathological roles of PHM-27.
References
A Comparative Guide to Functional Assay Validation for PHM-27 (human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated functional assays for the human peptide hormone PHM-27, a potent agonist of the human calcitonin receptor (hCTr). The information presented herein is supported by experimental data to aid in the selection and implementation of the most suitable assay for your research needs.
Introduction to PHM-27 and its Functional Significance
PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide derived from the prepro-vasoactive intestinal polypeptide (VIP) gene.[1] It has been identified as a potent agonist for the human calcitonin receptor (hCTr), a G protein-coupled receptor (GPCR).[1][2] The primary signaling pathway activated by PHM-27 upon binding to hCTr involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is implicated in various physiological processes, making the validation of PHM-27 functional assays critical for research and drug development.
Comparison of Functional Assays for PHM-27
The two primary methodologies for validating the functional activity of PHM-27 at the hCTr are functional assays that measure downstream signaling events and competitive binding assays that assess direct receptor interaction.
Functional Assay Performance: cAMP and Calcium Flux Assays
The principal functional readout for hCTr activation by PHM-27 is the measurement of intracellular cAMP accumulation. Additionally, calcium flux has been reported as a downstream signaling event upon hCTr activation.[3]
| Assay Type | Ligand | Receptor | Cell Line | EC50 | Assay Technology | Reference |
| cAMP Assay | PHM-27 (human) | Human Calcitonin Receptor | Not Specified | 11 nM | Not Specified | [1][2] |
| cAMP Assay | Calcitonin | Human Calcitonin Receptor | HiTSeeker CALCR Cell Line | 5.12 x 10-11 M | HTRF | [3] |
| Calcium Flux Assay | Calcitonin | Human Calcitonin Receptor | HiTSeeker CALCR Cell Line | 8.00 x 10-8 M | Fluorimetry | [3] |
| Calcium Flux Assay | Human Calcitonin | CHO-K1/hCT/Gα15 | CHO-K1 | 6.0 nM | Calcium-4 dye | [4] |
Competitive Binding Assay Performance
Competitive binding assays are employed to determine the affinity of PHM-27 for the hCTr by measuring its ability to displace a radiolabeled ligand.
| Ligand | Competitor | Receptor Source | IC50 | Radioligand | Reference |
| PHM-27 (human) | [125I]Calcitonin (salmon) | Membranes from cells transiently expressing hCTr | Not explicitly stated, but shown to inhibit binding | [125I]Calcitonin (salmon) | [2] |
| Human Calcitonin | [125I]Calcitonin (salmon) | Human T-47D breast cancer cells | >0.021 µM | [125I]Calcitonin (salmon) | [5] |
| Salmon Calcitonin | [125I]Calcitonin (salmon) | Human T-47D breast cancer cells | 0.0005 µM | [125I]Calcitonin (salmon) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is adapted for a 384-well plate format using a commercially available HTRF cAMP assay kit.
Materials:
-
HiTSeeker CALCR Cell Line (HEK293 cells stably expressing human Calcitonin Receptor)[3][6][7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PHM-27 (human) peptide
-
Calcitonin (human or salmon, as a positive control)
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)
-
Stimulation buffer
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HiTSeeker CALCR cells according to the supplier's instructions.
-
On the day of the assay, harvest cells and resuspend in stimulation buffer to the desired concentration.
-
-
Ligand Preparation:
-
Prepare a serial dilution of PHM-27 and control ligands (e.g., calcitonin) in stimulation buffer.
-
-
Assay Plate Setup:
-
Dispense cells into a 384-well plate.
-
Add the diluted ligands to the respective wells.
-
Include wells for vehicle control (buffer only).
-
-
Stimulation:
-
Incubate the plate at room temperature for the recommended time (typically 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.
-
-
Data Analysis:
-
Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Radioligand Competitive Binding Assay
This protocol describes a filtration-based competitive binding assay using cell membranes.
Materials:
-
Human T-47D breast cancer cells (endogenously expressing hCTr) or a cell line stably expressing hCTr (e.g., HEK293 or CHO-K1).[4][5]
-
Membrane preparation buffer
-
Binding buffer
-
[125I]Calcitonin (salmon)
-
PHM-27 (human) peptide
-
Unlabeled calcitonin (for non-specific binding determination)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]Calcitonin, and varying concentrations of PHM-27.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitonin).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.[5]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of PHM-27.
-
Fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
PHM-27 Signaling Pathway
Caption: Signaling pathway of PHM-27 upon binding to the human calcitonin receptor.
Experimental Workflow for PHM-27 Functional Assay (cAMP HTRF)
Caption: Workflow for a PHM-27 functional assay using HTRF to measure cAMP levels.
References
- 1. PHM-27 (human) | Calcitonin Receptor Agonist | MCE [medchemexpress.cn]
- 2. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. genscript.com [genscript.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cells-online.com [cells-online.com]
- 7. Calcitonin receptor stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
A Comparative Guide to Synthetic and Recombinant Human PHM-27
For researchers, scientists, and drug development professionals, the choice between synthetic and recombinant peptides is a critical decision that impacts purity, bioactivity, scalability, and immunogenic potential. This guide provides an objective comparison of synthetic and recombinant human Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant roles in endocrine and metabolic regulation. We present a summary of their key characteristics, supporting experimental data where available, and detailed methodologies for relevant analytical and bioactivity assays.
Introduction to PHM-27
Human PHM-27, also known as Peptide Histidine Methionine amide-27, is a naturally occurring peptide derived from the same precursor as Vasoactive Intestinal Peptide (VIP). It belongs to the secretin/glucagon superfamily of peptides and exerts its biological effects through interaction with various G-protein coupled receptors (GPCRs), including the VIP/Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors (VPAC1, VPAC2, and PAC1) and the calcitonin receptor. Its diverse physiological roles, including the regulation of insulin (B600854) secretion and potential involvement in smooth muscle relaxation, make it a molecule of interest for therapeutic development.
Manufacturing Processes: A Tale of Two Methods
The production of PHM-27 for research and clinical applications can be achieved through two primary methods: chemical synthesis and recombinant expression.
Synthetic PHM-27 is produced through a stepwise chemical process, most commonly Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Recombinant PHM-27 is produced in living organisms, such as bacteria (E. coli), yeast, or mammalian cells, that have been genetically engineered to express the human PHM-27 gene. The peptide is then purified from the cell culture.
Comparative Analysis: Synthetic vs. Recombinant PHM-27
The choice between synthetic and recombinant PHM-27 depends on the specific requirements of the intended application. Below is a comparative summary of their key attributes.
| Feature | Synthetic PHM-27 | Recombinant PHM-27 |
| Purity | High purity achievable (>95-99%) with well-defined impurity profiles (e.g., truncated or deletion sequences).[1] | Purity can be high, but may contain host cell proteins, DNA, and endotoxins that require extensive purification. Purity levels of >95-99% have been achieved for other recombinant proteins.[1] |
| Bioactivity | Biologically active with reported EC50 of 11 nM at the human calcitonin receptor.[2][3][4] | Expected to be biologically active, but specific activity can be influenced by proper folding and post-translational modifications (though PHM-27 has none). Quantitative bioactivity data is not readily available in public literature. |
| Post-Translational Modifications (PTMs) | Can incorporate a wide range of non-natural amino acids and modifications. C-terminal amidation, present in native PHM-27, is readily achieved. | Limited to the PTM capabilities of the expression host. C-terminal amidation requires specific enzymatic steps post-purification. |
| Scalability & Cost | Cost-effective for small to medium-scale production. Large-scale synthesis can be expensive due to the cost of reagents. | More cost-effective for large-scale production due to the potential for high yields from fermentation. |
| Immunogenicity | Generally considered to have a lower risk of process-related immunogenicity due to the absence of host cell contaminants. However, peptide-related impurities can still pose a risk.[5] | Higher potential for immunogenicity due to the presence of residual host cell proteins and endotoxins if not adequately removed. The peptide sequence itself, being human, should have low intrinsic immunogenicity.[5][6] |
| Production Time | Relatively rapid production times, especially for shorter peptides like PHM-27. | Longer initial setup time for strain development and optimization of expression and purification protocols. |
Experimental Data & Protocols
To ensure the quality and bioactivity of both synthetic and recombinant PHM-27, a series of analytical and functional assays are essential.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the peptide preparation and identify any peptide-related impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture with 0.1% trifluoroacetic acid - TFA).
-
Chromatographic System: Utilize a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.
-
Detection: Monitor the elution profile using UV absorbance at 214 nm and 280 nm.
-
Analysis: The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks. Mass spectrometry (LC-MS) can be coupled to the HPLC to identify the molecular weight of the main peak and any impurities.
Bioactivity Assessment: cAMP Accumulation Assay
Objective: To determine the functional activity of PHM-27 by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production through Gs-coupled receptors.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human calcitonin receptor or a VPAC receptor) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.
-
Peptide Dilution: Prepare serial dilutions of synthetic and recombinant PHM-27 in the assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the PHM-27 dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PHM-27 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Bioactivity Assessment: Intracellular Calcium Mobilization Assay
Objective: To assess the ability of PHM-27 to activate Gq-coupled signaling pathways, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture and Seeding: As described for the cAMP assay, using cells expressing a Gq-coupled receptor of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Peptide Preparation: Prepare serial dilutions of synthetic and recombinant PHM-27 in the assay buffer.
-
Measurement: Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence. Inject the PHM-27 dilutions and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the PHM-27 concentration to determine the EC50 value.
Visualizing PHM-27 Signaling and Experimental Workflow
To better understand the mechanisms of action and the experimental processes involved in characterizing PHM-27, the following diagrams are provided.
Caption: PHM-27 Signaling Pathways.
Caption: Experimental Workflow for PHM-27 Characterization.
Conclusion
Both synthetic and recombinant production methods offer viable routes to obtaining human PHM-27 for research and development. Synthetic production provides high purity with well-defined non-biological impurities and the flexibility to incorporate modifications. Recombinant production, on the other hand, is generally more cost-effective for large-scale manufacturing but requires rigorous purification to remove host cell-related impurities and carries a higher potential for immunogenicity. The selection of the optimal production method will ultimately depend on the specific application, required scale, purity demands, and cost considerations. For both sources of PHM-27, thorough characterization of purity and bioactivity using the described experimental protocols is paramount to ensure reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. abmole.com [abmole.com]
- 3. PHM 27 (human) | CAS 87403-73-4 | Tocris Bioscience [tocris.com]
- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epivax.com [epivax.com]
A Comparative Analysis of Human Peptide Histidine Methionine-27 (PHM-27) Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of human Peptide Histidine Methionine-27 (PHM-27) with its structural and functional analog, Vasoactive Intestinal Peptide (VIP). The information presented is based on available experimental data and is intended to be a resource for researchers in pharmacology and drug development.
Introduction
PHM-27 is a 27-amino acid peptide that, in humans, is derived from the same precursor protein as VIP.[1] Both peptides belong to the glucagon-secretin superfamily and share significant sequence homology, suggesting overlapping biological functions.[1][2] While VIP is a well-characterized neuropeptide with a broad range of activities, including smooth muscle relaxation and stimulation of insulin (B600854) secretion, the specific roles of PHM-27 are less defined.[1][3][4] This guide summarizes and compares key experimental findings for PHM-27 and VIP, focusing on receptor binding, signal transduction, and biological activities. Recent research has also identified PHM-27 as a potent agonist of the human calcitonin receptor (hCTr), indicating a distinct pharmacological profile from VIP.[5]
Receptor Binding and Functional Potency: A Comparative Overview
Experimental data indicates that while PHM-27 and VIP can interact with the same family of receptors, their affinities and potencies vary significantly. VIP is a high-affinity ligand for both VPAC1 and VPAC2 receptors.[6] In contrast, PHM-27 demonstrates a considerably lower affinity for these receptors.[7] A notable finding is the potent agonism of PHM-27 at the human calcitonin receptor, a target for which VIP has low affinity.[5][7]
Table 1: Comparative Receptor Binding and Functional Potency
| Peptide | Receptor | Cell Line / Tissue | Assay Type | Parameter | Value (nM) |
| PHM-27 | human Calcitonin Receptor (hCTr) | Cells with transiently expressed hCTr | cAMP Accumulation | EC50 | 11 |
| VIP | human VPAC1 | Calu-3 cells | Competitive Binding ([125I]VIP) | IC50 | 1.1 ± 0.34 |
| VIP | human VPAC1 | Calu-3 cells | Iodide Efflux | EC50 | 7.6 ± 1.77 |
| VIP | human Gastric Smooth Muscle | Smooth Muscle Relaxation | ED50 (Antrum) | 0.53 ± 0.17 | |
| VIP | human Gastric Smooth Muscle | Smooth Muscle Relaxation | ED50 (Fundus) | 3.4 ± 1.4 |
Data for PHM-27 at VPAC1 and VPAC2 receptors is limited in direct competitive binding assays, but functional assays suggest a significantly lower potency compared to VIP.[7]
Signaling Pathways
Both PHM-27 and VIP exert their effects through G protein-coupled receptors (GPCRs), primarily leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][5]
Diagram 1: PHM-27 Signaling at the Human Calcitonin Receptor
Caption: PHM-27 binding to the hCTr activates the Gs protein, leading to cAMP production.
Comparative Biological Activities
Insulin Secretion
Both PHM-27 and VIP have been shown to enhance glucose-induced insulin secretion.[8] In a study using transgenic mice overexpressing the human VIP/PHM-27 gene in pancreatic beta cells, an improvement in glucose tolerance and a 2.5-3.0-fold increase in serum insulin levels were observed after glucose administration, suggesting a role for both peptides in insulin secretion.[8] However, a separate study involving intravenous infusion in healthy volunteers found that VIP stimulated insulin secretion, whereas PHM-27 had no effect at the tested doses.[1]
Smooth Muscle Relaxation
VIP is a well-documented potent relaxant of gastrointestinal smooth muscle.[3][9] The effects of PHM-27 on smooth muscle are less characterized, but it is generally considered to be less potent than VIP in this regard.[7]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative example for determining the binding affinity of peptides to VIP receptors.
Diagram 2: Competitive Radioligand Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Human airway epithelial Calu-3 cells are grown to confluence, harvested, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a final volume of 200 µL in 96-well plates. Each well contains:
-
50 µL of cell membrane suspension (approximately 50 µg of protein).
-
50 µL of [125I]VIP (final concentration of ~20 pM).
-
100 µL of competing unlabeled peptide (PHM-27 or VIP) at concentrations ranging from 10-12 to 10-6 M.
-
Non-specific binding is determined in the presence of 1 µM unlabeled VIP.
-
-
Incubation: Plates are incubated for 2 hours at 13°C.[10]
-
Filtration: The incubation is terminated by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine. Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of unlabeled peptide that inhibits 50% of the specific binding of [125I]VIP (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol is a representative example for assessing the functional potency of peptides at the human calcitonin receptor.
Diagram 3: cAMP Accumulation Assay Workflow
Caption: A general workflow for a cell-based cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transiently transfected with a plasmid encoding the human calcitonin receptor. Transfected cells are seeded into 96-well plates and cultured for 24-48 hours.
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution supplemented with 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases).
-
Cells are then incubated with various concentrations of PHM-27 (typically ranging from 10-12 to 10-6 M) for 15 minutes at 37°C.
-
-
cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of PHM-27, and the data are fitted to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).[11]
References
- 1. Occurrence of VIP and peptide HM in human pancreas and their influence on pancreatic endocrine secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of NO and VIP in gastrointestinal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of insulin and glucagon secretion by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal polypeptide VPAC1 and VPAC2 receptor chimeras identify domains responsible for the specificity of ligand binding and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Transgenic mice overexpressing human vasoactive intestinal peptide (VIP) gene in pancreatic beta cells. Evidence for improved glucose tolerance and enhanced insulin secretion by VIP and PHM-27 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published PHM-27 (Human) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings regarding the human peptide PHM-27, with a focus on its interaction with the human calcitonin receptor (hCTr). It aims to objectively present the original experimental data and methodologies, while also addressing the current status of independent replication of these findings.
Original Published Findings vs. Independent Replication
A thorough review of the scientific literature reveals initial discoveries identifying PHM-27 as a potent agonist for the human calcitonin receptor.[1] These seminal findings have established a key biological function for this peptide. However, a critical gap exists in the current body of research: no direct independent replication studies of these specific findings have been published to date.
Quantitative Data Summary
The following table summarizes the key quantitative data from the original study by Conner et al. (2004) that characterized the interaction of PHM-27 with the human calcitonin receptor.
| Parameter | PHM-27 | Human Calcitonin | Salmon Calcitonin (8-32) | Reference |
| Agonist Potency (EC₅₀) | 11 nM | Similar efficacy to PHM-27 | Antagonist | [1] |
| Receptor Selectivity | Selective for hCTr over PTH1, CRF1, and GLP1 receptors | Agonist at hCTr | Antagonist at hCTr | [1] |
| Competition Binding | Inhibited ¹²⁵I-calcitonin binding | Inhibited ¹²⁵I-calcitonin binding | Inhibited ¹²⁵I-calcitonin binding | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the initial findings, the following diagrams illustrate the proposed signaling pathway of PHM-27 and a typical experimental workflow used to characterize its activity.
Caption: PHM-27 signaling pathway at the human calcitonin receptor.
Caption: Experimental workflow for a competition binding assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the original research on PHM-27.
Cell-Based Functional Assay (Receptor Selection and Amplification Technology - R-SAT)
-
Objective: To screen a library of peptides for agonist activity at the human calcitonin receptor.
-
Methodology:
-
HEK293 cells were co-transfected with a plasmid encoding the human calcitonin receptor (hCTr) and a reporter gene construct (e.g., luciferase under the control of a cAMP-responsive element).
-
A library of nearly 200 peptides, including PHM-27, was added to the transfected cells in a multi-well format.
-
The cells were incubated to allow for receptor activation, downstream signaling, and reporter gene expression.
-
The level of reporter gene expression (e.g., luciferase activity) was measured as an indicator of receptor activation.
-
Peptides that induced a significant increase in reporter gene expression were identified as agonists.[1]
-
Cyclic AMP (cAMP) Accumulation Assay
-
Objective: To confirm the agonist activity of PHM-27 at the hCTr by measuring the production of the second messenger cAMP.
-
Methodology:
-
Cells expressing the hCTr were seeded in multi-well plates.
-
The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells were then stimulated with varying concentrations of PHM-27 or human calcitonin for a defined period.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular concentration of cAMP was determined using a competitive immunoassay or a bioluminescence-based assay.[1]
-
Dose-response curves were generated to determine the potency (EC₅₀) of PHM-27.
-
Competition Binding Assay
-
Objective: To determine if PHM-27 binds to the same site on the hCTr as calcitonin.
-
Methodology:
-
Cell membranes were prepared from cells transiently expressing the hCTr.
-
A constant concentration of a radiolabeled ligand (¹²⁵I-calcitonin) was incubated with the cell membranes.
-
Increasing concentrations of unlabeled competitor peptides (PHM-27, human calcitonin, or salmon calcitonin (8-32)) were added to the incubation mixture.
-
The mixture was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters (representing bound ligand) was quantified using a gamma counter.
-
The ability of the competitor peptides to inhibit the binding of the radiolabeled calcitonin was determined, and IC₅₀ values were calculated.[1]
-
References
A Comparative Guide to the Functional Landscape of PHM-27 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human peptide PHM-27 with its structurally and functionally related peptides, Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). The information presented herein is collated from peer-reviewed studies to facilitate objective evaluation and support further research and development.
I. Quantitative Performance Comparison
The functional performance of PHM-27, VIP, and PACAP is summarized below, focusing on their binding affinities and functional potencies at their respective G protein-coupled receptors (GPCRs).
Table 1: Receptor Binding Affinities (IC₅₀, nM)
| Peptide | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor | Calcitonin Receptor (hCTr) |
| PHM-27 | Similar to VIP[1] | Similar to VIP[1] | Low Affinity[2] | Potent Agonist (~11 nM potency)[3] |
| VIP | High Affinity (~0.5 nM)[4] | High Affinity (~0.5 nM)[4] | Low Affinity (>500 nM)[2][4] | No significant activity reported |
| PACAP-27 | High Affinity (~0.5 nM)[4] | High Affinity (~0.5 nM)[4] | High Affinity (~5 nM)[2] | No significant activity reported |
| PACAP-38 | High Affinity (~0.5 nM)[4] | High Affinity (~0.5 nM)[4] | High Affinity (~3 nM)[2] | No significant activity reported |
Note: IC₅₀ values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. Lower values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Potency - cAMP Accumulation (EC₅₀, nM)
| Peptide | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor | Calcitonin Receptor (hCTr) |
| PHM-27 | Data not readily available | Data not readily available | Data not readily available | Potent Agonist[3] |
| VIP | ~1.5 nM[2] | ~2.5 nM[2] | >500 nM[2] | No significant activity reported |
| PACAP-27 | ~1.5 nM[2] | ~2.5 nM[2] | ~0.067 nM[5] | No significant activity reported |
| PACAP-38 | ~1.5 nM[2] | ~2.5 nM[2] | ~0.54 nM[5] | No significant activity reported |
Note: EC₅₀ values represent the concentration of a peptide that provokes a response halfway between the baseline and maximum response. Lower values indicate higher potency in stimulating cAMP production. Experimental conditions can influence these values.
II. Signaling Pathways
PHM-27, VIP, and PACAP exert their effects by binding to Class B GPCRs, which primarily couple to Gs and Gq proteins to activate downstream signaling cascades.[2]
PHM-27 has also been identified as a potent agonist of the human calcitonin receptor (hCTr), which also signals through Gs and Gq proteins.[3]
III. Experimental Protocols
The following sections outline the generalized methodologies for the key experiments cited in the comparison tables.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined.
-
Binding Reaction: In a multi-well plate, a fixed amount of membrane protein is incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-PACAP) and a range of concentrations of the unlabeled competitor peptide (PHM-27, VIP, or PACAP). A reaction buffer containing protease inhibitors is used.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of the unlabeled ligand, is subtracted from the total binding to calculate specific binding. The specific binding data is then plotted against the logarithm of the competitor concentration, and the IC₅₀ value is determined using non-linear regression analysis.
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to stimulate the production of the second messenger cyclic AMP (cAMP) upon receptor activation.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are seeded in multi-well plates and grown to a suitable confluency.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the enzymatic degradation of cAMP.
-
Stimulation: The cells are then treated with a range of concentrations of the test peptide (PHM-27, VIP, or PACAP) and incubated for a specific time at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a variety of commercially available kits, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Radioimmunoassay (RIA). These assays are typically based on a competitive binding principle.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the peptide is then calculated. The results are plotted as cAMP concentration versus the logarithm of the peptide concentration, and the EC₅₀ value is determined using a sigmoidal dose-response curve fit.
This guide is intended to provide a comparative overview for research and drug development purposes. For detailed experimental replication, consulting the original peer-reviewed publications is highly recommended.
References
- 1. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of pituitary adenylate cyclase-activating polypeptide 38 (PACAP38)-, PACAP27-, and vasoactive intestinal peptide-stimulated responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Human Peptide Histidine Methionine-27 (PHM-27) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of key research findings on human Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide belonging to the glucagon-secretin family of hormones. PHM-27 is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP) and shares considerable sequence homology with it. This document summarizes quantitative data from foundational studies, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison of PHM-27's performance and characteristics.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies involving PHM-27 and related peptides, primarily focusing on its interaction with VIP receptors and its physiological effects.
Table 1: Comparative Receptor Binding and Adenylate Cyclase Stimulation
| Peptide | Receptor Source | Experiment Type | Key Finding |
| PHM-27 | Human colonic epithelial cell membranes | 125I-VIP binding inhibition | 3 orders of magnitude lower potency than VIP.[1] |
| PHI | Human colonic epithelial cell membranes | 125I-VIP binding inhibition | Potency identical to PHM-27.[1] |
| VIP | Human colonic epithelial cell membranes | 125I-VIP binding inhibition | High potency agonist.[1] |
| PHM-27 | Human colonic epithelial cell membranes | Adenylate cyclase stimulation | 3 orders of magnitude lower potency than VIP.[1] |
| PHI | Rat intestinal epithelial cell membranes | 125I-VIP binding inhibition | Potent agonist, with potency 1/5 that of VIP.[1] |
Table 2: Physiological Effects of PHM-27 in Human Tissues
| Tissue | Experimental Condition | Peptide & Concentration | Effect |
| Intracervical arteries | Precontracted with noradrenaline (10⁻⁵ M) | PHM-27 (10⁻⁶ M) | 79.6 +/- 11.8% relaxation.[2] |
| Intracervical arteries | Precontracted with noradrenaline (10⁻⁵ M) | VIP (10⁻⁶ M) | 73.2 +/- 12.7% relaxation.[2] |
| Penile corpus cavernosum | Precontracted with noradrenaline (3x10⁻⁶ M) | PHM-27 (10⁻⁶ M) | 9 +/- 9% maximum relaxation.[3] |
| Penile corpus cavernosum | Precontracted with noradrenaline (3x10⁻⁶ M) | VIP (10⁻⁶ M) | 22 +/- 11% maximum relaxation.[3] |
| Penile circumflex veins | Precontracted with noradrenaline (3x10⁻⁶ M) | PHM-27 (10⁻⁶ M) | 93 +/- 3% maximum relaxation.[3] |
| Penile circumflex veins | Precontracted with noradrenaline (3x10⁻⁶ M) | VIP (10⁻⁶ M) | 82 +/- 8% maximum relaxation.[3] |
Table 3: Tissue Distribution of PHM-27 Immunoreactivity (IR) in Humans
| Tissue | PHM-27-IR Concentration (pmol g⁻¹ wet weight) | VIP-IR Concentration (pmol g⁻¹ wet weight) | VIP/PHM Ratio |
| Penile corpus cavernosum | 42.0 +/- 7.5 | 54.4 +/- 15.3 | 1.5 +/- 0.4 |
| Penile circumflex veins | 9.6 +/- 2.6 | 28.0 +/- 7.7 | 3.1 +/- 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding and Adenylate Cyclase Assays in Human Colonic Epithelium
-
Source: Laburthe, M., et al. (1983). Interaction of PHM, PHI and 24-glutamine PHI with human VIP receptors from colonic epithelium: comparison with rat intestinal receptors.
-
Tissue Preparation: Human colonic epithelial cell membranes were prepared from normal colonic mucosa obtained from patients undergoing colectomy. The mucosa was scraped, homogenized, and centrifuged to isolate a particulate membrane fraction.
-
VIP Receptor Binding Assay:
-
Membranes were incubated with 125I-labeled VIP (a radioligand).
-
Increasing concentrations of unlabeled PHM-27, PHI, or VIP were added to compete with the radioligand for binding to the VIP receptors.
-
The reaction was stopped, and the membranes were filtered to separate bound from free radioligand.
-
The radioactivity on the filters was counted to determine the extent of 125I-VIP displacement by the competing peptides.
-
Potency was determined by the concentration of peptide required to inhibit 50% of the specific 125I-VIP binding.
-
-
Adenylate Cyclase Activity Assay:
-
Membranes were incubated with ATP (the substrate for adenylate cyclase) and a mix of reagents to inhibit ATP degradation.
-
Increasing concentrations of PHM-27 or VIP were added to stimulate the enzyme.
-
The reaction was stopped, and the amount of cyclic AMP (cAMP) produced was measured using a protein binding assay.
-
Stimulation of adenylate cyclase activity was calculated as the amount of cAMP produced in the presence of the peptide compared to the basal activity.
-
Isometric Tension Recording in Human Vascular Tissues
-
Source 1: Ottesen, B., et al. (1987). Effects of VIP and PHM in human intracervical arteries.
-
Source 2: Kirkeby, H. J., et al. (1988). Vasoactive intestinal polypeptide (VIP) and peptide histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins: localization and in vitro effects.
-
Tissue Preparation: Small intracervical arteries or ring preparations of penile corpus cavernosum and circumflex veins were dissected from human tissue specimens.[2][3]
-
Experimental Workflow:
-
The vascular ring preparations were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric tension was recorded using force transducers connected to a polygraph.
-
Tissues were precontracted with noradrenaline to induce a stable level of tension.
-
Concentration-response curves were generated by cumulative addition of PHM-27 or VIP to the organ bath.
-
Relaxation was expressed as the percentage decrease from the noradrenaline-induced tension.
-
Signaling Pathways and Workflows
PHM-27 and VIP Precursor Processing
PHM-27 and VIP are synthesized from a common precursor protein, prepro-VIP. The following diagram illustrates the post-translational processing that yields the mature peptides.
Caption: Processing of the human prepro-VIP to yield PHM-27 and VIP.
General Agonist-Receptor Interaction Workflow
PHM-27 acts as an agonist at VIP receptors, initiating a cellular response. The diagram below shows a generalized workflow for an in vitro agonist experiment.
Caption: Generalized workflow for studying PHM-27's agonist activity.
VIP Receptor Signaling Pathway
While the search results indicate PHM-27 is a weak agonist at human VIP receptors, it is expected to activate the same signaling cascade as VIP, which primarily involves the stimulation of adenylate cyclase.
Caption: Simplified signaling pathway for VIP receptors activated by PHM-27.
References
- 1. Interaction of PHM, PHI and 24-glutamine PHI with human VIP receptors from colonic epithelium: comparison with rat intestinal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of VIP and PHM in human intracervical arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal polypeptide (VIP) and peptide histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins: localization and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for PHM-27 (Human)
This document provides immediate and essential safety and logistical information for the proper handling and disposal of PHM-27 (human), a bioactive peptide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations.
Pre-Handling Safety and Preparation
Before handling PHM-27, it is crucial to review the product-specific Safety Data Sheet (SDS) and your institution's chemical hygiene plan.[1] Bioactive peptides are potent materials that demand strict adherence to safety protocols to prevent accidental exposure and ensure research integrity.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile).[1] | Prevents skin contact. Change immediately if contaminated.[1] |
| Eye Protection | Safety glasses or goggles.[1] | Protects against accidental splashes, especially during reconstitution.[1] |
| Body Protection | Laboratory coat or protective gown.[1] | Protects skin and personal clothing from spills.[1] |
| Respiratory | Use a fume hood or biosafety cabinet.[1] | Required when handling lyophilized powder to prevent inhalation.[1] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the stability and bioactivity of PHM-27.
Table 2: Storage and Handling Guidelines for PHM-27
| Form | Storage Temperature | Key Handling Practices |
| Lyophilized Powder | Long-term: -20°C or -80°C.[2] | Allow vial to reach room temperature before opening to prevent condensation. Handle exclusively within a designated area like a fume hood to contain the easily aerosolized powder.[1] Use sterile, dedicated equipment to avoid cross-contamination.[1] |
| Reconstituted Solution | Short-term: 2-8°C. Long-term: -20°C or -80°C.[2] | For best results, use immediately.[2] To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots.[2] Ensure solutions are buffered at an appropriate pH (typically 5-6) for optimal stability.[2] |
Proper Disposal Procedures for PHM-27
Disposal of PHM-27 and associated waste must comply with all local, state, and federal regulations.[1] Never dispose of peptide waste in regular trash or pour solutions down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department. [1][3]
The following workflow outlines the decision-making and segregation process for PHM-27 waste streams.
Caption: Workflow for the safe segregation and disposal of PHM-27 waste.
-
Consult Regulations : Before disposal, review your institution's EHS guidelines and the PHM-27 SDS to determine if it is classified as hazardous waste.[3]
-
Segregate Waste : At the point of generation, separate PHM-27 waste into distinct streams.[1][3]
-
Solid Peptide Waste : Unused or expired lyophilized powder in its original vial.
-
Liquid Peptide Waste : Aqueous solutions of PHM-27 in buffers or media.
-
Contaminated Labware : Non-sharp items like pipette tips, tubes, vials, and gloves that have contacted the peptide.[1][3]
-
Contaminated Sharps : Needles, syringes, or other sharp instruments used with the peptide.[3][4]
-
-
Package and Label Waste :
-
Solid and Liquid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.[1] The label should read: "Hazardous Waste: PHM-27 (human)" and include any other information required by your institution.
-
Contaminated Labware : Place in a designated container for solid chemical waste. This should also be clearly labeled.[1]
-
Contaminated Sharps : Immediately place all used sharps into a rigid, puncture-resistant, and leak-proof sharps container.[5] Do not recap, bend, or break needles.[5]
-
-
Final Disposal :
This systematic approach ensures the safe and compliant disposal of PHM-27, protecting laboratory personnel and the environment.
References
Essential Safety and Operational Protocols for Handling PHM-27 (human)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PHM-27 (human), a bioactive peptide. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling PHM-27 in a laboratory setting. These recommendations are based on general best practices for handling bioactive peptides.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant or European Standard EN166.[2] | Protects eyes from splashes or aerosols of peptide solutions. |
| Hand Protection | Disposable Nitrile Gloves | Powder-free | Prevents skin contact and contamination of the peptide sample.[3][4] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from accidental spills.[3] |
| Respiratory Protection | Dust Mask/Respirator (optional) | N95 (US) or P1 (EN 143) for nuisance levels of dust.[5] | Recommended when handling lyophilized powder to avoid inhalation.[5] Not typically required for solutions under normal use.[2] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Lyophilized PHM-27 should be stored in a dark place at -20°C for long-term storage.[4][6] For short-term storage, 4°C is acceptable.[6]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can reduce peptide stability.[4]
Handling and Reconstitution:
-
Preparation: Conduct all handling in a clean, designated area. For procedures that may generate aerosols or involve volatile solvents, a ventilated fume hood is recommended.[3]
-
Personal Protective Equipment: Before handling, put on the appropriate PPE as detailed in the table above: a lab coat, safety glasses, and nitrile gloves.[2][3]
-
Reconstitution: PHM-27 is typically a lyophilized powder.[7] Reconstitute the peptide using a sterile, appropriate solvent. For many peptides, sterile, distilled water or a buffer at a slightly acidic pH (around 5-6) is recommended for solution stability.[3][6]
-
Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to create single-use aliquots of the reconstituted solution.[3][4]
-
Labeling: Clearly label all aliquots with the peptide name, concentration, and date of preparation.
-
Storage of Solutions: Store peptide solutions at -20°C or -80°C for extended periods.[3]
Disposal:
-
All waste materials, including empty vials, used pipette tips, and gloves, should be disposed of in accordance with federal, state, and local environmental control regulations.[8]
-
Unused peptide solutions should be disposed of as chemical waste. Do not pour down the drain.
Experimental Workflow for Safe Handling of PHM-27
The following diagram outlines the standard operating procedure for safely handling PHM-27 from receipt to disposal.
Caption: Workflow for the safe handling of PHM-27 (human) in a laboratory setting.
References
- 1. bio-techne.com [bio-techne.com]
- 2. fishersci.com [fishersci.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. pliability.com [pliability.com]
- 8. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
